Boric acid;ethane-1,2-diol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
39434-94-1 |
|---|---|
Molecular Formula |
C2H9BO5 |
Molecular Weight |
123.90 g/mol |
IUPAC Name |
boric acid;ethane-1,2-diol |
InChI |
InChI=1S/C2H6O2.BH3O3/c3-1-2-4;2-1(3)4/h3-4H,1-2H2;2-4H |
InChI Key |
QUJSFPXBUIZZAC-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)O.C(CO)O |
Related CAS |
39434-94-1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Reaction Mechanism of Boric Acid and Ethane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism between boric acid and ethane-1,2-diol. It includes a detailed examination of the reaction pathways, quantitative data on reaction equilibria and thermodynamics, and detailed experimental protocols for studying this interaction. This information is particularly relevant for applications in drug development, where the reversible covalent bonding between boronic acids and diols is utilized for drug delivery systems, sensors, and diagnostics.
Core Reaction Mechanism
Boric acid (H₃BO₃) is a weak Lewis acid, rather than a Brønsted-Lowry acid, in aqueous solution. Its acidity arises from its ability to accept a hydroxide ion from water, forming the tetrahydroxyborate anion, [B(OH)₄]⁻.[1] This equilibrium is central to the interaction of boric acid with diols.
The reaction with ethane-1,2-diol, a vicinal diol, proceeds through the formation of cyclic borate esters. The presence of the diol shifts the initial equilibrium towards the formation of the tetrahydroxyborate anion, thereby increasing the concentration of H₃O⁺ ions and lowering the pH of the solution.[1] The stability of the resulting cyclic esters is the driving force for this increased acidity.
The reaction can be described in the following steps:
-
Lewis Acid Behavior of Boric Acid: Boric acid accepts a hydroxide ion from water to form the tetrahedral tetrahydroxyborate anion. B(OH)₃ + 2H₂O ⇌ [B(OH)₄]⁻ + H₃O⁺
-
Formation of the Monocyclic Ester (1:1 Complex): The tetrahydroxyborate anion reacts with one molecule of ethane-1,2-diol to form a five-membered ring, releasing two molecules of water. [B(OH)₄]⁻ + HOCH₂CH₂OH ⇌ [B(OH)₂(OCH₂CH₂O)]⁻ + 2H₂O
-
Formation of the Dicyclic Spiro-Ester (1:2 Complex): The monocyclic ester can further react with a second molecule of ethane-1,2-diol to form a more stable dicyclic (spiro) complex, releasing another two molecules of water. [B(OH)₂(OCH₂CH₂O)]⁻ + HOCH₂CH₂OH ⇌ [B(OCH₂CH₂O)₂]⁻ + 2H₂O
The formation of these stable chelate complexes removes the tetrahydroxyborate anion from the solution, which, according to Le Châtelier's principle, drives the initial equilibrium of boric acid and water to the right, leading to a greater concentration of H₃O⁺ and a corresponding increase in the acidity of the solution.
Figure 1: Reaction pathway of boric acid with ethane-1,2-diol.
Quantitative Data
The reaction between borate ions and diols can be characterized by equilibrium constants, K₁ for the formation of the 1:1 complex and K₂ for the formation of the 1:2 complex.
Table 1: Equilibrium Constants for Borate-Polyol Complexes [2]
| Polyol | Temperature (°C) | K₁ (M⁻¹) | K₂ (M⁻¹) |
| Ethane-1,2-diol | 0.00 | 0.8 | 0.1 |
| 10.02 | 0.7 | 0.1 | |
| 25.00 | 0.7 | 0.1 | |
| 34.98 | 0.6 | 0.1 | |
| 1,2-Propanediol | 0.00 | 1.8 | 0.3 |
| 10.02 | 1.6 | 0.2 | |
| 25.00 | 1.3 | 0.2 | |
| 34.98 | 1.2 | 0.2 | |
| 1,2,3-Propanetriol (Glycerol) | 0.00 | 1.8 | 0.3 |
| 10.02 | 1.6 | 0.2 | |
| 25.00 | 1.3 | 0.2 | |
| 34.98 | 1.2 | 0.2 |
Table 2: Thermodynamic Parameters for Borate-Ethane-1,2-diol Complexation at 25°C [2]
| Reaction | ΔG° (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
| 1:1 Complex Formation | 0.2 | -2.1 | -8 |
| 1:2 Complex Formation | 1.4 | -2.2 | -12 |
Note: The thermodynamic parameters were calculated from the temperature dependence of the equilibrium constants.
Experimental Protocols
Several analytical techniques can be employed to study the reaction between boric acid and ethane-1,2-diol. Below are detailed methodologies for three common methods.
This method is used to observe the change in the coordination state of the boron atom upon reaction with the diol. The trigonal boric acid (sp² hybridized) and the tetrahedral borate ester (sp³ hybridized) give distinct signals in the ¹¹B NMR spectrum.
Objective: To determine the relative concentrations of free boric acid and the borate-diol complex at different pH values.
Materials:
-
Boric acid
-
Ethane-1,2-diol
-
D₂O
-
Buffer solutions of varying pH (e.g., phosphate buffers)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of boric acid in D₂O.
-
Prepare a stock solution of ethane-1,2-diol in D₂O.
-
For each pH value to be tested, prepare a series of NMR tubes containing:
-
A fixed concentration of boric acid.
-
Varying concentrations of ethane-1,2-diol (e.g., 0, 1, 2, 5, and 10 equivalents relative to boric acid).
-
-
Adjust the pH of each sample using the appropriate buffer solution.
-
-
NMR Data Acquisition:
-
Acquire ¹¹B NMR spectra for each sample at a constant temperature.
-
Use a suitable external standard (e.g., BF₃·OEt₂) for chemical shift referencing.
-
-
Data Analysis:
-
Identify the chemical shifts corresponding to trigonal boric acid and the tetrahedral borate-diol complex.
-
Integrate the signals to determine the relative amounts of the two species in each sample.
-
Plot the mole fraction of the complex as a function of diol concentration or pH to determine binding constants.
-
This technique is used to determine the binding constant of a non-fluorescent diol by observing its displacement of a fluorescent diol from the boronic acid. Alizarin Red S (ARS) is a common fluorescent reporter.
Objective: To determine the association constant (K_eq) between boric acid and ethane-1,2-diol.
Materials:
-
Boric acid
-
Ethane-1,2-diol
-
Alizarin Red S (ARS)
-
Buffer solution (e.g., phosphate buffer at a specific pH, typically around 7.4)
-
Fluorometer and cuvettes
Procedure:
-
Determine the Boric Acid-ARS Association Constant (K_ARS):
-
Prepare a solution with a fixed concentration of ARS in the buffer.
-
Titrate this solution with increasing concentrations of boric acid.
-
Measure the fluorescence intensity after each addition. The formation of the boric acid-ARS complex will result in an increase in fluorescence.
-
Plot the change in fluorescence against the boric acid concentration to calculate K_ARS.
-
-
Competitive Binding Assay:
-
Prepare a solution with fixed concentrations of both boric acid and ARS (at concentrations determined to give a significant fluorescence signal).
-
Titrate this solution with increasing concentrations of ethane-1,2-diol.
-
Measure the fluorescence intensity after each addition. The ethane-1,2-diol will displace ARS, causing a decrease in fluorescence.
-
-
Data Analysis:
-
Plot the decrease in fluorescence intensity as a function of the ethane-1,2-diol concentration.
-
Use the known K_ARS and the competitive binding data to calculate the association constant (K_eq) for the boric acid-ethane-1,2-diol complex.
-
This method relies on the increase in acidity of a boric acid solution upon the addition of a diol. The resulting stronger acid can be titrated with a strong base.
Objective: To quantify the increase in acidity and determine the stoichiometry of the complex.
Materials:
-
Boric acid
-
Ethane-1,2-diol
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter and electrode
-
Burette and beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Titration of Boric Acid (Control):
-
Pipette a known volume of a standard boric acid solution into a beaker.
-
Dilute with deionized water.
-
Titrate with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of NaOH added to obtain the titration curve.
-
-
Titration of Boric Acid with Ethane-1,2-diol:
-
Pipette the same volume of the standard boric acid solution into another beaker.
-
Add a known excess of ethane-1,2-diol.
-
Allow the solution to equilibrate.
-
Titrate with the standardized NaOH solution, recording the pH as before.
-
-
Data Analysis:
-
Plot the titration curve for the boric acid-diol mixture.
-
Compare the two titration curves. The curve for the mixture will show a lower initial pH and a more distinct equivalence point at a lower pH.
-
The shift in the equivalence point can be used to calculate the apparent pKa of the boric acid-diol complex.
-
Visualizations of Experimental Workflow
Figure 2: Generalized experimental workflow for analysis.
Applications in Drug Development
The reversible and pH-sensitive nature of the boronic acid-diol interaction is of significant interest in drug development.
-
Glucose Sensing: Phenylboronic acid derivatives are widely used in continuous glucose monitoring systems for diabetes management, as glucose is a polyol.
-
Drug Delivery: Boronate-based materials can be used to create drug delivery systems that release their payload in response to changes in pH or the presence of specific sugars.
-
Bioconjugation: The reaction can be used to reversibly link therapeutic molecules to targeting moieties that contain diol functionalities.
-
Enzyme Inhibition: Boronic acids can act as inhibitors for certain enzymes by binding to active site residues.
References
boric acid ethylene glycol complex formation theory
An In-depth Technical Guide on the Core Theory of Boric Acid-Ethylene Glycol Complex Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and practical aspects of the complex formation between boric acid and ethylene glycol. This reaction is a cornerstone of dynamic covalent chemistry and has significant implications in various fields, including drug delivery, biomaterial science, and analytical chemistry.
Core Principles of Complex Formation
Boric acid, a weak Lewis acid, reacts with compounds containing cis-diol functionalities, such as ethylene glycol, to form cyclic boronate esters. This reversible reaction is the basis for the observed increase in the acidity of boric acid solutions upon the addition of such diols.[1][2][3]
The fundamental equilibrium involves the reaction of the borate ion, [B(OH)₄]⁻, with ethylene glycol to form a more stable five-membered ring structure.[3] This complexation shifts the equilibrium of boric acid dissociation towards the formation of the borate ion, thereby releasing more protons into the solution and lowering the pH.
The formation of the boronate ester can proceed through two primary pathways:
-
Reaction with the borate ion: The tetrahedral borate ion reacts with ethylene glycol in a two-step condensation reaction, releasing two molecules of water.
-
Reaction with boric acid: The trigonal planar boric acid reacts with ethylene glycol to form a neutral trigonal boronate ester, which then accepts a hydroxide ion to form the tetrahedral anionic complex.
The stability of the resulting complex is influenced by several factors, including the pH of the solution, the concentration of the reactants, and the stereochemistry of the diol.[4][5] For ethylene glycol, the formation of a five-membered ring is sterically favorable.
Quantitative Data
The following tables summarize the key quantitative data related to the boric acid-ethylene glycol complex formation. It is important to note that while data for the specific boric acid-ethylene glycol complex is limited, data from similar 1,2-diol complexes are included for comparative purposes and to illustrate general trends.
Table 1: Equilibrium Constants for Boric Acid-Diol Complexation
| Diol | Complex Type | Stability Constant (K) [M⁻¹] | Conditions | Reference |
| Ethylene Glycol | Borate Complex | 1.85 | Aqueous solution | [6] |
| Propane-1,2-diol | Borate Complex | 3.1 | Aqueous solution | [6] |
| Catechol | Boronate Complex | 1.7 x 10⁴ | pH 7.4 | [4] |
Table 2: Thermodynamic Parameters for Borate-Diol Complexation
| Diol | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Technique | Reference |
| Various 1,2-diols | Enthalpically Favored | - | Isothermal Microcalorimetry | [4] |
| Propanediol | -23.4 | -53 | Calorimetry | [1] |
Table 3: Kinetic Data for Boronic Acid-Diol Exchange
| Diol | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Method | Reference |
| Neopentyl Glycol | 1.3 x 10³ | 1.1 x 10¹ | ¹H NMR | [7] |
| cis-1,2-Cyclopentanediol | 1.8 x 10² | 2.0 x 10⁻¹ | ¹H NMR | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the formation of the boric acid-ethylene glycol complex.
Potentiometric Titration
This method is used to determine the equilibrium constant of the complexation reaction by measuring the change in pH.
Materials:
-
Boric acid solution (e.g., 0.1 M)
-
Ethylene glycol solution (e.g., 1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Mannitol (optional, to enhance acidity for clearer endpoint)[8][9]
-
pH meter with a glass electrode
-
Burette
-
Stir plate and stir bar
-
Beakers
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Pipette a known volume of the boric acid solution into a beaker.
-
Add a known volume of the ethylene glycol solution to the beaker. If using, add a weighed amount of mannitol.
-
Dilute the solution with deionized water to a specific volume.
-
Place the beaker on the stir plate and immerse the pH electrode in the solution.
-
Begin stirring the solution at a constant rate.
-
Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added to obtain the titration curve. The equivalence point can be determined from the inflection point of the curve.
-
The formation constant can be calculated from the shift in the apparent pKa of boric acid in the presence of ethylene glycol.
¹¹B NMR Spectroscopy
¹¹B NMR is a powerful technique to directly observe the boron species in solution and quantify the extent of complex formation.
Materials:
-
Boric acid
-
Ethylene glycol
-
D₂O (for locking and as a solvent)
-
NMR spectrometer equipped with a boron probe
-
NMR tubes
Procedure:
-
Prepare a stock solution of boric acid in D₂O.
-
Prepare a series of NMR samples with a constant concentration of boric acid and varying concentrations of ethylene glycol in D₂O.
-
Acquire ¹¹B NMR spectra for each sample. Typical acquisition parameters include a 30-degree pulse and a relaxation delay of 1 second.
-
The uncomplexed boric acid/borate will appear as a sharp signal around 19 ppm, while the ethylene glycol complex will appear as a broader signal shifted upfield (typically between 5 and 9 ppm).[10][11]
-
Integrate the signals corresponding to the free and complexed boron species.
-
The ratio of the integrals allows for the calculation of the equilibrium concentrations of each species and subsequently the formation constant.
UV-Vis Spectrophotometry
This indirect method relies on a competitive binding assay with a chromophoric diol, such as alizarin red S (ARS), to determine the binding constant of the non-chromophoric ethylene glycol.[12]
Materials:
-
Boric acid solution
-
Ethylene glycol solution
-
Alizarin Red S (ARS) solution
-
Buffer solution (e.g., phosphate buffer at a desired pH)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Determine the absorption spectrum of ARS in the buffer solution.
-
Prepare a solution containing a known concentration of boric acid and ARS. The formation of the boric acid-ARS complex will result in a change in the absorbance spectrum.
-
Titrate this solution with the ethylene glycol solution. Ethylene glycol will compete with ARS for binding to boric acid, causing a reversal of the spectral change.
-
Record the UV-Vis spectrum after each addition of ethylene glycol.
-
By analyzing the changes in absorbance at a specific wavelength, the equilibrium concentrations of all species can be determined, allowing for the calculation of the formation constant for the boric acid-ethylene glycol complex.[12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.
Applications in Drug Development
The reversible and pH-sensitive nature of the boronate ester bond makes it highly attractive for drug development applications.
-
Glucose-Responsive Insulin Delivery: Boronic acid-functionalized polymers can form hydrogels that encapsulate insulin. In the presence of glucose, the glucose molecules compete with the polymer crosslinks for binding to the boronic acid moieties, leading to the swelling of the hydrogel and the release of insulin.
-
Targeted Drug Delivery: Boronic acids can be used to target sialic acid-rich cancer cells. The boronic acid-functionalized drug delivery system can selectively bind to the overexpressed sialic acids on the surface of cancer cells, leading to enhanced cellular uptake and targeted drug release.
-
Bioconjugation: The formation of boronate esters provides a robust method for the reversible conjugation of biomolecules, such as proteins and carbohydrates, under mild conditions.
Conclusion
The complexation of boric acid with ethylene glycol is a well-established reaction with significant implications for various scientific disciplines. While the fundamental principles are well understood, further research is needed to fully quantify the thermodynamic and kinetic parameters of this specific interaction. The experimental protocols and theoretical framework presented in this guide provide a solid foundation for researchers and professionals working in this exciting area of chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. boron family - Can ethylene glycol enhance the acidity of orthoboric acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Internal and External Catalysis in Boronic Ester Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metrohm.com [metrohm.com]
- 9. Determination of boric acid content in electronic component solutions by potentiometric titration-Jiahang Instruments [jiahanglab.com]
- 10. Tunable product selectivity on demand: a mechanism-guided Lewis acid co-catalyst for CO 2 electroreduction to ethylene glycol - EES Catalysis (RSC Publishing) DOI:10.1039/D3EY00237C [pubs.rsc.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. pubs.acs.org [pubs.acs.org]
Thermodynamics of Boric Acid and Vicinal Diol Esterification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The reversible esterification reaction between boric acid and vicinal diols is a cornerstone of various scientific disciplines, from the development of novel drug delivery systems and biosensors to materials science. Understanding the thermodynamic principles governing this interaction is paramount for the rational design and optimization of technologies that leverage this unique chemical equilibrium. This technical guide provides a comprehensive overview of the thermodynamics of boric acid and vicinal diol esterification, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying processes.
Core Concepts: The Boric Acid-Diol Equilibrium
Boric acid, B(OH)₃, is a weak Lewis acid that exists in equilibrium with the tetrahedral boronate ion, B(OH)₄⁻, in aqueous solutions. The esterification reaction with a vicinal diol (a compound containing two hydroxyl groups on adjacent carbon atoms) proceeds through the formation of a cyclic boronate ester. This reaction is reversible, and its equilibrium position is highly sensitive to pH, the structure of the diol, and the surrounding environment.
The overall reaction can be depicted as a two-step process. First, boric acid accepts a hydroxide ion to form the more reactive tetrahedral boronate ion. Subsequently, the boronate ion reacts with the vicinal diol to form a five- or six-membered cyclic ester, releasing water molecules. The stability of the resulting boronate ester is a key factor in determining the overall thermodynamic favorability of the process.
Quantitative Thermodynamic Data
The thermodynamics of the boric acid-vicinal diol esterification have been investigated using various techniques, providing valuable insights into the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes associated with the reaction. These parameters, along with the equilibrium constant (Keq), dictate the spontaneity and extent of ester formation. The following tables summarize key thermodynamic data from the literature for the interaction of boric acid and its derivatives with various vicinal diols.
| Boronic Acid/Ester | Vicinal Diol | Method | Keq (M⁻¹) | ΔH (kcal/mol) | ΔS (cal/mol·K) | Reference |
| Phenylboronic Acid | Alizarin Red S | Isothermal Titration Calorimetry | - | -4.52 | - | [1] |
| 3-Thienylboronic Acid | Sorbitol | Isothermal Titration Calorimetry | ~8400 (at pH 10.6) | Varies with pH | Varies with pH | [2] |
| 3-Thienylboronic Acid | Fructose | Isothermal Titration Calorimetry | ~3400 (at pH 10.6) | Varies with pH | Varies with pH | [2] |
| Boric Acid | Various Diols | Potentiometry | Varies | - | - | [3] |
| Phenylboronic Acid Derivatives | Catechol | ¹¹B NMR Spectroscopy | Varies with pH and substituent | - | - | [4] |
| Phenylboronic Acid Derivatives | D,L-Hydrobenzoin | ¹¹B NMR Spectroscopy | Varies with pH and substituent | - | - | [4] |
Note: The thermodynamic parameters are often highly dependent on experimental conditions such as pH, temperature, and buffer composition. The values presented here are illustrative and should be considered in the context of their respective sources.
Experimental Protocols
Accurate determination of the thermodynamic parameters for boric acid-diol interactions relies on precise experimental methodologies. Below are detailed protocols for the key techniques employed in these studies.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the simultaneous determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction.
Materials:
-
Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)
-
Boric acid or boronic acid derivative of interest
-
Vicinal diol of interest
-
Appropriate buffer solution (e.g., phosphate, TRIS) adjusted to the desired pH
-
Degassing station
Procedure:
-
Sample Preparation:
-
Prepare a solution of the boric acid derivative (e.g., 0.5 mM) in the chosen buffer.[2]
-
Prepare a solution of the vicinal diol (e.g., 25 mM) in the same buffer.[2] The concentration of the diol in the syringe should be 10-20 times higher than the concentration of the boric acid in the cell.
-
Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.
-
-
Instrument Setup:
-
Titration:
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to avoid artifacts from syringe placement.[2]
-
Follow with a series of subsequent injections of a larger, constant volume (e.g., 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.[2] A total of 18-20 injections is typical.[2]
-
-
Data Analysis:
-
Perform a control experiment by titrating the diol solution into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Fit the integrated and normalized data to a suitable binding model (e.g., "One set of sites") using the instrument's analysis software to determine Ka, ΔH, and n.[1]
-
UV-Vis Spectrophotometric Titration
This method is used to determine the binding constant of the interaction by monitoring the changes in the absorbance spectrum of a chromophoric reporter molecule upon displacement by the diol. Alizarin Red S (ARS) is a common reporter for boronic acids.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Boric acid or boronic acid derivative
-
Vicinal diol of interest
-
Alizarin Red S (ARS)
-
Buffer solution at the desired pH
Procedure:
-
Determination of the Boronic Acid-ARS Association Constant (K_ARS):
-
Prepare a solution of ARS at a constant concentration in the buffer.
-
Titrate this solution with increasing concentrations of the boronic acid.
-
Record the UV-Vis spectrum after each addition.
-
Monitor the change in absorbance at a wavelength where the complex absorbs differently from free ARS.
-
Use a suitable method, such as the Benesi-Hildebrand equation, to plot the data and determine K_ARS.[5]
-
-
Competitive Binding Assay:
-
Prepare a solution containing a constant concentration of both the boronic acid and ARS.
-
Titrate this solution with increasing concentrations of the vicinal diol.
-
Record the UV-Vis spectrum after each addition. The displacement of ARS by the diol will result in a change in the spectrum.
-
Analyze the change in absorbance to determine the equilibrium constant for the boronic acid-diol interaction using the previously determined K_ARS.[5]
-
¹¹B NMR Spectroscopy
¹¹B NMR spectroscopy is a powerful tool for studying the equilibrium between the trigonal boric acid and the tetrahedral boronate ester, as the chemical shift of the boron nucleus is sensitive to its coordination environment.
Materials:
-
NMR Spectrometer equipped with a boron probe
-
NMR tubes
-
Boric acid or boronic acid derivative
-
Vicinal diol of interest
-
Deuterated solvent (e.g., D₂O) or a mixed solvent system (e.g., methanol/water)
-
pH meter and solutions for pH adjustment (e.g., HCl, NaOH)
Procedure:
-
Sample Preparation:
-
NMR Data Acquisition:
-
Acquire ¹¹B NMR spectra for each sample at a constant temperature.
-
-
Data Analysis:
-
Observe the change in the ¹¹B chemical shift as a function of pH. The formation of the tetrahedral boronate ester will result in a characteristic upfield or downfield shift compared to the trigonal boric acid.
-
Plot the chemical shift versus pH. The inflection point of the resulting sigmoidal curve corresponds to the apparent pKa of the boronic acid in the presence of the diol.
-
The relative integration of the signals for the free and esterified boron can be used to determine the equilibrium constant at a given pH.[6]
-
Potentiometric Titration
This classical method determines the stability constant of the boronate ester by monitoring the change in pH upon its formation. The formation of the anionic boronate ester from the neutral boric acid and diol releases a proton, leading to a decrease in pH.
Materials:
-
Potentiometer with a pH electrode
-
Stirring plate and stir bar
-
Burette
-
Boric acid solution of known concentration
-
Vicinal diol solution of known concentration
-
Standardized solution of a strong base (e.g., NaOH)
Procedure:
-
Titration of Boric Acid:
-
Titrate a solution of boric acid with the standardized strong base to determine its pKa.
-
-
Titration in the Presence of the Diol:
-
Prepare a solution containing both boric acid and the vicinal diol.
-
Titrate this mixture with the standardized strong base. The formation of the more acidic boronate ester will shift the titration curve to a lower pH.
-
-
Data Analysis:
Visualizing the Process: Diagrams
The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the study of boric acid-diol thermodynamics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Determination of borate ion-pair stability constants by potentiometry and non-approximative linearization of titration data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Lewis Acid Behavior of Boric Acid with Ethane-1,2-diol
This technical guide provides a comprehensive examination of the chemical interaction between boric acid and ethane-1,2-diol (ethylene glycol). Boric acid, a weak Lewis acid, engages in a reversible esterification reaction with 1,2-diols to form stable cyclic boronate esters.[1][2] This interaction is fundamental in various applications, including the development of sensors, drug delivery systems, and dynamic materials.[3] This document details the reaction mechanism, thermodynamics, and kinetics, and provides established experimental protocols for its study.
Core Concepts: Lewis Acidity and Esterification
Boric acid, B(OH)₃, possesses a trigonal planar geometry with a vacant p-orbital on the boron atom, making it an electron pair acceptor, and thus a Lewis acid.[4][5] It doesn't dissociate in water to release a proton (Brønsted-Lowry acid) but rather accepts a hydroxide ion from water to form the tetrahydroxyborate anion, [B(OH)₄]⁻.[6][7]
B(OH)₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺
This Lewis acidic nature drives its reaction with polyols, particularly 1,2-diols like ethane-1,2-diol. The reaction is an esterification process where the diol displaces water molecules to form a five-membered cyclic boronate ester.[8][9] This complexation significantly increases the acidity of the boron center, a phenomenon critical to its application in sensing and catalysis.[10][11]
Reaction Mechanism and Signaling Pathway
The esterification of boric acid with ethane-1,2-diol is a stepwise process. Computational studies support a mechanism involving the initial formation of a monoester, followed by a unimolecular elimination to yield the final cyclic product, a 1,3,2-dioxaborolane derivative.[9]
-
Nucleophilic Attack: A hydroxyl group from ethane-1,2-diol acts as a nucleophile, attacking the electron-deficient boron atom of boric acid.
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Dehydration (Step 1): A water molecule is eliminated, forming a monoester.
-
Intramolecular Cyclization: The second hydroxyl group of the diol attacks the boron center.
-
Dehydration (Step 2): A second water molecule is eliminated, resulting in the formation of the stable five-membered cyclic boronate ester.
The overall reaction is an equilibrium that can be driven towards the product side by removing water.[7][8]
References
- 1. Boric Acid, a Lewis Acid With Unique and Unusual Properties: Formulation Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the kinetics and thermodynamics of diol-boric acid complexations in organic solvent using NMR spectroscopy | Poster Board #745 - American Chemical Society [acs.digitellinc.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Boric acid - Wikipedia [en.wikipedia.org]
- 8. Boric acid;ethane-1,2-diol (39434-94-1) for sale [vulcanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. boron family - Can ethylene glycol enhance the acidity of orthoboric acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Coordination Chemistry of Boron with Ethylene Glycol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the coordination chemistry between boron compounds, particularly boric acid and boronic acids, with ethylene glycol. It delves into the fundamental principles governing their interaction, the structural characteristics of the resulting complexes, detailed experimental protocols for their synthesis and analysis, and their burgeoning applications in materials science and drug development.
Core Principles of Boron-Ethylene Glycol Coordination
The reaction between a boron-containing compound and a diol like ethylene glycol is a reversible esterification process that leads to the formation of a cyclic boronate ester.[1] This reaction is fundamental to various applications, from the protection of diol functional groups in organic synthesis to the development of sophisticated drug delivery systems.
The key boron-containing reactants are boric acid (B(OH)₃) and boronic acids (RB(OH)₂). Boronic acids are Lewis acids due to the electron-deficient nature of the boron atom, which possesses a vacant p-orbital.[1] In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar sp² hybridized form and an anionic, tetrahedral sp³ hybridized form (the boronate ion).[1] This equilibrium is pH-dependent, with the anionic form being more prevalent at higher pH.[2]
The reaction with ethylene glycol proceeds via the formation of a five-membered ring, a 1,3,2-dioxaborolane derivative. This reaction is significantly influenced by the pH of the solution. The formation of the boronate ester is generally favored at pH values above the pKa of the boronic acid, where the more reactive tetrahedral boronate anion is present in higher concentrations.[2] The stability of the resulting boronate ester is also pH-dependent.[2]
The addition of ethylene glycol to a solution of boric acid can lead to an increase in the acidity of the solution.[3] This is because the formation of the stable cyclic boronate ester shifts the equilibrium towards the deprotonated boronate species, releasing protons into the solution.[4]
Structural Characterization of Boron-Ethylene Glycol Complexes
The primary product of the reaction between a boronic acid and ethylene glycol is a 2-substituted-1,3,2-dioxaborolane. The structure of these complexes has been elucidated using various analytical techniques, with X-ray crystallography providing definitive bond lengths and angles.
Below is a table summarizing key structural parameters for a representative ethylene glycol boronate ester, calculated at the PBE1PBE+GD3BJ/aug-cc-pVTZ computational level.[5]
| Parameter | Value (Å or °) |
| B-O Bond Length | 1.36 - 1.38 |
| B-C Bond Length | 1.57 - 1.59 |
| O-B-O Bond Angle | ~113 |
| C-O-B Bond Angle | ~110 |
| O-C-C-O Torsion Angle | ~25 |
Note: These values are for a generic RB(−OCH₂CH₂O−) structure and can vary depending on the substituent 'R' on the boron atom.
The five-membered ring of the dioxaborolane is not perfectly planar and typically adopts an envelope or twisted conformation.
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of boron-ethylene glycol complexes.
This protocol describes the synthesis of a borate ester from boric acid and polyethylene glycol (PEG 400), which can be adapted for ethylene glycol.[6]
Materials:
-
Boric acid
-
Polyethylene glycol 400 (or ethylene glycol)
-
Toluene
-
Petroleum ether
-
250-ml two-necked round-bottomed flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer
Procedure:
-
Set up the reaction apparatus with the flask, Dean-Stark trap, reflux condenser, and thermometer.
-
Add equimolar amounts of boric acid and polyethylene glycol 400 to the flask.
-
Add toluene to the flask to act as an azeotropic solvent for water removal.
-
Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.
-
After the theoretical amount of water has been collected (typically after 6 hours), cool the reaction mixture to room temperature.
-
Extract the product with petroleum ether.
-
Distill the solvent under reduced pressure to isolate the polyethylene glycol borate ester as a viscous liquid.
¹¹B NMR is a powerful technique for characterizing boron-containing compounds, as the chemical shift is highly sensitive to the coordination environment of the boron atom.[7]
Instrumentation:
-
NMR spectrometer equipped for ¹¹B observation.
-
Quartz NMR tubes are recommended to avoid background signals from borosilicate glass tubes.[8]
Sample Preparation:
-
Dissolve approximately 4 mg of the boronic acid or boronate ester in 0.65 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆).[7]
-
For pH-dependent studies, prepare a series of buffered solutions with known pH values.[7]
Data Acquisition:
-
Acquire the ¹¹B NMR spectrum. Typical acquisition parameters may include a larger number of scans (e.g., 1024) for good signal-to-noise, especially for dilute samples.[7]
-
The chemical shifts are typically referenced to BF₃·OEt₂.
Data Interpretation:
-
Trigonal boronic acids (sp²): Typically resonate in the range of δ 27-33 ppm.[9]
-
Tetrahedral boronate esters (sp³): Show a significant upfield shift to the range of δ 5-13 ppm.[7][9]
-
The formation of the ethylene glycol complex can be monitored by the disappearance of the signal for the starting boronic acid and the appearance of a new signal in the upfield region.
-
pH titrations monitored by ¹¹B NMR can be used to determine the pKa of the boronic acid and the stability of the boronate ester at different pH values.[7]
A common method for determining the binding constant between a boronic acid and a diol is through a competitive binding assay using a fluorescent reporter like Alizarin Red S (ARS).[10][11]
Materials:
-
Boronic acid of interest
-
Ethylene glycol
-
Alizarin Red S (ARS)
-
Buffer solutions of desired pH
-
Fluorometer
Procedure:
-
Determine the association constant between the boronic acid and ARS (KARS):
-
Prepare a solution of ARS at a constant concentration in the desired buffer.
-
Titrate this solution with increasing concentrations of the boronic acid.
-
Measure the fluorescence intensity at each titration point. The formation of the boronic acid-ARS adduct results in an increase in fluorescence.[11]
-
Calculate KARS from the binding isotherm.
-
-
Competitive Binding Assay:
-
Prepare a solution with constant concentrations of the boronic acid and ARS.
-
Titrate this solution with increasing concentrations of ethylene glycol.
-
Measure the fluorescence intensity at each titration point. The displacement of ARS by ethylene glycol will result in a decrease in fluorescence.[11]
-
The apparent association constant (Keq) for the boronic acid-ethylene glycol complex can then be calculated using the known KARS and the competitive binding data.[10]
-
Visualizing Key Processes and Relationships
Graphviz diagrams are used here to illustrate important concepts in the coordination chemistry of boron and ethylene glycol.
Caption: pH-dependent equilibrium between boronic acid forms and boronate ester formation.
Caption: Workflow for the protection of a boronic acid using ethylene glycol.
Applications in Drug Development
The reversible and pH-sensitive nature of the boronate ester linkage with diols like ethylene glycol has made it a valuable tool in drug development.
Boronic acid-containing drugs can have issues with solubility and off-target effects. By forming a boronate ester with a diol linker, such as a polyethylene glycol (PEG) chain, a prodrug can be created.[12][13] This ester linkage can mask the active boronic acid group, improving the drug's pharmacokinetic properties.[12] Once the prodrug reaches the desired physiological environment (e.g., a slightly acidic tumor microenvironment), the boronate ester can hydrolyze, releasing the active drug.
Boron-ethylene glycol chemistry is integral to the design of "smart" drug delivery systems that respond to specific biological stimuli.[14] For example, nanoparticles or hydrogels can be cross-linked using boronate ester bonds. These systems can encapsulate a therapeutic agent. In the presence of a specific trigger, such as a change in pH or the presence of a high concentration of a competing diol (like glucose), the boronate ester cross-links can be cleaved, leading to the disassembly of the nanostructure and the controlled release of the encapsulated drug.[14][15] This approach is being actively explored for applications in diabetes management (glucose-responsive insulin delivery) and cancer therapy (pH-responsive drug release in tumors).[14][16]
Quantitative Data Summary
The following tables summarize key quantitative data related to the coordination of boronic acids with diols.
Table 1: pKa Values of Representative Boronic Acids [10]
| Boronic Acid | pKa |
| Phenylboronic acid | 8.83 |
| 4-Methoxyphenylboronic acid | 9.15 |
| 4-Chlorophenylboronic acid | 8.28 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 6.80 |
Table 2: Apparent Association Constants (Keq) of Phenylboronic Acid with Various Diols at pH 7.4 [11]
| Diol | Keq (M⁻¹) |
| Glucose | 9.1 |
| Fructose | 230 |
| Sorbitol | 110 |
| Ethylene Glycol | Value not explicitly found in the same comparative study, but generally lower than sugars |
Note: The binding affinity is highly dependent on the specific diol structure, with cis-diols on a furanose ring (like in fructose) showing particularly high affinity.
Table 3: Kinetic Data for Boronate Ester Formation [17][18]
| Reaction | Rate Constant (k) | Conditions |
| 3-NO₂PhB(OH)₂ + Ethylene Glycol | 1.0 x 10⁴ M⁻¹s⁻¹ | 25 °C, I = 0.10 M |
| 3-NO₂PhB(OH)₃⁻ + Ethylene Glycol | 1.2 M⁻¹s⁻¹ | 25 °C, I = 0.10 M |
Note: The reaction is significantly faster with the neutral trigonal boronic acid compared to the anionic tetrahedral boronate.
Conclusion
The coordination chemistry of boron with ethylene glycol provides a versatile and powerful platform for a wide range of scientific applications. The reversible, pH-sensitive nature of the boronate ester bond allows for precise control over chemical reactions and the development of intelligent materials. For researchers in drug development, understanding these fundamental principles is crucial for designing novel prodrugs and stimuli-responsive delivery systems that can target diseases with greater efficacy and fewer side effects. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for the practical application of this fascinating area of chemistry.
References
- 1. aablocks.com [aablocks.com]
- 2. researchgate.net [researchgate.net]
- 3. boron family - Can ethylene glycol enhance the acidity of orthoboric acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aml.iaamonline.org [aml.iaamonline.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. NMR Protocols [nmr.chem.ucsb.edu]
- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 10. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. Stimuli-Responsive Boron-Based Materials in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Glucose/Fructose Sensitive Poly(ethylene glycol) Methyl Ether Methacrylate Particles with Novel Boronate Ester Bridge Crosslinker and their Dye Release Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Kinetics of Borate Ester Formation with 1,2-Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reversible formation of borate esters from boric acid or boronic acids and 1,2-diols is a fundamental reaction in various scientific disciplines, including organic chemistry, materials science, and drug development. The dynamic covalent nature of the borate ester bond allows for applications in self-healing materials, drug delivery systems, and sensors for saccharides. A thorough understanding of the kinetics of this reaction—the rates of ester formation and hydrolysis—is crucial for the rational design and optimization of these functional systems. This technical guide provides a comprehensive overview of the kinetics of borate ester formation with 1,2-diols, detailing the reaction mechanisms, experimental methodologies for kinetic analysis, and a compilation of quantitative kinetic and thermodynamic data.
Reaction Mechanism and Kinetics
The esterification of boric acid or boronic acids with 1,2-diols is a complex process influenced by several factors, including pH, the nature of the boron species, and the structure of the diol.
1. The Role of pH and Boron Species
The reaction rate is highly dependent on the pH of the solution. Boric acid (B(OH)₃) is a weak Lewis acid that exists in equilibrium with the tetrahedral boronate anion (B(OH)₄⁻). The esterification rate is significantly lower under acidic conditions and increases by three to four orders of magnitude as the pH surpasses the pKa of the boric acid[1]. This observation has led to the proposal that both the trigonal boric acid and the tetrahedral boronate anion participate in the rate-determining transition state[1].
A recent computational study has proposed an unprecedented mechanistic pathway that rationalizes the experimentally observed low Gibbs energies of activation and the pH dependence. This mechanism suggests that the rate-determining step is not the initial formation of the boron-oxygen bond, as previously thought, but rather the tetrahedral/trigonal exchange of the borate monoester[1]. This model also predicts a second-order reaction with respect to the boron species, a facet that requires further experimental investigation[1].
2. Reaction Pathways
The overall reaction can be summarized as the condensation of a boronic acid and a diol to form a cyclic boronate ester and water. The reaction proceeds through the formation of a monoester intermediate, followed by a second esterification step to form the cyclic diester.
The proposed mechanism involves the participation of both boric acid and the tetrahydroxyborate anion in the esterification steps. This contrasts with earlier models that considered only one of the boron species as the primary reactant.
Quantitative Data on Borate Ester Formation
The following tables summarize key quantitative data for the formation of borate esters from various boronic acids and 1,2-diols. This data is essential for comparing the reactivity of different systems and for designing applications with specific kinetic and thermodynamic properties.
Table 1: Rate Constants for Borate Ester Formation and Hydrolysis
| Boronic Acid | Diol | k_f (s⁻¹) | k_r (s⁻¹) | Method | Reference |
| Phenylboronic Acid | Neopentylglycol | 0.327 ± 0.001 | 0.373 ± 0.002 | 1D EXSY NMR | |
| Phenylboronic Acid | Tris(hydroxymethyl)aminomethane | 2.20 ± 0.04 | 12.1 ± 0.3 | 1D EXSY NMR | |
| Phenylboronic Acid | Sorbitol | 0.23 ± 0.01 | 0.031 ± 0.002 | 1D EXSY NMR | |
| Phenylboronic Acid | cis-1,2-Cyclopentanediol | 0.0216 ± 0.0004 | 0.0014 ± 0.0002 | 1D EXSY NMR | |
| Phenylboronic Acid | (syn)-CP-amide | 0.210 ± 0.002 | 0.145 ± 0.002 | 1D EXSY NMR | |
| Phenylboronic Acid | (anti)-CP-amide | 0.107 ± 0.006 | 0.020 ± 0.001 | 1D EXSY NMR | |
| Phenylboronic Acid | Glu-amide | 0.70 ± 0.03 | 0.110 ± 0.008 | 1D EXSY NMR |
Table 2: Equilibrium Constants (K_eq) for Borate Ester Formation
| Boronic Acid | Diol | K_eq (M⁻¹) | Method | Reference |
| Phenylboronic Acid | Neopentylglycol | 0.877 ± 0.005 | 1D EXSY NMR | |
| Phenylboronic Acid | Tris(hydroxymethyl)aminomethane | 0.182 ± 0.006 | 1D EXSY NMR | |
| Phenylboronic Acid | Sorbitol | 7.4 ± 0.6 | 1D EXSY NMR | |
| Phenylboronic Acid | cis-1,2-Cyclopentanediol | 15 ± 2 | 1D EXSY NMR | |
| Phenylboronic Acid | (syn)-CP-amide | 1.45 ± 0.02 | 1D EXSY NMR | |
| Phenylboronic Acid | (anti)-CP-amide | 5.4 ± 0.4 | 1D EXSY NMR | |
| Phenylboronic Acid | Glu-amide | 6.4 ± 0.5 | 1D EXSY NMR |
Table 3: Gibbs Free Energy of Activation (ΔG‡) for Borate Ester Formation (Computational Data)
| Reactants | ΔG‡ (kJ/mol) | Computational Method | Reference |
| Boric Acid + 2(R),4(S)-pentanediol | ~70 (experimental) | [1] | |
| Aryl boronic acids + aromatic diols | ~30 (experimental) | [1] | |
| Alkylboronic acids + aliphatic diols | ~50 (experimental) | [1] |
Experimental Protocols for Kinetic Analysis
Accurate determination of the kinetic parameters for borate ester formation requires robust experimental methodologies. The following sections provide detailed protocols for the key techniques used in these studies.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for monitoring the kinetics of borate ester formation in real-time. Both ¹H and ¹¹B NMR can be utilized.
-
¹H NMR Spectroscopy: This technique allows for the direct observation of the protons on the diol and the boronic acid, providing information on the concentration of reactants and products over time.
-
Sample Preparation:
-
Prepare stock solutions of the boronic acid and the 1,2-diol in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
For kinetic runs, mix the reactant solutions directly in the NMR tube at a controlled temperature. Typical concentrations are in the millimolar range.
-
Ensure the pH of the solution is controlled using an appropriate buffer system.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
The progress of the reaction can be monitored by integrating the signals corresponding to the reactant and product species.
-
-
Data Analysis:
-
Plot the concentration of the product as a function of time.
-
Fit the data to the appropriate rate law (e.g., first-order or second-order) to determine the rate constant.
-
-
-
¹¹B NMR Spectroscopy: ¹¹B NMR is particularly useful for distinguishing between the trigonal boronic acid and the tetrahedral boronate ester.
-
Sample Preparation: Similar to ¹H NMR, with careful control of pH.
-
Data Acquisition: Acquire ¹¹B NMR spectra over time. The chemical shifts of the boron species will change as the reaction progresses.
-
Data Analysis: The relative integrals of the signals for the different boron species can be used to determine their concentrations and thus the reaction rate[2].
-
2. Stopped-Flow Spectroscopy
Stopped-flow spectroscopy is ideal for studying fast reactions that occur on the millisecond to second timescale. This technique rapidly mixes the reactants and then monitors the change in an optical signal (absorbance or fluorescence) as the reaction proceeds.
-
Experimental Setup:
-
A stopped-flow instrument consists of two or more syringes that hold the reactant solutions.
-
The solutions are rapidly driven from the syringes into a mixing chamber and then into an observation cell.
-
A light source (e.g., a xenon lamp) and a detector (e.g., a photomultiplier tube) are used to monitor the change in absorbance or fluorescence.
-
-
Protocol for a Fluorescence-Based Assay:
-
Reagent Preparation:
-
Prepare a solution of the boronic acid in a suitable buffer.
-
Prepare a solution of the 1,2-diol in the same buffer. For fluorescently silent reactants, a fluorescent reporter diol (e.g., Alizarin Red S) can be used in a competitive binding assay.
-
Degas the solutions to prevent bubble formation during mixing.
-
-
Instrument Preparation:
-
Turn on the instrument and allow the lamp to warm up.
-
Set the excitation and emission wavelengths on the monochromators.
-
Flush the syringes and mixing chamber with buffer to remove any contaminants.
-
Load the reactant solutions into the syringes.
-
-
Data Acquisition:
-
Initiate the mixing process. The instrument will automatically record the change in fluorescence intensity over time.
-
Collect multiple kinetic traces and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The kinetic traces are typically fit to a single or double exponential function to extract the observed rate constant (k_obs).
-
By performing the experiment at various reactant concentrations, the rate law and the individual rate constants (k_f and k_r) can be determined.
-
-
3. UV-Vis Spectrophotometry
For reactions that involve a change in the UV-Vis absorbance spectrum, this technique can be used to monitor the reaction kinetics.
-
Protocol:
-
Wavelength Selection: Identify a wavelength where there is a significant difference in absorbance between the reactants and products.
-
Sample Preparation: Prepare solutions of the boronic acid and diol in a cuvette, ensuring the final concentrations are appropriate for absorbance measurements (typically in the micromolar to millimolar range).
-
Data Acquisition: Record the absorbance at the chosen wavelength as a function of time.
-
Data Analysis: Plot absorbance versus time and fit the data to the appropriate integrated rate law to determine the rate constant.
-
Visualizations
Reaction Pathway of Borate Ester Formation
Caption: Proposed reaction pathways for borate ester formation.
Experimental Workflow for Stopped-Flow Kinetic Analysis
Caption: Workflow for kinetic analysis using stopped-flow spectroscopy.
Conclusion
The kinetics of borate ester formation with 1,2-diols is a rich and complex field with significant implications for the development of advanced materials and therapeutics. This guide has provided a detailed overview of the current understanding of the reaction mechanism, a compilation of quantitative kinetic and thermodynamic data, and comprehensive protocols for key experimental techniques. By leveraging this information, researchers and drug development professionals can better design and control systems that rely on the dynamic and reversible nature of the borate ester bond. Further experimental work, particularly in elucidating the finer details of the reaction mechanism under various conditions, will continue to advance this important area of chemistry.
References
The pH-Dependent Equilibrium of Boric Acid and Ethane-1,2-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pH-dependent equilibrium between boric acid and ethane-1,2-diol (ethylene glycol). This interaction, forming a reversible boronate ester, is of significant interest in fields ranging from materials science to drug delivery, owing to its dynamic nature and responsiveness to environmental pH. This document outlines the core principles of the equilibrium, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key processes.
Introduction: The Boric Acid-Diol Interaction
Boric acid, B(OH)₃, is a weak Lewis acid that does not dissociate in water by donating a proton but rather by accepting a hydroxide ion to form the tetrahedral boronate ion, [B(OH)₄]⁻. This equilibrium is characterized by a pKa of approximately 9.24.[1] The interaction of boric acid with cis-diols, such as ethane-1,2-diol, leads to the formation of five-membered cyclic boronate esters. This reversible covalent reaction is highly dependent on the pH of the solution, which governs the concentration of the reactive tetrahedral boronate species.[2][3]
The formation of the boronate ester complex enhances the acidity of the boron center, resulting in a lower apparent pKa for the complex compared to free boric acid.[4] This shift in acidity is a cornerstone of many applications, including the development of pH-responsive materials and sensors. Understanding and quantifying this pH-dependent equilibrium is therefore critical for designing and optimizing systems that leverage this unique chemical behavior.
pH Dependence of the Equilibrium
The equilibrium between boric acid and ethane-1,2-diol involves several species, as depicted in the reaction scheme below. The primary reaction pathway involves the tetrahedral boronate ion, [B(OH)₄]⁻, reacting with the diol to form a 1:1 or a 1:2 boronate-diol complex.
The position of the equilibrium is governed by the solution's pH.
-
Low pH (Acidic Conditions): At pH values significantly below the pKa of boric acid (e.g., pH < 7), the concentration of the trigonal, uncharged B(OH)₃ is high, while the concentration of the reactive tetrahedral [B(OH)₄]⁻ is low. Consequently, the equilibrium lies to the left, favoring the free boric acid and diol.
-
Neutral to Alkaline pH: As the pH increases towards and beyond the pKa of boric acid, the concentration of the [B(OH)₄]⁻ ion increases. This shifts the equilibrium towards the formation of the boronate ester complex.[2] The formation of the complex is typically maximal at a pH that is intermediate between the pKa of the boric acid and the pKa of the boronate ester.[5]
-
High pH (Strongly Alkaline Conditions): At very high pH values, while the boronate ion is the dominant boron species, the overall formation constant for the ester may decrease.[2]
This pH-switchable behavior allows for the controlled formation and cleavage of the boronate ester bond, a feature widely exploited in the design of "smart" materials and drug delivery vehicles that release their payload in response to specific physiological pH changes.
Quantitative Data
While extensive research has been conducted on various boronic acid-diol systems, comprehensive pH-dependent equilibrium constant data specifically for the boric acid and ethane-1,2-diol system is not consolidated in the literature. However, formation constants at specific conditions have been determined. The complexation enhances the acidity of boric acid, and this acidification is proportional to the extent of ester formation.[4]
The following table summarizes the key acidity and formation constants for the system. It is important to note that the binding affinity of ethane-1,2-diol is modest compared to other diols like mannitol or catechols, which have more favorably oriented hydroxyl groups for chelation.[4]
| Parameter | Value | Conditions | Reference |
| pKa of Boric Acid (H₃BO₃) | ~9.24 | 25 °C in fresh water | [1][4] |
| Formation Constant (K₁) for [B(OH)₂(diol)]⁻ | 0.9 M⁻¹ | 25 °C | [4] |
| Formation Constant (K₂) for [B(diol)₂]⁻ | 0.1 M⁻² | 25 °C | [4] |
Note: K₁ and K₂ values are for the reaction of the borate ion [B(OH)₄]⁻ with the diol.
Experimental Protocols
The study of the boric acid-diol equilibrium utilizes several analytical techniques. Detailed methodologies for three key experiments are provided below.
Potentiometric Titration
This classical method is used to determine the pKa of boric acid and the apparent pKa of the boric acid-diol complex. The formation of the more acidic boronate ester is observed as a depression in the pH titration curve.[1][6]
Objective: To determine the pKa of boric acid in the presence and absence of ethane-1,2-diol.
Materials:
-
pH meter with a glass combination electrode
-
Calibrated burette (10 or 25 mL)
-
Magnetic stirrer and stir bar
-
Boric acid solution (e.g., 0.05 M)
-
Ethane-1,2-diol
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free
-
Deionized water
-
pH calibration buffers (e.g., pH 4.01, 7.00, 10.01)
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffers according to the manufacturer's instructions.
-
Titration of Boric Acid: a. Pipette a known volume (e.g., 50.0 mL) of the boric acid solution into a beaker. b. Add a magnetic stir bar and place the beaker on the stirrer. c. Immerse the pH electrode in the solution. d. Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of titrant (e.g., 0.5 mL). Make smaller additions near the equivalence point.
-
Titration of Boric Acid with Ethane-1,2-diol: a. Pipette the same volume of boric acid solution into a second beaker. b. Add a specific molar excess of ethane-1,2-diol (e.g., a 10:1 diol:boric acid ratio). c. Repeat the titration procedure as described in step 2.
-
Data Analysis: a. Plot pH (y-axis) versus the volume of NaOH added (x-axis) for both titrations. b. Determine the equivalence point from the inflection point of the curve (or by using a first or second derivative plot). c. The pKa is equal to the pH at the half-equivalence point. Compare the pKa value from the titration without the diol to the apparent pKa* from the titration with the diol.
¹¹B NMR Spectroscopy
¹¹B NMR is a powerful technique for directly observing the boron species in solution. The chemical shift of the ¹¹B nucleus is sensitive to its coordination environment, allowing for the differentiation and quantification of trigonal boric acid and tetrahedral boronate species (free and complexed).[7][8]
Objective: To quantify the relative concentrations of boric acid and the boronate-diol complex at a given pH.
Materials:
-
NMR spectrometer equipped for ¹¹B observation
-
Quartz or borosilicate-free NMR tubes
-
Boric acid
-
Ethane-1,2-diol
-
D₂O (for field locking)
-
pH buffer solutions (prepared with D₂O or adjusted for deuterium effect)
-
pH meter
Procedure:
-
Sample Preparation: a. Prepare a series of samples in NMR tubes, each containing a fixed concentration of boric acid (e.g., 20 mM) and ethane-1,2-diol. b. Use different pH buffer solutions (e.g., ranging from pH 6 to 11) to prepare each sample. A small amount of D₂O should be included for the lock signal. c. Prepare a reference sample of boric acid in D₂O without the diol.
-
NMR Acquisition: a. Acquire ¹¹B NMR spectra for each sample at a constant temperature. Typical chemical shifts are ~19 ppm for trigonal B(OH)₃ and ~3-12 ppm for tetrahedral boronate esters.[9][10] b. Ensure acquisition parameters (e.g., relaxation delay) are set to allow for quantitative integration.
-
Data Analysis: a. Process the spectra (Fourier transform, phase correction, baseline correction). b. Integrate the areas of the peaks corresponding to the different boron species (free boric acid/boronate and the diol complex). c. Calculate the mole fraction of each species at each pH by normalizing the integral areas. d. Plot the mole fraction of the complex versus pH to visualize the equilibrium shift.
Alizarin Red S (ARS) Competitive Binding Assay
This fluorescence-based method uses a reporter dye, Alizarin Red S (ARS), which is a catechol that complexes with boric acid to form a fluorescent adduct. A competing diol (ethane-1,2-diol) will displace the ARS, causing a decrease in fluorescence, which can be used to determine the binding constant.[11][12]
Objective: To determine the apparent association constant (Kₐ) between boric acid and ethane-1,2-diol at a specific pH.
Materials:
-
Fluorometer
-
96-well plates or cuvettes
-
Boric acid stock solution
-
Alizarin Red S (ARS) stock solution
-
Ethane-1,2-diol stock solution
-
pH buffer solution (e.g., pH 7.4)
Procedure:
-
Determine Kₐ for Boric Acid-ARS: a. In a series of wells or cuvettes, add a fixed concentration of ARS. b. Titrate with increasing concentrations of the boric acid stock solution. c. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. d. Plot fluorescence intensity versus boric acid concentration and fit the data to a binding isotherm to calculate the association constant (Kₐ) for the ARS-boric acid complex.
-
Competitive Displacement Assay: a. Prepare a series of solutions containing fixed concentrations of both boric acid and ARS (at concentrations determined to give a strong signal from step 1). b. To this series, add increasing concentrations of ethane-1,2-diol. c. Incubate to allow the system to reach equilibrium. d. Measure the fluorescence intensity for each sample. An increase in diol concentration should lead to a decrease in fluorescence.
-
Data Analysis: a. Plot the change in fluorescence intensity against the concentration of ethane-1,2-diol. b. Use the known Kₐ of the ARS-boric acid complex and the competitive binding data to calculate the apparent association constant for the boric acid-ethane-1,2-diol complex using established equations for competitive binding.[11]
Visualizations
The following diagrams illustrate the key relationships and workflows described in this guide.
Caption: Chemical equilibrium of the boric acid-diol system.
Caption: General experimental workflow for equilibrium analysis.
Caption: Logical relationship of pH's effect on the equilibrium.
References
- 1. metrohm.com [metrohm.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. boron family - Can ethylene glycol enhance the acidity of orthoboric acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Stability of Cyclic Borate Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic borate esters, formed from the reversible condensation of a boronic acid and a diol, are a cornerstone of modern chemical and materials science. Their utility in drug delivery, dynamic covalent materials, and as crucial intermediates in organic synthesis, such as in the Suzuki-Miyaura coupling, is well-established.[1] However, the inherent lability of the boronate ester bond, particularly its susceptibility to hydrolysis, presents a significant challenge for many applications.[1][2][3] Understanding and controlling the stability of these esters is therefore of paramount importance for the rational design of new drugs, advanced materials, and robust synthetic protocols.
This technical guide provides a comprehensive overview of the factors governing the stability of cyclic borate esters. It consolidates quantitative data on their hydrolysis and transesterification, details the experimental methodologies used to assess their stability, and provides visual representations of key chemical processes to facilitate a deeper understanding of the underlying principles.
Factors Influencing the Stability of Cyclic Borate Esters
The stability of a cyclic borate ester is not an intrinsic property but is rather a function of a delicate interplay of several structural and environmental factors. These factors influence both the thermodynamic stability (the position of the equilibrium between the ester and its constituent boronic acid and diol) and the kinetic stability (the rate at which this equilibrium is reached).
pH of the Medium
The pH of the aqueous medium is one of the most critical factors affecting the rate of hydrolysis.[2] Boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar form (sp² hybridized boron) and an anionic, tetrahedral hydroxyboronate form (sp³ hybridized boron). While it was initially thought that the anionic form was more reactive, it is now understood that the kinetics of boronic acid-diol complexation are more intricate.[4] Generally, the hydrolysis of many boronic esters is significantly accelerated at physiological pH compared to more acidic conditions.[2][3]
Structural Features of the Diol
The structure of the diol component plays a pivotal role in determining the stability of the resulting cyclic borate ester.
-
Ring Size: Six-membered boronic esters, formed from 1,3-diols, are generally thermodynamically more stable than their five-membered counterparts derived from 1,2-diols.[5]
-
Steric Hindrance: Alkyl substituents on the carbons bearing the hydroxyl groups (α-carbons) can slow down the rate of transesterification but often lead to a thermodynamically more stable ester.[5] Increased steric bulk around the boron atom provides greater resistance to hydrolysis. For example, boronic esters derived from pinacol (2,3-dimethyl-2,3-butanediol) are widely used due to their relative stability.[6]
-
Diol Conformation: The preorganization of the diol's hydroxyl groups influences binding affinity. Diols with a cis-conformation, such as cis-1,2-cyclopentanediol, react readily, whereas their trans isomers are often unreactive.[5] This is because a syn-periplanar arrangement of the hydroxyl groups is optimal for forming a stable five-membered ring.[4]
Electronic Effects of the Boronic Acid
The electronic properties of the substituents on the boronic acid, particularly in the case of arylboronic acids, influence the Lewis acidity of the boron center. Electron-withdrawing groups increase the Lewis acidity, which can affect the rates of esterification and hydrolysis. Conversely, electron-donating groups can decrease the Lewis acidity of the boron atom, thereby slowing hydrolysis.[7]
Intramolecular Coordination
The presence of a Lewis basic atom (typically nitrogen or oxygen) within the boronic acid or diol backbone, positioned to allow for intramolecular coordination with the boron atom, can significantly enhance the hydrolytic stability of the borate ester.[8] This coordination changes the hybridization of the boron atom to sp³, making it less susceptible to nucleophilic attack by water. This strategy has been successfully employed to design highly water- and heat-resistant boronic esters.[8]
Buffer and Salt Effects
The composition and concentration of buffer salts can have a pronounced effect on the rate of boronic ester exchange, independent of pH changes.[2] Anions from the buffer can act as external catalysts, with their catalytic activity often correlating with the pKa of the anion's conjugate acid.[2][4]
Logical Relationship of Stability Factors
The following diagram illustrates the key factors that influence the stability of cyclic borate esters.
Quantitative Stability Data
The following tables summarize quantitative data on the stability of various cyclic borate esters under different conditions, providing a basis for comparison.
Table 1: Hydrolysis Rate Constants of Phenylboronic Acid (PBA) Esters with Various Diols.
| Diol Partner | Diol Type | kobs,r (s⁻¹) at pH 7 | Reference |
| Neopentyl Glycol (NPG) | 1,3-diol | 0.082 (± 0.001) | [2] |
| 1,2-Propanediol (PD) | 1,2-diol | 0.19 (± 0.01) | [2] |
| Glycerol (Gly) | Triol | 0.12 (± 0.01) | [2] |
| Glucose (Glc) | Polyol | 0.027 (± 0.003) | [2] |
Data obtained via 1D EXSY NMR spectroscopy.
Table 2: Half-lives of Boronic Acids and Esters at 70°C in 50% aq. Dioxane.
| Compound | Half-life (t1/2) at pH > pKa | Reference |
| 2,6-Difluorophenylboronic acid | 1.8 hours | [5] |
| 2,6-Difluorophenylboronic acid pinacol ester | 1.3 hours | [5] |
| 3-Thienylboronic acid | 1.1 hours | [5] |
| p-Anisylboronic acid | 2.0 hours | [5] |
Note: Half-lives are for protodeboronation, a key degradation pathway.
Table 3: Activation Energies for Transesterification of Boronic Esters.
| Boronic Ester Type | Condition | Activation Energy (Ea) | Reference |
| Five-membered ester | - | ~15.9 kJ/mol | [6] |
| Six-membered ester | - | 23.6 kJ/mol | [6] |
| Six-membered ester | with 1% neopentyl glycol | 6.9 kJ/mol | [6] |
| Diethanolamine ester (with N-B bond) | - | 62.9 kJ/mol | [6] |
Hydrolytic Degradation Pathway
The hydrolysis of a cyclic borate ester is a reversible process that proceeds through a tetrahedral intermediate. The generally accepted mechanism involves the nucleophilic attack of a water molecule on the electron-deficient boron atom.
Experimental Protocols for Stability Assessment
Accurate assessment of borate ester stability requires robust analytical methodologies. The choice of method often depends on the specific ester, the conditions being studied, and the available instrumentation.
NMR Spectroscopy for Kinetic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the kinetics of hydrolysis and transesterification in real-time.
-
Methodology: 1D Exchange Spectroscopy (EXSY) NMR can be used to measure the rates of chemical exchange between the borate ester and its hydrolyzed products (boronic acid and diol).[2][4]
-
Protocol Outline:
-
Prepare a solution of the cyclic borate ester in a suitable deuterated solvent (e.g., DMSO-d₆/D₂O mixture).
-
Acquire a series of 1D EXSY NMR spectra at a constant temperature. In this experiment, a peak of interest (e.g., a proton signal unique to the ester) is selectively excited.
-
Monitor the intensities of the irradiated peak and the corresponding peak in the exchanged species (e.g., the free diol) as a function of mixing time.
-
The rate constants for the forward (hydrolysis) and reverse (esterification) reactions can be determined by fitting the magnetization transfer data to appropriate kinetic models.[4]
-
-
Typical Concentrations: Boronic acid/ester concentrations amenable to NMR analysis are typically in the millimolar range.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is widely used for the quantitative analysis of borate esters and their degradation products. A significant challenge is the potential for on-column hydrolysis, which can lead to inaccurate results.[9][10]
-
Methodology: An HPLC system equipped with a UV detector is used to separate and quantify the borate ester from the corresponding boronic acid.
-
Protocol for Minimizing On-Column Hydrolysis:
-
Column Selection: Utilize a column with low residual silanol activity. Columns like the Waters XTerra MS C18 have been shown to minimize on-column hydrolysis.[7][9][10]
-
Mobile Phase: The mobile phase composition is critical. For esters susceptible to acid-catalyzed hydrolysis, avoid acidic modifiers like formic acid. In some cases, a high pH mobile phase (e.g., pH 12) can stabilize the ester, although this may compromise the retention of the more polar boronic acid.[7] A mobile phase with no pH modifier is often a good starting point.[9][10]
-
Diluent: Prepare samples in an aprotic organic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF) to prevent hydrolysis prior to injection.[10]
-
Temperature: Maintain a consistent and, if possible, lower column temperature, as higher temperatures can accelerate hydrolysis.[9]
-
Quantification: Generate a calibration curve using standards of known concentration for both the borate ester and the boronic acid to accurately quantify the extent of degradation over time.
-
UV-Vis/Fluorescence Spectroscopy (Competitive Binding Assay)
This method is particularly useful for determining the equilibrium or binding constants (Keq) between a boronic acid and a diol, which is a measure of thermodynamic stability.
-
Methodology: A three-component competitive binding assay using a reporter dye, such as Alizarin Red S (ARS), is a common approach.[11][12] ARS is a catechol-containing molecule that exhibits a change in its fluorescence or absorbance upon binding to a boronic acid.
-
Protocol Outline:
-
Determine KARS: First, determine the association constant between the boronic acid of interest and ARS by titrating the boronic acid into a solution of ARS and monitoring the change in fluorescence intensity.[11]
-
Competitive Titration: Prepare a solution with constant concentrations of the boronic acid and ARS.
-
Titrate this solution with the diol of interest. The diol will compete with ARS for binding to the boronic acid, causing a displacement of ARS and a corresponding decrease in fluorescence.[11]
-
Calculate Keq: The apparent boronic acid-diol association constant (Keq) can be calculated from the changes in fluorescence intensity during the titration, using the previously determined KARS value.[11]
-
The following diagram outlines the workflow for a competitive binding assay.
Conclusion
The stability of cyclic borate esters is a multifaceted property governed by a range of structural and environmental factors. A thorough understanding of these factors is essential for professionals in drug development and materials science to design molecules and systems with the desired stability profiles. By leveraging appropriate analytical techniques, researchers can quantitatively assess the stability of these dynamic covalent species, enabling the optimization of their performance in diverse applications. The strategic manipulation of diol structure, electronic effects, and intramolecular coordination offers powerful avenues for tuning the hydrolytic stability of cyclic borate esters to meet the demands of their intended function.
References
- 1. researchgate.net [researchgate.net]
- 2. Internal and External Catalysis in Boronic Ester Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. mdpi.com [mdpi.com]
- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Hydrolytic Stability of Boric Acid Ethane-1,2-diol Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolytic stability of boric acid ethane-1,2-diol esters, also known as 2-hydroxy-1,3,2-dioxaborolane. The reversible nature of the boronic acid-diol interaction is of critical importance in various fields, including drug delivery, materials science, and chemical synthesis. Understanding the factors that govern the stability of these esters in aqueous environments is paramount for the rational design and application of boronic acid-containing molecules.
Core Concepts of Hydrolytic Stability
The hydrolytic stability of a boric acid ethane-1,2-diol ester refers to its resistance to decomposition back to boric acid and ethane-1,2-diol in the presence of water. This is an equilibrium process, and the position of the equilibrium is influenced by several factors, most notably pH.
The formation of the cyclic ester is a condensation reaction where a molecule of water is eliminated. Conversely, hydrolysis is the cleavage of the ester bond by the addition of water. The equilibrium can be represented as follows:
The stability of the ester is intrinsically linked to the Lewis acidity of the boron atom. Boric acid is a weak Lewis acid, and its acidity is enhanced upon esterification.
Quantitative Data on Hydrolytic Stability
The stability of the boric acid ethane-1,2-diol ester can be quantified by its equilibrium constant (K). The following table summarizes the equilibrium constants for the formation of the 1:1 complex between borate ion and ethane-1,2-diol at various temperatures.
| Temperature (°C) | Equilibrium Constant (K₁) | Equilibrium Constant (K₂) |
| 0.00 | 3.29 | 2.90 |
| 13.05 | 2.15 | 1.87 |
| 25.00 | 1.38 | 1.19 |
| 34.98 | 1.15 | 0.893 |
K₁ and K₂ represent the stepwise formation constants for the borate-diol complex.
Factors Influencing Hydrolytic Stability
The hydrolytic stability of boric acid ethane-1,2-diol esters is not static and is significantly influenced by the surrounding chemical environment.
Effect of pH
The pH of the aqueous solution is a critical determinant of the stability of the ester. The esterification of boric acid with diols is known to be pH-dependent. At neutral to acidic pH, boric acid exists predominantly as the neutral trigonal species, B(OH)₃. As the pH increases above the pKa of boric acid (around 9.2), the tetrahedral boronate ion, B(OH)₄⁻, becomes the dominant species. This tetrahedral form is more reactive towards diols, thus favoring ester formation at higher pH. Consequently, the hydrolysis of the ester is generally more favorable under acidic conditions.
Temperature
As indicated by the data in the table above, the equilibrium constant for the formation of the boric acid ethane-1,2-diol ester decreases with increasing temperature. This suggests that the ester is less stable at higher temperatures and that hydrolysis is an endothermic process.
Experimental Protocols for Determining Hydrolytic Stability
The hydrolytic stability of boric acid ethane-1,2-diol esters can be investigated using various analytical techniques. Below are detailed protocols for two common methods: ¹H NMR Spectroscopy and UV-Vis Spectrophotometry.
Protocol 1: ¹H NMR Spectroscopy for Monitoring Hydrolysis
This method allows for the direct observation and quantification of the ester, boric acid, and ethane-1,2-diol in solution over time.
Materials:
-
Boric acid ethane-1,2-diol ester
-
Deuterated water (D₂O) or a mixture of H₂O and a deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the boric acid ethane-1,2-diol ester in a suitable deuterated solvent (e.g., DMSO-d₆).
-
In an NMR tube, add a known volume of the stock solution.
-
To initiate hydrolysis, add a known volume of D₂O or a buffered H₂O/deuterated solvent mixture to the NMR tube.
-
Immediately acquire a ¹H NMR spectrum. This will serve as the t=0 time point.
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to the protons of the ethane-1,2-diol moiety in both the ester and the free diol.
-
Calculate the concentration of the ester and the free diol at each time point based on the integral values.
-
Plot the concentration of the boric acid ethane-1,2-diol ester as a function of time to determine the rate of hydrolysis.
Protocol 2: UV-Vis Spectrophotometry for Kinetic Analysis
This method is suitable when the boronic acid or a competitive binding dye has a chromophore that changes its absorbance upon esterification or hydrolysis.
Materials:
-
Boric acid
-
Ethane-1,2-diol
-
Buffer solutions of desired pH
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of boric acid and ethane-1,2-diol in the desired buffer.
-
In a quartz cuvette, mix the boric acid and ethane-1,2-diol solutions to initiate the esterification reaction.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at a predetermined wavelength corresponding to a change upon ester formation or hydrolysis.
-
Record the absorbance at regular time intervals until the reaction reaches equilibrium.
-
The rate of the reaction can be determined by fitting the absorbance versus time data to an appropriate kinetic model.
-
To study hydrolysis, the pre-formed ester can be dissolved in the buffer and the change in absorbance monitored over time.
Visualizing Key Processes and Relationships
The following diagrams, generated using the DOT language, illustrate the fundamental concepts discussed in this guide.
Caption: The reversible equilibrium between boric acid and ethane-1,2-diol to form the cyclic ester.
Caption: A generalized experimental workflow for studying the hydrolytic stability of boric acid esters.
Caption: The influence of pH on boric acid speciation and the resulting effect on the esterification/hydrolysis equilibrium.
Conclusion
The hydrolytic stability of boric acid ethane-1,2-diol esters is a dynamic process governed by a delicate balance of factors, with pH playing a central role. For researchers and drug development professionals, a thorough understanding of these principles is essential for designing and implementing boronic acid-based technologies. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for further investigation and application of these versatile chemical entities.
Theoretical Studies on Boric Acid-Diol Binding Energy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reversible covalent interaction between boric acid and diols to form boronate esters is a cornerstone of molecular recognition, self-assembly, and drug delivery systems. A thorough understanding of the binding energetics is crucial for the rational design of novel therapeutics, diagnostic agents, and advanced materials. This technical guide provides an in-depth overview of the theoretical and computational approaches used to elucidate the binding energy of boric acid-diol complexes. It summarizes key quantitative data, details common experimental and computational protocols, and visualizes the fundamental principles governing this critical interaction.
Introduction
Boric acid and its derivatives are unique Lewis acids that readily and reversibly form covalent bonds with 1,2- and 1,3-diols. This interaction is highly dependent on factors such as the pH of the solution, the pKa of both the boronic acid and the diol, and the stereoelectronic properties of the interacting species. Theoretical studies, primarily employing quantum chemical calculations, have become indispensable for dissecting the intricate balance of forces that govern boronate ester formation and stability. These computational approaches provide insights into reaction mechanisms, transition states, and thermodynamic parameters that are often challenging to probe experimentally.
Thermodynamics of Boronate Ester Formation
The formation of a boronate ester is an equilibrium process influenced by both enthalpic and entropic factors. The binding affinity is typically quantified by the equilibrium constant (Keq), which is directly related to the Gibbs free energy of binding (ΔG). Computational studies have been instrumental in dissecting the contributions of enthalpy (ΔH) and entropy (ΔS) to the overall binding energy.
Key Factors Influencing Binding Energy
Several critical factors dictate the stability of the boric acid-diol complex:
-
pH and pKa: The binding is highly pH-dependent. Esterification is generally favored when the pH is above the pKa of the diol and below the pKa of the boronic acid.[1]
-
Diol Structure: The geometry and electronics of the diol are paramount. Aromatic diols, such as catechols, tend to form more stable complexes than aliphatic diols due to their higher acidity and pre-organized conformation.[2] The dihedral angle between the hydroxyl groups also plays a significant role.
-
Boronic Acid Substituents: Electron-withdrawing groups on the boronic acid increase its Lewis acidity, thereby enhancing its affinity for diols.[3]
-
Solvent Effects: The surrounding solvent can influence the stability of the reactants and products, and explicit or implicit solvent models are crucial in computational studies to capture these effects.
Quantitative Binding Energy Data
The following table summarizes representative computationally derived binding energies and experimentally determined association constants for various boric acid-diol pairs. It is important to note that direct comparison between different studies can be challenging due to variations in computational methods, basis sets, and experimental conditions.
| Boronic Acid Derivative | Diol | Method | Calculated Binding Energy (kJ/mol) | Experimental Keq (M-1) | Reference |
| Boric Acid | 2(R),4(S)-pentanediol | M062X/aug-cc-pvtz (in water) | -31.5 (Gibbs energy of activation) | Not reported in this study | [4] |
| Phenylboronic Acid | Catechol | DFT (general) | Not explicitly stated | High affinity noted | [5][6] |
| 2-Fluorophenylboronic Acid | Pinanediol | DFT | Not explicitly stated | ~2 x 104 (Ktrig) | [7] |
| 3-Aminophenylboronic Acid | Fructose | DFT(B3LYP)/6-31G(d,p) | Not explicitly stated | Not explicitly stated | [8] |
| 4-Formylphenylboronic Acid | Alizarin Red S (ARS) | Competitive Fluorescence Assay | Not applicable | KARS determined | [9][10] |
Note: Computational studies often report Gibbs energies of activation or reaction energies, which are related to the binding affinity. Experimental values are typically association constants (Keq).
Methodologies for Studying Boric Acid-Diol Interactions
A combination of computational and experimental techniques is typically employed to gain a comprehensive understanding of boric acid-diol binding.
Computational Protocols
Density Functional Theory (DFT) is the most common quantum chemical method used to investigate boronate ester formation. A typical computational workflow is as follows:
-
Geometry Optimization: The three-dimensional structures of the reactants (boric acid and diol), transition state, and product (boronate ester) are optimized to find the lowest energy conformations. The B3LYP functional with a 6-31G(d,p) basis set is a common starting point.[8] For higher accuracy, more advanced functionals (e.g., M06-2X) and larger basis sets (e.g., aug-cc-pVTZ) are often used.[4]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate electronic energies.
-
Solvation Modeling: To simulate the effect of the solvent (typically water), implicit solvent models like the Polarizable Continuum Model (PCM) or explicit solvent molecules can be included in the calculations.
-
Binding Energy Calculation: The binding energy (or more accurately, the Gibbs free energy of reaction, ΔG) is calculated as the difference between the sum of the Gibbs free energies of the products and the sum of the Gibbs free energies of the reactants.
Experimental Protocols
Experimental validation of theoretical predictions is crucial. Common techniques include:
-
NMR Spectroscopy: 1H and 11B NMR are powerful tools for characterizing the structures of boronate esters in solution and for determining equilibrium constants.[5][6]
-
Fluorescence Spectroscopy: Competitive binding assays using a fluorescent reporter dye, such as Alizarin Red S (ARS), are frequently used to determine the binding constants of non-fluorescent diols.[2][9][10] The displacement of ARS from the boronic acid by the diol of interest leads to a change in fluorescence intensity, which can be used to calculate the equilibrium constant.[9][10]
-
UV-Vis Spectroscopy: Changes in the UV-Vis absorbance spectrum upon boronate ester formation can also be used to monitor the binding event and determine association constants.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding enthalpy (ΔH), entropy (ΔS), and the association constant (Keq).
Visualization of Key Processes
Graphical representations are invaluable for understanding the complex relationships in boric acid-diol binding.
Boronate Ester Formation Pathway
The formation of a boronate ester can proceed through different pathways depending on the pH of the solution. The following diagram illustrates the general equilibrium between the trigonal boric acid, the tetrahedral boronate anion, and their corresponding esters with a diol.
Caption: Equilibrium pathways for boronate ester formation.
Computational Workflow for Binding Energy Calculation
The process of calculating the binding energy using DFT involves several sequential steps, as illustrated below.
Caption: A typical computational workflow for determining binding energy.
Competitive Binding Assay Logic
Fluorescence-based competitive binding assays are a common experimental method for determining binding constants. The underlying principle is the displacement of a fluorescent probe from the boronic acid by a non-fluorescent analyte.
References
- 1. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02999B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 9. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Hydroxy-1,3,2-dioxaborolane
Introduction
Boric acid esters of diols, such as the ethane-1,2-diol ester (2-hydroxy-1,3,2-dioxaborolane), are valuable intermediates in organic synthesis and materials science. Their utility stems from the unique properties of the boronate ester group, which can participate in a variety of chemical transformations, including Suzuki-Miyaura cross-coupling reactions. This application note provides a detailed protocol for the synthesis of 2-hydroxy-1,3,2-dioxaborolane via the esterification of boric acid with ethane-1,2-diol. The described method is a straightforward and high-yielding procedure suitable for laboratory-scale preparation.
Reaction Scheme
The synthesis involves the direct esterification of boric acid with ethane-1,2-diol. The reaction is a dehydration process, where water is removed to drive the equilibrium towards the formation of the cyclic boronate ester.[1]
Figure 1: Chemical equation for the synthesis of 2-hydroxy-1,3,2-dioxaborolane.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis protocol. The yield is based on a similar reported procedure for the synthesis of a polyethylene glycol borate ester.[1]
| Parameter | Value | Reference |
| Molar Ratio (Boric Acid:Ethane-1,2-diol) | 1:1 | [1] |
| Reaction Temperature | 120-140 °C (in Toluene) | [1] |
| Reaction Time | 4-6 hours | [1] |
| Expected Yield | ~98% (based on a similar reaction) | [1] |
| Purity | High (after purification) | N/A |
| Molecular Formula | C₂H₅BO₃ | N/A |
| Molecular Weight | 87.89 g/mol | N/A |
Experimental Protocol
Materials:
-
Boric acid (H₃BO₃)
-
Ethane-1,2-diol (ethylene glycol)
-
Toluene
-
Petroleum ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum pump
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry 250 mL three-necked round-bottom flask, add boric acid (e.g., 0.1 mol, 6.18 g) and ethane-1,2-diol (e.g., 0.1 mol, 6.21 g, approximately 5.6 mL).
-
Add 100 mL of toluene to the flask to act as an azeotropic solvent for water removal.[1]
-
Equip the flask with a Dean-Stark apparatus, a reflux condenser, a magnetic stir bar, and a thermometer.
-
-
Esterification Reaction:
-
Begin stirring the mixture and gently heat the flask using a heating mantle to reflux the toluene (approximately 110-120°C).
-
Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction at reflux for 4-6 hours, or until no more water is collected in the trap, indicating the completion of the reaction.[1]
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any unreacted boric acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
The crude product can be further purified by vacuum distillation to yield the pure 2-hydroxy-1,3,2-dioxaborolane as a viscous liquid. The work-up may also involve extraction with a non-polar solvent like petroleum ether followed by distillation under reduced pressure.[1]
-
Safety Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toluene is flammable and toxic; avoid inhalation and contact with skin.
-
Ethane-1,2-diol is harmful if swallowed.
Visualizations
.
Caption: Synthesis workflow diagram.
References
Application Notes and Protocols: Boric Acid-Catalyzed Regioselective Functionalization of Diols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the regioselective functionalization of diols catalyzed by boric acid derivatives. This methodology offers a powerful and environmentally benign alternative to traditional methods, such as those employing organotin reagents, for the selective modification of polyol-containing molecules, including carbohydrates, which are crucial in drug development and various life sciences fields.
Introduction
The selective functionalization of diols, particularly in the context of complex molecules with multiple hydroxyl groups, presents a significant challenge in organic synthesis. Boric and borinic acids have emerged as versatile catalysts that can reversibly interact with cis-1,2- and 1,3-diols to form cyclic boronate esters. This interaction transiently differentiates the reactivity of the hydroxyl groups, enabling highly regioselective acylations, sulfonylations, and alkylations. The reactions are typically characterized by their mild conditions, high yields, and operational simplicity.[1][2][3][4]
Key Applications
-
Carbohydrate Chemistry: Selective protection and modification of monosaccharides and oligosaccharides to facilitate the synthesis of complex glycans and glycoconjugates.[5][6]
-
Natural Product Synthesis: Regioselective functionalization of polyol-containing natural products to enable the synthesis of analogs for structure-activity relationship (SAR) studies.
-
Drug Development: Modification of drug candidates containing diol functionalities to improve their pharmacokinetic and pharmacodynamic properties.
-
Asymmetric Synthesis: Enantioselective desymmetrization of meso-diols to generate chiral building blocks.
Data Presentation: Regioselective Functionalization of Diols
The following tables summarize quantitative data for the diarylborinic acid-catalyzed regioselective functionalization of various diol substrates.
Table 1: Regioselective Monoacylation of Diols
| Diol Substrate | Acylating Agent | Catalyst (mol%) | Solvent | Time (h) | Regioselectivity (Major:Minor) | Yield (%) | Reference |
| Methyl 4,6-O-benzylidene-α-D-altropyranoside | Benzoyl chloride | Ph₂BOEt (10) | CH₂Cl₂ | 1 | >20:1 | 95 | J. Am. Chem. Soc. 2011, 133, 3724 |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Benzoyl chloride | Ph₂BOEt (10) | CH₂Cl₂ | 2 | 10:1 | 85 | J. Am. Chem. Soc. 2011, 133, 3724 |
| 1,2-Cyclohexanediol (cis) | Benzoyl chloride | Ph₂BOEt (10) | CH₂Cl₂ | 0.5 | - | 98 | J. Am. Chem. Soc. 2012, 134, 8260 |
| 1,2-Propanediol | Benzoyl chloride | Ph₂BOEt (10) | CH₂Cl₂ | 1 | 1°:2° = 10:1 | 88 | J. Am. Chem. Soc. 2012, 134, 8260 |
Table 2: Regioselective Monosulfonylation of Diols
| Diol Substrate | Sulfonylating Agent | Catalyst (mol%) | Solvent | Time (h) | Regioselectivity | Yield (%) | Reference |
| Methyl α-D-mannopyranoside | TsCl | Ph₂BOEt (10) | Pyridine | 24 | >20:1 (3-OTs) | 85 | J. Am. Chem. Soc. 2012, 134, 8260 |
| Methyl α-L-fucopyranoside | TsCl | Ph₂BOEt (10) | Pyridine | 12 | >20:1 (3-OTs) | 92 | J. Am. Chem. Soc. 2012, 134, 8260 |
| cis-1,2-Cyclohexanediol | TsCl | Ph₂BOEt (10) | CH₃CN | 12 | - | 96 | J. Am. Chem. Soc. 2012, 134, 8260 |
Table 3: Regioselective Monoalkylation of Diols
| Diol Substrate | Alkylating Agent | Catalyst (mol%) | Solvent | Time (h) | Regioselectivity | Yield (%) | Reference |
| Methyl 4,6-O-benzylidene-α-D-altropyranoside | BnBr | Ph₂BOEt (10) | CH₃CN | 16 | >20:1 | 85 | J. Am. Chem. Soc. 2012, 134, 8260 |
| 1,2-Cyclohexanediol (cis) | BnBr | Ph₂BOEt (10) | CH₃CN | 16 | - | 91 | J. Am. Chem. Soc. 2012, 134, 8260 |
Experimental Protocols
Protocol 1: General Procedure for Diarylborinic Acid-Catalyzed Monoacylation of Diols
This protocol is adapted from J. Am. Chem. Soc. 2011, 133, 3724–3727.
Materials:
-
Diol substrate (1.0 equiv)
-
2-(Diphenylboranyloxy)ethanamine (Ph₂BOEt) (10 mol%)
-
Acyl chloride (1.2 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the diol substrate and 2-(diphenylboranyloxy)ethanamine.
-
Dissolve the solids in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution.
-
Add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 1.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Diarylborinic Acid-Catalyzed Monosulfonylation of Diols
This protocol is adapted from J. Am. Chem. Soc. 2012, 134, 8260–8267.
Materials:
-
Diol substrate (1.0 equiv)
-
2-(Diphenylboranyloxy)ethanamine (Ph₂BOEt) (10 mol%)
-
p-Toluenesulfonyl chloride (TsCl) (1.5 equiv)
-
Pyridine
-
Dichloromethane (for workup)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the diol substrate and 2-(diphenylboranyloxy)ethanamine.
-
Dissolve the solids in anhydrous pyridine.
-
Add p-toluenesulfonyl chloride to the solution at room temperature.
-
Stir the reaction for the time indicated in Table 2.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Tris(pentafluorophenyl)borane-Catalyzed Silylation of Diols
While boric acid itself is not commonly used for silylation, the highly Lewis acidic borane, tris(pentafluorophenyl)borane (B(C₆F₅)₃), is an effective catalyst for the silylation of alcohols and diols.[7][8][9][10][11] This protocol is based on the general method for silylation of alcohols catalyzed by B(C₆F₅)₃.
Materials:
-
Diol substrate (1.0 equiv)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (2-5 mol%)
-
Hydrosilane (e.g., triethylsilane, 1.1-2.2 equiv)
-
Anhydrous, non-coordinating solvent (e.g., toluene or dichloromethane)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the diol substrate and tris(pentafluorophenyl)borane.
-
Add the anhydrous solvent and stir until all solids are dissolved.
-
Add the hydrosilane dropwise to the solution at room temperature.
-
Stir the reaction at room temperature or with gentle heating as required, monitoring by TLC or GC/MS. Hydrogen gas evolution will be observed.
-
Upon completion, carefully quench the reaction with a few drops of water or saturated aqueous sodium bicarbonate.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Proposed catalytic cycle for borinic acid-catalyzed diol functionalization.
Caption: General experimental workflow for regioselective functionalization of diols.
Caption: Logical relationship governing regioselectivity based on diol conformation.
References
- 1. Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective, borinic acid-catalyzed monoacylation, sulfonylation and alkylation of diols and carbohydrates: expansion of substrate scope and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective, borinic acid-catalyzed monoacylation, sulfonylation and alkylation of diols and carbohydrates: expansion of substrate scope and mechanistic studies. | Semantic Scholar [semanticscholar.org]
- 5. Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives [organic-chemistry.org]
- 6. Borinic acid-catalyzed regioselective acylation of carbohydrate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. B(C6F5)3-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers [organic-chemistry.org]
Application Notes and Protocols for the Preparation of 1,3,2-Dioxaborolanes from Boric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,2-Dioxaborolanes are five-membered heterocyclic organic compounds containing a boron atom bonded to two oxygen atoms. They are valuable intermediates in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery and development for the formation of carbon-carbon bonds. The synthesis of these compounds from boric acid and diols offers a direct, atom-economical, and often more environmentally friendly alternative to methods starting from boronic acids. This document provides detailed application notes and experimental protocols for the preparation of 1,3,2-dioxaborolanes from boric acid, targeting researchers and professionals in the pharmaceutical and chemical industries.
Reaction Principle
The formation of 1,3,2-dioxaborolanes from boric acid and a 1,2- or 1,3-diol is a reversible condensation reaction. The equilibrium is driven towards the product side by the removal of water, which is a byproduct of the reaction.[1] Several methods can be employed to achieve this, including azeotropic distillation, the use of dehydrating agents, or performing the reaction under solvent-free conditions at elevated temperatures. The general reaction scheme is depicted below:
Caption: General reaction for the formation of a 1,3,2-dioxaborolane from boric acid and a diol.
Experimental Protocols
This section details various methodologies for the synthesis of 1,3,2-dioxaborolanes from boric acid.
Protocol 1: Azeotropic Dehydration using a Dean-Stark Apparatus
This method is suitable for a wide range of diols and allows for the efficient removal of water, driving the reaction to completion.
Materials:
-
Boric acid
-
Diol (e.g., propylene glycol, ethylene glycol, pinacol)
-
Toluene or Xylene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add boric acid (1.0 eq.) and the corresponding diol (1.0-1.2 eq.).
-
Add a suitable solvent (e.g., toluene or xylene) in a sufficient volume to allow for efficient stirring and reflux.
-
Assemble the Dean-Stark apparatus and a reflux condenser on top of the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.
-
Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 1,3,2-dioxaborolane can be used directly or purified further by distillation or recrystallization, depending on its physical properties.
Protocol 2: Reaction with a Dehydrating Agent
This protocol is useful for smaller-scale reactions or when azeotropic distillation is not practical. Anhydrous magnesium sulfate is a common and effective dehydrating agent.
Materials:
-
Boric acid
-
Diol (e.g., pinacol)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (optional, e.g., argon or nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add boric acid (1.0 eq.) and the diol (1.05 eq.).[2]
-
Add an anhydrous solvent such as dichloromethane.[2]
-
Add anhydrous magnesium sulfate (1.0 eq.) to the suspension.[2]
-
Stir the heterogeneous mixture at room temperature for 16 hours.[2]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, NMR).
-
Upon completion, filter the reaction mixture to remove the magnesium sulfate.
-
Wash the solid residue with the anhydrous solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product as needed.
Protocol 3: Solvent-Free Synthesis
This environmentally friendly method avoids the use of organic solvents and is particularly suitable for solid diols.
Materials:
-
Boric acid
-
Diol (e.g., pinacol)
-
Round-bottom flask or reaction vial
-
Heating source (e.g., heating mantle, oil bath)
-
Magnetic stirrer and stir bar
-
Vacuum line (optional)
Procedure:
-
In a round-bottom flask, thoroughly mix boric acid (1.0 eq.) and the diol (1.0 eq.).
-
Heat the mixture with stirring to a temperature above the melting point of the diol to create a homogeneous melt.
-
If possible, apply a vacuum to facilitate the removal of water.
-
Continue heating and stirring until the reaction is complete (cessation of water evolution).
-
Cool the mixture to room temperature. The solid product can be used without further purification or can be recrystallized from a suitable solvent.
Data Presentation
The choice of synthetic method can significantly impact the reaction time and yield. The following table summarizes typical yields for the synthesis of various 1,3,2-dioxaborolanes from boric acid using different protocols.
| Diol | Method | Solvent | Reaction Time | Yield (%) | Reference |
| Propylene Glycol | Azeotropic Distillation | Xylene | Not specified | Not specified | [2] |
| 1,8-Naphthalenediol | Reflux | Acetonitrile | Not specified | 93 | [3] |
| Pinacol | Dehydrating Agent (MgSO₄) | Dichloromethane | 16 h | 86 (from boronic acid) | [2] |
Note: The yield for the pinacol reaction is reported starting from a boronic acid, but the protocol is adaptable for boric acid.
Visualizations
Reaction Mechanism
The formation of a 1,3,2-dioxaborolane from boric acid and a diol proceeds through a stepwise mechanism involving the formation of a tetrahedral intermediate.
Caption: Proposed mechanism for the formation of a 1,3,2-dioxaborolane.
Experimental Workflow: Azeotropic Dehydration
The following diagram illustrates the key steps in the synthesis of 1,3,2-dioxaborolanes using the azeotropic dehydration method.
Caption: Workflow for azeotropic synthesis of 1,3,2-dioxaborolanes.
Applications in Drug Development
1,3,2-Dioxaborolanes are critical precursors to boronic acids and their derivatives, which have found widespread applications in medicinal chemistry. They are key building blocks in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic molecules, including many active pharmaceutical ingredients (APIs). The boronic acid functional group itself is also present in several FDA-approved drugs, where it acts as a protease inhibitor. The ability to synthesize 1,3,2-dioxaborolanes efficiently and economically from boric acid is therefore of significant interest to the pharmaceutical industry.
Conclusion
The preparation of 1,3,2-dioxaborolanes from boric acid and diols is a versatile and practical method for accessing these important synthetic intermediates. The choice of the experimental protocol depends on the specific diol, the desired scale of the reaction, and the available equipment. The methods outlined in these application notes provide a solid foundation for researchers and drug development professionals to synthesize a wide range of 1,3,2-dioxaborolanes for their research and development needs.
References
Application of Boric Acid-Diol Complexes in Carbohydrate Sensors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reversible covalent interaction between boronic acids and cis-1,2- or 1,3-diols forms the foundation of a versatile and widely adopted platform for carbohydrate sensing. This specific binding event, resulting in the formation of five- or six-membered cyclic boronate esters, has been ingeniously coupled with various signal transduction mechanisms to create highly sensitive and selective sensors for monosaccharides, oligosaccharides, and even glycoproteins.[1][2][3][4] These sensors are pivotal in diverse fields, from clinical diagnostics, such as continuous glucose monitoring for diabetes management, to fundamental biological research, including the study of cellular glycosylation patterns.
This document provides detailed application notes and experimental protocols for the use of boric acid-diol complexes in carbohydrate sensing, with a focus on fluorescent detection methods. It is intended to serve as a comprehensive guide for researchers and professionals in the fields of chemistry, biology, and drug development.
Principle of Boric Acid-Based Carbohydrate Sensing
The fundamental principle lies in the Lewis acid-base reaction between the boronic acid (a Lewis acid) and the hydroxyl groups of a diol (a Lewis base). The boron atom in a boronic acid is electron-deficient and exists in a trigonal planar geometry with an empty p-orbital. Upon interaction with a diol, it can accept a lone pair of electrons from a hydroxyl group, leading to a change in hybridization to a more stable tetrahedral, anionic boronate ester.[3][4][5] This binding event is highly dependent on the pH of the medium, with the equilibrium shifting towards the boronate ester form at pH values near or above the pKa of the boronic acid.[6]
Fluorescent boronic acid sensors are designed such that the binding of a carbohydrate modulates the fluorescence output of a nearby fluorophore. A common strategy involves the use of a fluorophore with a tertiary amine in close proximity to the boronic acid group. In the unbound state, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the fluorophore through a process called Photoinduced Electron Transfer (PET). Upon binding of a diol to the boronic acid, the boron atom becomes more Lewis acidic, leading to a stronger dative bond with the nitrogen atom. This interaction lowers the energy of the nitrogen's lone pair, inhibiting the PET process and resulting in an increase in fluorescence intensity ("turn-on" sensing).[7]
Key Applications
-
Glucose Monitoring: The development of highly selective diboronic acid sensors has been a significant advancement for continuous glucose monitoring in diabetic patients.[8][9] These sensors can be incorporated into hydrogels for in vivo applications.[3]
-
Saccharide Profiling: Arrays of different boronic acid-based sensors can be used to generate unique fluorescence patterns for various saccharides, enabling their identification and quantification in complex mixtures.
-
Glycoprotein and Cell Surface Glycan Sensing: Boronic acid-functionalized materials can be used to capture and detect glycoproteins, which are important biomarkers for many diseases, including cancer.[10]
-
High-Throughput Screening: The fluorescence-based nature of these assays makes them amenable to high-throughput screening for inhibitors of carbohydrate-binding proteins or enzymes involved in glycosylation.
Data Presentation: Quantitative Sensor Performance
The following tables summarize key performance metrics for various boronic acid-based carbohydrate sensors reported in the literature.
Table 1: Binding Constants (Ka) of Boronic Acid Sensors with Various Saccharides
| Sensor | Saccharide | Binding Constant (Ka, M-1) | Conditions | Reference |
| Anthracene-based diboronic acid (Sensor 1) | D-Glucose | 3980 | Water/methanol buffer, pH 7.8 | [8] |
| D-Fructose | 316 | Water/methanol buffer, pH 7.8 | [8] | |
| D-Galactose | 158 | Water/methanol buffer, pH 7.8 | [8] | |
| Cyano-substituted diboronic acid (CN-DBA) | D-Glucose | 6489.5 | 33% MeOH | [9] |
| Pyridinium-based diboronic acid (Sensor 16) | D-Fructose | 353 | - | [4] |
| D-Glucose | 1378 | - | [4] | |
| Water-soluble diboronic acid (Ca-CDBA) | D-Glucose | 4.5 x 103 | 0.5% DMSO/PBS buffer, pH 7.4 | [6] |
| Water-soluble diboronic acid (Mc-CDBA) | D-Glucose | 7.1 x 102 | 0.5% MeOH/PBS buffer, pH 7.4 | [6] |
Table 2: Detection Limits (LOD) for Glucose
| Sensor | Detection Limit (LOD) | Conditions | Reference |
| Cyano-substituted diboronic acid (CN-DBA) | 1.51 µM | 0.5% MeOH, pH 6.0-9.0 | [9] |
| Water-soluble diboronic acid (Mc-CDBA) | 1.37 µM | 0.5% MeOH/PBS buffer, pH 7.4 | [6] |
| Sandwich boronate affinity sorbent assay | 0.8 µmol L-1 | - | [3] |
Experimental Protocols
Protocol 1: General Synthesis of a Fluorescent Monoboronic Acid Sensor
This protocol provides a general procedure for the synthesis of a simple fluorescent monoboronic acid sensor based on the popular 6-methoxyquinolinium fluorophore.
Materials:
-
3-Formylphenylboronic acid
-
6-Methoxyquinoline
-
Hydrochloric acid (HCl)
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
Dissolve 3-formylphenylboronic acid (1 equivalent) and 6-methoxyquinoline (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of concentrated HCl to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is often precipitated by the addition of diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Further purification can be achieved by recrystallization or column chromatography on silica gel to yield the desired fluorescent boronic acid sensor.
-
Characterize the final product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Carbohydrate Sensing using a Direct Fluorescence Assay
This protocol describes the use of a fluorescent boronic acid sensor to detect and quantify carbohydrates based on the change in fluorescence intensity.
Materials:
-
Fluorescent boronic acid sensor stock solution (e.g., 1 mM in DMSO or a suitable buffer)
-
Buffer solution (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Carbohydrate stock solutions of known concentrations (e.g., glucose, fructose)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of the fluorescent boronic acid sensor by diluting the stock solution in the desired buffer to a final concentration (e.g., 10 µM).
-
In the wells of a 96-well black microplate, add a fixed volume of the sensor working solution (e.g., 100 µL).
-
To each well, add varying concentrations of the carbohydrate solutions. Include a blank control with only the sensor and buffer.
-
Incubate the plate at a controlled temperature (e.g., 25 °C) for a sufficient time to allow the binding to reach equilibrium (typically 5-30 minutes).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Plot the change in fluorescence intensity (or F/F0, where F is the fluorescence in the presence of the carbohydrate and F0 is the fluorescence of the blank) against the carbohydrate concentration.
-
The binding constant (Ka) can be determined by fitting the titration data to a suitable binding isotherm model (e.g., 1:1 binding model).
Protocol 3: Competitive Displacement Assay using Alizarin Red S (ARS)
This protocol is useful for determining the binding constants of non-fluorescent boronic acids or for validating the binding of fluorescent sensors. It relies on the displacement of a fluorescent reporter dye, Alizarin Red S (ARS), from the boronic acid by the carbohydrate analyte.[10][11]
Materials:
-
Boronic acid compound of interest
-
Alizarin Red S (ARS) stock solution (e.g., 1 mM in water)
-
Buffer solution (e.g., PBS, pH 7.4)
-
Carbohydrate stock solutions of known concentrations
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Determine the Boronic Acid-ARS Binding Constant:
-
Prepare a solution of ARS at a fixed concentration (e.g., 10 µM) in the buffer.
-
Titrate this solution with increasing concentrations of the boronic acid.
-
Measure the fluorescence intensity after each addition. The formation of the boronic acid-ARS complex results in an increase in fluorescence.
-
Calculate the binding constant (KARS) by fitting the titration data.
-
-
Competitive Displacement Assay:
-
Prepare a solution containing a fixed concentration of both the boronic acid and ARS (e.g., 10 µM each) in the buffer. This forms the fluorescent boronic acid-ARS complex.
-
In a 96-well plate, add a fixed volume of this complex solution to each well.
-
Add increasing concentrations of the carbohydrate analyte to the wells.
-
The carbohydrate will compete with ARS for binding to the boronic acid, leading to a decrease in fluorescence as ARS is displaced.
-
Measure the fluorescence intensity after incubation.
-
Plot the fluorescence intensity against the carbohydrate concentration.
-
The binding constant of the boronic acid for the carbohydrate (Kanalyte) can be calculated using the known KARS and the IC50 value from the displacement curve.
-
Visualizations
Caption: Reversible binding of a boronic acid with a cis-diol.
Caption: Photoinduced Electron Transfer (PET) mechanism in a fluorescent boronic acid sensor.
Caption: Workflow of the Alizarin Red S (ARS) competitive displacement assay.
References
- 1. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 4. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Boric Acid for Cross-linking of Diol-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boric acid and its corresponding borate esters serve as effective and reversible cross-linking agents for polymers containing cis-1,2 or -1,3 diol functionalities. This dynamic covalent chemistry is particularly relevant for the modification of biocompatible polymers such as polyvinyl alcohol (PVA), guar gum, and other polysaccharides. The formation of boronate ester cross-links imparts significant changes to the physicochemical properties of these polymers, leading to the formation of hydrogels with tunable mechanical strength, self-healing capabilities, and stimuli-responsive behavior.[1][2][3]
In the field of drug development, boric acid-cross-linked hydrogels are of particular interest due to their pH-responsive nature.[1] The stability of the boronate ester bond is pH-dependent, being more stable at higher pH and dissociating in acidic environments.[4][5] This characteristic can be exploited for the targeted and controlled release of therapeutic agents in specific physiological environments, such as the slightly acidic milieu of tumor tissues or intracellular compartments.
These application notes provide an overview of the cross-linking mechanism, key applications in drug delivery, and detailed protocols for the preparation and characterization of boric acid-cross-linked diol-containing polymer hydrogels.
Chemical Cross-linking Mechanism
The cross-linking of diol-containing polymers by boric acid involves the formation of dynamic covalent boronate ester bonds. In an aqueous solution, boric acid (B(OH)₃) exists in equilibrium with the borate ion (B(OH)₄⁻). The tetrahedral borate ion readily reacts with the hydroxyl groups of the polymer chains to form a cyclic ester, creating a cross-link between two polymer chains or intramolecularly within the same chain. This reaction is reversible and highly dependent on the pH of the surrounding environment.[4][5]
At alkaline pH, the equilibrium shifts towards the formation of the more reactive tetrahedral boronate ion, favoring the formation of stable cross-links. Conversely, in acidic conditions, the equilibrium shifts back towards the trigonal boric acid, leading to the dissociation of the boronate ester bonds and subsequent dissolution or swelling of the hydrogel. This pH-responsive behavior is a key feature for controlled drug delivery applications.
Applications in Drug Delivery
The unique properties of boric acid-cross-linked hydrogels make them highly suitable for various drug delivery applications:
-
pH-Responsive Drug Release: The pH-dependent stability of boronate ester bonds allows for the design of drug delivery systems that release their payload in response to specific pH triggers.[1] This is particularly advantageous for targeting acidic tumor microenvironments or for oral drug delivery systems that need to protect the drug in the stomach and release it in the more neutral pH of the intestine.
-
Sustained Release: The cross-linked polymer network can physically entrap drug molecules, leading to a sustained release profile. The release rate can be modulated by altering the cross-linking density, which is controlled by the concentration of boric acid and the polymer.[6]
-
Injectable Hydrogels: Some boric acid-cross-linked hydrogels exhibit shear-thinning and self-healing properties, making them suitable for injectable drug delivery systems. These hydrogels can be easily injected and then reform their structure at the target site, providing a localized drug depot.
-
Topical Drug Delivery: These hydrogels can be formulated as films or gels for topical application, providing a sustained release of drugs to the skin.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on boric acid-cross-linked polyvinyl alcohol (PVA) systems.
Table 1: Effect of Boric Acid Concentration on PVA Film Properties
| Boric Acid (wt%) | Viscosity (cps) | Glass Transition Temp (°C) | Molecular Weight ( g/mol ) | Pencil Hardness |
| 0 | 12,500 | 75.2 | 125,000 | 2H |
| 0.5 | 15,000 | 78.5 | 135,000 | 3H |
| 1.0 | 18,000 | 81.3 | 148,000 | 4H |
| 1.5 | 21,500 | 84.1 | 162,000 | 5H |
Data synthesized from a study on the cross-linking of different types of PVA adhesives with boric acid.[7][8]
Table 2: Cumulative Drug Release from PVA and Boric Acid-Cross-linked PVA (PVA-BA) Films
| Time (hours) | Cumulative Release from PVA Film (%) | Cumulative Release from PVA-BA Film (%) |
| 1 | 36 | 20 |
| 2 | 52 | 35 |
| 4 | 75 | 55 |
| 6 | 92 | 70 |
| 8 | 98 | 85 |
Data represents the release of a model drug, erythromycin, from PVA and boric acid-cross-linked PVA films in a phosphate buffer at simulated skin temperature.[6]
Table 3: Swelling Ratio of Boric Acid Cross-linked Hydrogels
| Polymer System | Cross-linker | Swelling Ratio (%) |
| 10 wt% PVA | Triethanolamine borate | ~700 |
| PVA/Sisal Fiber (20%) | Boric Acid (5.68% w/w) | 32 |
| Pure PVA | - | 170 |
Swelling ratios are highly dependent on the specific polymer, cross-linker, and environmental conditions.[9][10]
Experimental Protocols
Protocol 1: Preparation of a Boric Acid-Cross-linked PVA Hydrogel for In Vitro Drug Release Studies
This protocol describes the preparation of a basic boric acid-cross-linked PVA hydrogel loaded with a model drug.
Materials:
-
Polyvinyl alcohol (PVA), high molecular weight (e.g., 89-98% hydrolyzed)
-
Boric acid (BA)
-
Deionized water
-
Model drug (e.g., methylene blue, rhodamine B, or a relevant therapeutic agent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Magnetic stirrer with hotplate
-
Beakers and graduated cylinders
-
Petri dishes or molds
-
Drying oven
Procedure:
-
PVA Solution Preparation: a. Prepare a 5% (w/v) PVA solution by slowly adding 5 g of PVA powder to 100 mL of deionized water while stirring continuously. b. Heat the solution to 90°C on a hotplate with continuous stirring until the PVA is completely dissolved. This may take 1-2 hours. c. Allow the PVA solution to cool to room temperature.
-
Boric Acid Solution Preparation: a. Prepare a 4% (w/v) boric acid solution by dissolving 4 g of boric acid in 100 mL of deionized water. Gentle heating may be required to facilitate dissolution. b. Allow the solution to cool to room temperature.
-
Drug Loading: a. Dissolve the desired amount of the model drug into the prepared PVA solution. The concentration will depend on the specific drug and experimental requirements. Stir until the drug is homogeneously dispersed.
-
Cross-linking: a. While stirring the drug-loaded PVA solution, slowly add the 4% boric acid solution. A typical ratio is 10:1 (PVA solution:boric acid solution) by volume, but this can be varied to modulate the cross-linking density.[11] b. Continue stirring for 10-15 minutes. The solution will become more viscous as the hydrogel forms.[4]
-
Gel Casting and Drying: a. Pour the resulting hydrogel mixture into petri dishes or molds. b. To form a film, dry the hydrogel in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. c. For bulk hydrogel studies, the cast gel can be used directly after formation.
Protocol 2: Characterization of Hydrogel Properties
A. Swelling Studies:
-
Weigh a known amount of the dried hydrogel (W_d).
-
Immerse the hydrogel in a specific buffer solution (e.g., PBS at pH 7.4 or an acidic buffer at pH 5.5).
-
At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh the swollen hydrogel (W_s).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100.
-
Continue until the hydrogel reaches a constant weight (equilibrium swelling).
B. In Vitro Drug Release:
-
Place a known amount of the drug-loaded hydrogel into a known volume of release medium (e.g., PBS at different pH values) at 37°C with gentle agitation.
-
At specific time points, withdraw a small aliquot of the release medium.
-
Replenish the withdrawn volume with fresh release medium to maintain a constant volume.
-
Quantify the concentration of the released drug in the aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug released over time.
C. Mechanical Testing:
-
The mechanical properties of the hydrogel, such as compressive modulus and tensile strength, can be evaluated using a universal testing machine. The specific test parameters will depend on the form of the hydrogel (bulk or film).
D. Spectroscopic Analysis:
-
Fourier-transform infrared (FTIR) spectroscopy can be used to confirm the formation of boronate ester bonds. Look for characteristic peaks corresponding to B-O-C stretching.[6]
Conclusion
Boric acid cross-linking of diol-containing polymers is a versatile and straightforward method for the preparation of functional hydrogels with significant potential in drug delivery. The pH-responsive nature of the boronate ester cross-links allows for the development of "smart" materials that can release therapeutic agents in a controlled and targeted manner. The protocols and data provided herein offer a foundation for researchers and scientists to explore and optimize these systems for specific drug development applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. daneshyari.com [daneshyari.com]
- 3. Mechanical properties of borate crosslinked poly(vinyl alcohol) gels | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fabrication and characterization of boric acid-crosslinked ethyl cellulose and polyvinyl alcohol films as potential drug release systems for topical drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of Cross-Linking between Boric Acid and Different Types of Polyvinyl Alcohol Adhesive [scirp.org]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of hydrogel by crosslinking of polyvinyl alcohol with triethanolamine borate [gncl.cn]
- 11. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boric Acid and Ethylene Glycol Formulations in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formulations containing boric acid and ethylene glycol are utilized across a diverse range of industrial applications, leveraging the unique chemical interactions between the two compounds. Boric acid, a weak Lewis acid, reacts with diols like ethylene glycol to form stable borate esters. This reaction is fundamental to the function of these formulations, which are valued for their roles as corrosion inhibitors, pH buffers, cross-linking agents, and wood preservatives. This document provides detailed application notes and experimental protocols for the use of boric acid and ethylene glycol in several key industrial sectors.
Key Industrial Applications
The synergistic properties of boric acid and ethylene glycol find utility in the following major industrial applications:
-
Antifreeze/Coolant Formulations: Boric acid, often in the form of borax (sodium tetraborate), is a critical component in ethylene glycol-based engine coolants. It serves as a pH buffer to maintain alkalinity and as a corrosion inhibitor to protect the various metals within an engine's cooling system.[1][2][3][4][5]
-
Wood Preservation: The combination of borates, such as disodium octaborate tetrahydrate (DOT), with ethylene glycol is used to protect wood from fungal decay and insect attack.[6] Ethylene glycol facilitates the penetration of the borate preservative deep into the wood structure.[7]
-
Brake Fluids: High-performance DOT 4 brake fluids utilize borate esters, synthesized from the reaction of boric acid and glycol ethers (derived from ethylene glycol). These esters effectively manage moisture absorption while maintaining a high boiling point, which is crucial for brake system safety.[3][8]
-
Hydraulic Fracturing Fluids: In the oil and gas industry, borate salts are employed to cross-link guar gum-based gels in hydraulic fracturing fluids. This increases the fluid's viscosity, enabling the efficient transport of proppants into rock fractures. Ethylene glycol can also be included in these formulations to prevent the formation of scale deposits.[9]
Data Presentation
Table 1: Typical Composition of Boric Acid/Borate-Containing Industrial Formulations
| Application | Component | Concentration (wt. %) | Function | Reference |
| Antifreeze/Coolant | Ethylene Glycol | 90 - 99 | Freezing Point Depressant | [10] |
| Sodium Tetraborate (Borax) | 0.1 - 5.0 | Corrosion Inhibitor, pH Buffer | [10] | |
| C6-C12 Aliphatic Monobasic Acid | 0.1 - 5.0 | Corrosion Inhibitor | [10] | |
| Hydrocarbyl Triazole | 0.1 - 0.5 | Copper Corrosion Inhibitor | [10] | |
| Wood Preservative | Disodium Octaborate Tetrahydrate (DOT) | ~40.6 | Biocide | [6] |
| Monoethylene Glycol | ~47.5 | Penetrant | [6] | |
| Polyethylene Glycol (PEG) | ~11.9 | Penetrant | [6] | |
| DOT 4 Brake Fluid | Alcohol Ether Boric Acid Ester | 15 - 30 | High-Temperature Performance, Moisture Management | [11] |
| Poly Glycol Ether | 34 - 69.97 | Base Fluid | [11] | |
| Polyatomic Alcohol | 15 - 35 | Lubricant, Viscosity Modifier | [11] | |
| pH Regulator, Antioxidant, Corrosion Inhibitor | 0.01 - 4 | Additives | [11] |
Table 2: Corrosion Inhibition Performance of a Borate-Inhibited Antifreeze Formulation (ASTM D1384)
| Metal | Max. Allowable Corrosion Rate (mils per year) | Example Borate Formulation Corrosion Rate (mils per year) |
| Copper | 0.45 | 0.12 |
| Solder | 1.17 | 0.01 |
| Brass | 0.47 | 0.19 |
| Steel | 0.51 | 0.02 |
| Cast Iron | 0.56 | 0.00 |
| Aluminum | 4.40 | 1.3 |
| Data sourced from a representative borate-inhibited coolant compared to ASTM D1384 limits.[12] |
Experimental Protocols
Protocol 1: Preparation of a Borate-Inhibited Ethylene Glycol Coolant
Objective: To prepare a laboratory-scale batch of a basic borate-inhibited ethylene glycol coolant for performance testing.
Materials:
-
Ethylene Glycol (950 mL)
-
Sodium Tetraborate Decahydrate (Borax) (30 g)
-
Tolyltriazole (2 g)
-
Deionized Water (qs to 1 L)
-
1 L Glass Beaker
-
Magnetic Stirrer and Stir Bar
-
Heating Plate
-
Thermometer
Procedure:
-
Add 950 mL of ethylene glycol to the 1 L beaker.
-
Place the beaker on the magnetic stirrer and begin gentle agitation.
-
Slowly add 30 g of sodium tetraborate decahydrate to the ethylene glycol while stirring.
-
Gently heat the mixture to 60°C to aid in the dissolution of the borax. Do not exceed 70°C.
-
Once the borax is completely dissolved, add 2 g of tolyltriazole to the solution.
-
Continue stirring until all components are fully dissolved.
-
Remove the beaker from the heat and allow it to cool to room temperature.
-
Add deionized water to bring the final volume to 1 L and stir until homogeneous.
-
The resulting solution is a concentrated coolant. For testing, it is typically diluted with water (e.g., 50:50 by volume).
Protocol 2: Evaluation of Corrosion Protection by Engine Coolants (Based on ASTM D1384)
Objective: To evaluate the corrosive effects of an engine coolant formulation on typical cooling system metals under controlled laboratory conditions.
Materials:
-
Prepared coolant solution (from Protocol 1), diluted to 33.3% by volume with corrosive water.
-
Corrosive water (containing 100 ppm each of sulfate, chloride, and bicarbonate ions as sodium salts).
-
Metal test bundle (typically containing copper, solder, brass, steel, cast iron, and aluminum coupons).
-
1 L tall-form beaker.
-
Condenser and rubber stopper.
-
Aerator tube.
-
Heating apparatus (hot plate or water bath).
-
Air supply with a flow meter.
-
Analytical balance.
Procedure:
-
Clean and weigh the individual metal coupons of the test bundle to the nearest 0.1 mg.
-
Assemble the metal test bundle according to the ASTM D1384 standard.
-
Place the assembled bundle into the 1 L beaker.
-
Add 750 mL of the prepared 33.3% coolant solution to the beaker, ensuring the test bundle is fully submerged.
-
Fit the condenser to the beaker using the rubber stopper. Insert the aerator tube through the stopper so that its end is near the bottom of the beaker.
-
Heat the solution to maintain a temperature of 88 ± 2°C.
-
Aerate the solution at a rate of 100 ± 10 mL/min.
-
Continue the test for 336 hours (2 weeks).
-
At the end of the test, disassemble the metal bundle, clean each coupon according to the standard procedure, and reweigh to the nearest 0.1 mg.
-
Calculate the change in weight for each coupon and report the corrosion rate in mils per year.
Protocol 3: Preparation of a Borate-Glycol Wood Preservative Solution
Objective: To prepare a borate-glycol wood preservative solution for testing its efficacy against wood-destroying organisms.
Materials:
-
Disodium Octaborate Tetrahydrate (DOT) (e.g., 400 g)
-
Monoethylene Glycol (475 g)
-
Polyethylene Glycol (e.g., PEG 200) (125 g)
-
1 L Glass Beaker
-
Hot Plate with Magnetic Stirrer
-
Thermometer
Procedure:
-
Combine the monoethylene glycol and polyethylene glycol in the glass beaker.
-
Begin stirring the glycol mixture and gently heat to approximately 50-60°C.
-
Slowly add the disodium octaborate tetrahydrate to the heated glycol solution while stirring continuously.
-
Continue to stir and maintain the temperature until all the DOT has dissolved, forming a clear solution.
-
Allow the solution to cool to room temperature.
-
For application, this concentrate is typically diluted with water (e.g., 1:1 by volume).[6]
Visualizations
Caption: Reaction of Boric Acid with Ethylene Glycol to form a Borate Ester.
Caption: Simplified Mechanism of Borate Corrosion Inhibition on a Metal Surface.
Caption: Experimental Workflow for Evaluating a Borate-Glycol Wood Preservative.
References
- 1. Tunable product selectivity on demand: a mechanism-guided Lewis acid co-catalyst for CO 2 electroreduction to ethylene glycol - EES Catalysis (RSC Publishing) DOI:10.1039/D3EY00237C [pubs.rsc.org]
- 2. onepetro.org [onepetro.org]
- 3. borax.com [borax.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 7. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 8. bobistheoilguy.com [bobistheoilguy.com]
- 9. Fracking - Wikipedia [en.wikipedia.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. CN102363735B - Preparation method of alcohol ether boric acid ester type DOT4 braking fluid - Google Patents [patents.google.com]
- 12. Understanding ASTM Corrosion Standards for Coolants | Dow Inc. [dow.com]
Application Notes and Protocols: Boronate Esters in Dynamic Covalent Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronate esters, formed through the reversible reaction between a boronic acid and a diol, are a cornerstone of dynamic covalent chemistry (DCC).[1][2] Their unique characteristics, including pH-responsiveness, sugar sensitivity, and tunable kinetics, make them invaluable tools in the development of intelligent materials for a wide range of applications, from drug delivery and tissue engineering to self-healing materials and sensors.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of boronate ester-based materials.
The dynamic nature of the boronate ester bond allows for the formation of covalent adaptable networks (CANs) that can rearrange their structure in response to external stimuli, leading to properties like self-healing, injectability, and controlled release.[6][7] The equilibrium between the boronic acid and the boronate ester is highly dependent on the pH of the environment and the pKa of the boronic acid, offering a convenient handle to control the material's properties.[8][9]
Key Applications and Experimental Workflows
The versatility of boronate ester chemistry has led to its use in several key research and development areas. Below are some prominent applications with associated experimental workflows.
Self-Healing Hydrogels
Boronate ester cross-linked hydrogels can autonomously repair damage. When a fracture occurs, the dynamic nature of the boronate ester bonds at the interface allows for their reformation, restoring the hydrogel's integrity.[10][11] This property is particularly valuable in biomedical applications where material longevity is crucial.
Caption: Workflow for the preparation and evaluation of self-healing boronate ester hydrogels.
Stimuli-Responsive Drug Delivery
The pH and glucose sensitivity of boronate esters can be exploited for controlled drug delivery.[4][12] For instance, a hydrogel can be designed to release a therapeutic agent in response to the acidic tumor microenvironment or elevated glucose levels in diabetic patients.
Caption: Workflow for stimuli-responsive drug delivery from a boronate ester hydrogel.
Quantitative Data Summary
The properties of boronate ester-based materials are highly tunable. The following tables summarize key quantitative data from the literature to aid in the design of materials with desired characteristics.
Table 1: pKa Values of Common Boronic Acids
The pKa of the boronic acid is a critical parameter that dictates the optimal pH for boronate ester formation.[8][13] Wulff-type boronic acids, which feature an intramolecular B-N dative bond, generally exhibit lower pKa values, making them suitable for applications at physiological pH.[14][15][16]
| Boronic Acid Derivative | pKa | Reference(s) |
| Phenylboronic Acid (PBA) | ~8.8 | [8] |
| 2-Acrylamidophenylboronic acid (2APBA) | ~8.75 | [17] |
| 4-Carboxyphenylboronic acid | ~8.2 | [18] |
| Wulff-type boronic acid (e.g., 2-aminomethylphenylboronic acid) | ~5.2 - 7.2 | [14][16] |
| Benzoboroxole | ~7.2 | [16] |
Table 2: Mechanical Properties of Boronate Ester Hydrogels
The viscoelastic properties of boronate ester hydrogels can be tailored by adjusting factors such as polymer concentration, crosslinking density, and the choice of boronic acid and diol.[1][4] Rheological measurements, specifically the storage modulus (G') and loss modulus (G''), are used to quantify these properties.[19]
| Hydrogel System | G' (Storage Modulus) | G'' (Loss Modulus) | Reference(s) |
| PEG-based with PBA-Ac crosslinks | ~13.8 kPa | ~1.1 kPa | [1] |
| Hyaluronic acid-based (soft) | ~100 Pa | ~20 Pa | [19] |
| Hyaluronic acid-based (stiff) | ~400 Pa | ~50 Pa | [19] |
| GelMA/HAMA-PBA with EGCG | G' > G'' (strain dependent) | G' > G'' (strain dependent) | [4] |
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the synthesis and characterization of boronate ester-based materials.
Protocol 1: Synthesis of Phenylboronic Acid (PBA)-Functionalized Hyaluronic Acid (HA-PBA)
This protocol describes the functionalization of hyaluronic acid with 3-aminophenylboronic acid (APBA) via an amide coupling reaction.[20]
Materials:
-
Hyaluronic acid (HA)
-
3-Aminophenylboronic acid (APBA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis tubing (MWCO 10-14 kDa)
-
Deionized water
Procedure:
-
Dissolve HA in MES buffer to a final concentration of 1% (w/v). Stir until fully dissolved.
-
Add EDC and NHS to the HA solution at a molar ratio of 2:1 relative to the carboxyl groups of HA. Stir for 30 minutes at room temperature to activate the carboxyl groups.
-
Dissolve APBA in a minimal amount of MES buffer and add it to the activated HA solution. The molar ratio of APBA to HA carboxyl groups can be varied to control the degree of substitution. A typical ratio is 1:1.
-
Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 3 days, changing the water frequently to remove unreacted reagents.
-
Freeze-dry the purified solution to obtain HA-PBA as a white solid.
-
Characterization: The degree of substitution can be determined using ¹H NMR spectroscopy by comparing the integral of the aromatic protons of PBA to the methyl protons of the N-acetyl group of HA.
Protocol 2: Formation and Rheological Characterization of a Boronate Ester Hydrogel
This protocol details the formation of a hydrogel by mixing HA-PBA with a diol-containing polymer (e.g., polyvinyl alcohol, PVA) and its characterization using a rheometer.
Materials:
-
HA-PBA (synthesized as per Protocol 1)
-
Polyvinyl alcohol (PVA)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Rheometer with a parallel plate geometry
Procedure:
-
Prepare a stock solution of HA-PBA in PBS (e.g., 2% w/v).
-
Prepare a stock solution of PVA in PBS (e.g., 2% w/v). Gentle heating may be required to dissolve the PVA.
-
To form the hydrogel, mix equal volumes of the HA-PBA and PVA solutions. Gelation should occur rapidly.
-
Rheological Characterization:
-
Place a sample of the hydrogel onto the lower plate of the rheometer.
-
Lower the upper plate to the desired gap (e.g., 1 mm).
-
Perform a frequency sweep from 0.1 to 100 rad/s at a constant strain (e.g., 1%) to determine the storage (G') and loss (G'') moduli. A gel is typically characterized by G' > G'' and both moduli being relatively independent of frequency.
-
Perform a strain sweep from 0.1% to 100% strain at a constant frequency (e.g., 10 rad/s) to determine the linear viscoelastic region and the yield stress of the hydrogel.
-
Protocol 3: Quantitative Self-Healing Test
This protocol describes a method to quantify the self-healing efficiency of a boronate ester hydrogel using tensile testing.[21]
Materials:
-
Boronate ester hydrogel
-
Dog-bone shaped mold
-
Tensile tester
-
Scalpel or razor blade
-
Deionized water
Procedure:
-
Cast the hydrogel into a dog-bone shaped mold and allow it to fully form.
-
Perform a tensile test on the original hydrogel sample to obtain its stress-strain curve and determine its tensile strength and elongation at break.
-
Take an identical hydrogel sample and cut it in half at the center using a sharp blade.
-
Gently apply a small amount of deionized water to the cut surfaces to facilitate bond exchange.[21]
-
Bring the two halves back into contact and allow them to heal for a predetermined time (e.g., 24 hours) at room temperature in a humid environment to prevent drying.
-
Perform a tensile test on the healed sample under the same conditions as the original sample.
-
Calculation of Healing Efficiency:
-
Healing Efficiency (%) = (Tensile strength of healed sample / Tensile strength of original sample) x 100
-
Protocol 4: Glucose-Responsive Drug Release Study
This protocol outlines a procedure to evaluate the glucose-triggered release of a model drug from a boronate ester hydrogel.[22]
Materials:
-
Drug-loaded boronate ester hydrogel (e.g., loaded with rhodamine B as a model drug)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Glucose solutions of varying concentrations in PBS (e.g., 1 g/L and 20 g/L)
-
UV-Vis spectrophotometer or plate reader
Procedure:
-
Place a known amount of the drug-loaded hydrogel into separate vials.
-
Add a defined volume of PBS with different glucose concentrations (e.g., 0 g/L, 1 g/L, and 20 g/L) to each vial.
-
Incubate the vials at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium of the same composition to maintain a constant volume.
-
Measure the absorbance of the collected aliquots at the maximum wavelength of the drug (e.g., ~554 nm for rhodamine B) using a UV-Vis spectrophotometer.
-
Use a pre-determined calibration curve of the drug in the release medium to calculate the concentration of the released drug.
-
Plot the cumulative percentage of drug released versus time for each glucose concentration to determine the glucose-responsive release profile.
Conclusion
Boronate ester chemistry provides a powerful and versatile platform for the design of dynamic and responsive materials. The protocols and data presented in these application notes offer a starting point for researchers to explore the potential of boronate esters in their own work. By carefully selecting the boronic acid and diol components and controlling the reaction conditions, a wide range of materials with tailored properties can be developed for innovative applications in chemistry, biology, and medicine.
References
- 1. Adaptable boronate ester hydrogels with tunable viscoelastic spectra to probe timescale dependent mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. aablocks.com [aablocks.com]
- 9. research-collection.ethz.ch [research-collection.ethz.ch]
- 10. Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA02308J [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Injectable and Glucose-Responsive Hydrogels Based on Boronic Acid–Glucose Complexation [dspace.mit.edu]
- 13. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Wulff-type boronate for boronate affinity capture of cis-diol compounds at medium acidic pH condition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. dspace.mit.edu [dspace.mit.edu]
Boronic Acid Derivatives: Versatile Reagents for Asymmetric Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Boronic acid derivatives have emerged as indispensable tools in modern asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Their stability, low toxicity, and diverse reactivity make them ideal reagents for the construction of complex chiral molecules, which are crucial in drug discovery and development. This document provides an overview of key applications of boronic acid derivatives in asymmetric synthesis, complete with detailed protocols for selected transformations and quantitative data to guide reaction optimization.
Rhodium-Catalyzed Asymmetric 1,4-Addition to Enones
The rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated enones is a powerful method for the synthesis of chiral β-arylated ketones. Chiral phosphine ligands, particularly BINAP derivatives, are highly effective in inducing high enantioselectivity.
Quantitative Data for Rhodium-Catalyzed Asymmetric 1,4-Addition
| Entry | Enone | Arylboronic Acid | Chiral Ligand | Yield (%) | ee (%) |
| 1 | Cyclohex-2-en-1-one | Phenylboronic acid | (S)-BINAP | 99 | 97 |
| 2 | Cyclopent-2-en-1-one | 4-Methoxyphenylboronic acid | (S)-BINAP | 98 | 98 |
| 3 | Chalcone | Phenylboronic acid | (R)-BINAP | 95 | 92 |
| 4 | Cyclohex-2-en-1-one | 3-Chlorophenylboronic acid | (S)-BINAP | 97 | 96 |
Experimental Protocol: Asymmetric 1,4-Addition of Phenylboronic Acid to Cyclohex-2-en-1-one
Materials:
-
[Rh(acac)(CO)₂] (1.0 mol%)
-
(S)-BINAP (1.1 mol%)
-
Phenylboronic acid (1.5 mmol)
-
Cyclohex-2-en-1-one (1.0 mmol)
-
1,4-Dioxane (3 mL)
-
Water (0.3 mL)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add [Rh(acac)(CO)₂] (2.6 mg, 0.01 mmol) and (S)-BINAP (6.8 mg, 0.011 mmol).
-
Add 1,4-dioxane (1 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.
-
Add phenylboronic acid (183 mg, 1.5 mmol) and cyclohex-2-en-1-one (96 µL, 1.0 mmol).
-
Add the remaining 1,4-dioxane (2 mL) and water (0.3 mL).
-
Stir the reaction mixture at 100 °C for 5 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired β-phenylcyclohexanone.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Catalytic Cycle for Rhodium-Catalyzed 1,4-Addition
Caption: Catalytic cycle for the rhodium-catalyzed asymmetric 1,4-addition.
Copper-Catalyzed Asymmetric Conjugate Addition of Alkylboronic Esters
Copper-catalyzed systems, often employing chiral phosphoramidite or N-heterocyclic carbene (NHC) ligands, provide an effective platform for the asymmetric conjugate addition of alkylboronic esters to various Michael acceptors.[1][2] These reactions are notable for their use of less expensive copper catalysts and their ability to construct chiral centers with high enantioselectivity.
Quantitative Data for Copper-Catalyzed Asymmetric Conjugate Addition
| Entry | Michael Acceptor | Alkylboronic Ester | Chiral Ligand | Yield (%) | ee (%) |
| 1 | Cyclohex-2-en-1-one | Methylboronic acid pinacol ester | (S)-JOSIPHOS | 95 | 94 |
| 2 | N-Benzylmaleimide | Ethylboronic acid pinacol ester | (R,R)-Ph-BPE | 92 | 96 |
| 3 | 2-Cyclopenten-1-one | n-Propylboronic acid pinacol ester | (S)-SEGPHOS | 88 | 91 |
| 4 | Chalcone | Methylboronic acid pinacol ester | (S)-JOSIPHOS | 90 | 89 |
Experimental Protocol: Asymmetric Conjugate Addition of Methylboronic Acid Pinacol Ester to Cyclohex-2-en-1-one
Materials:
-
Cu(OTf)₂ (3.0 mol%)
-
(S)-JOSIPHOS (3.3 mol%)
-
Methylboronic acid pinacol ester (1.2 mmol)
-
Cyclohex-2-en-1-one (1.0 mmol)
-
Sodium tert-butoxide (1.1 mmol)
-
Toluene (2 mL)
Procedure:
-
In a glovebox, add Cu(OTf)₂ (10.8 mg, 0.03 mmol) and (S)-JOSIPHOS (18.5 mg, 0.033 mmol) to a dry vial.
-
Add toluene (1 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
In a separate vial, dissolve methylboronic acid pinacol ester (154 mg, 1.2 mmol), cyclohex-2-en-1-one (96 µL, 1.0 mmol), and sodium tert-butoxide (106 mg, 1.1 mmol) in toluene (1 mL).
-
Add the substrate solution to the catalyst solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride (5 mL).
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the chiral product.
-
Determine the enantiomeric excess using chiral GC or HPLC.
Experimental Workflow for Copper-Catalyzed Conjugate Addition
Caption: General workflow for copper-catalyzed asymmetric conjugate addition.
Asymmetric Petasis (Borono-Mannich) Reaction
The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (often an α-keto acid or glyoxylic acid), and an organoboronic acid to produce α-amino acids and their derivatives.[3][4] The use of chiral amines or chiral ligands can render this reaction highly stereoselective.
Quantitative Data for Asymmetric Petasis Reaction
| Entry | Amine | Carbonyl | Boronic Acid | Chiral Auxiliary/Ligand | Yield (%) | dr | |---|---|---|---|---|---| | 1 | Benzylamine | Glyoxylic acid | Vinylboronic acid | (R)-Phenylglycinol | 85 | 95:5 | | 2 | Aniline | Pyruvic acid | Phenylboronic acid | (S)-Proline | 78 | 90:10 | | 3 | Morpholine | Glyoxylic acid | 2-Furylboronic acid | (1R,2S)-Norephedrine | 92 | >98:2 | | 4 | Benzylamine | Glyoxylic acid | (E)-Styrylboronic acid | (R)-Phenylglycinol | 88 | 92:8 |
Experimental Protocol: Asymmetric Petasis Reaction of Benzylamine, Glyoxylic Acid, and Vinylboronic Acid
Materials:
-
Benzylamine (1.0 mmol)
-
Glyoxylic acid monohydrate (1.1 mmol)
-
Vinylboronic acid pinacol ester (1.2 mmol)
-
(R)-Phenylglycinol (10 mol%)
-
Dichloromethane (5 mL)
Procedure:
-
To a round-bottom flask, add glyoxylic acid monohydrate (101 mg, 1.1 mmol) and (R)-phenylglycinol (13.7 mg, 0.1 mmol) in dichloromethane (2 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzylamine (109 µL, 1.0 mmol) and stir for an additional 30 minutes.
-
Add a solution of vinylboronic acid pinacol ester (185 mg, 1.2 mmol) in dichloromethane (3 mL).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography on silica gel to afford the desired α-vinylglycine derivative.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.
Proposed Mechanism for the Asymmetric Petasis Reaction
Caption: Simplified mechanism of the asymmetric Petasis reaction.
Enantioselective Suzuki-Miyaura Cross-Coupling
While the Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, its application in asymmetric synthesis with chiral boronic esters has been a more recent development. The stereospecific cross-coupling of chiral secondary boronic esters with aryl halides allows for the synthesis of enantioenriched products with retention of configuration at the stereocenter.
Quantitative Data for Enantioselective Suzuki-Miyaura Coupling
| Entry | Chiral Boronic Ester | Aryl Halide | Palladium Catalyst | Ligand | Yield (%) | er |
| 1 | (S)-1-Phenylethylboronic acid pinacol ester | 4-Iodoanisole | Pd(OAc)₂ | SPhos | 85 | 98:2 |
| 2 | (R)-1-(Naphthalen-2-yl)ethylboronic acid pinacol ester | 1-Bromonaphthalene | Pd₂(dba)₃ | RuPhos | 90 | 97:3 |
| 3 | (S)-1-(Thiophen-2-yl)ethylboronic acid pinacol ester | 2-Bromopyridine | Pd(OAc)₂ | XPhos | 82 | 95:5 |
| 4 | (R)-1-Cyclohexylethylboronic acid pinacol ester | 4-Bromotoluene | Pd₂(dba)₃ | SPhos | 78 | 96:4 |
Experimental Protocol: Enantioselective Suzuki-Miyaura Coupling of a Chiral Secondary Boronic Ester
Materials:
-
(S)-1-Phenylethylboronic acid pinacol ester (0.5 mmol)
-
4-Iodoanisole (0.6 mmol)
-
Pd(OAc)₂ (2.0 mol%)
-
SPhos (4.0 mol%)
-
K₃PO₄ (1.5 mmol)
-
Toluene (2 mL)
-
Water (0.2 mL)
Procedure:
-
In a glovebox, add Pd(OAc)₂ (2.2 mg, 0.01 mmol), SPhos (8.2 mg, 0.02 mmol), and K₃PO₄ (318 mg, 1.5 mmol) to a vial.
-
Add (S)-1-phenylethylboronic acid pinacol ester (123 mg, 0.5 mmol) and 4-iodoanisole (140 mg, 0.6 mmol).
-
Add toluene (2 mL) and water (0.2 mL).
-
Seal the vial and stir the mixture at 80 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by flash chromatography on silica gel to obtain the enantioenriched product.
-
Determine the enantiomeric ratio by chiral HPLC analysis.
Logical Relationship in Stereospecific Suzuki-Miyaura Coupling
Caption: Key steps in the stereospecific Suzuki-Miyaura cross-coupling.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Boric Acid Esterification with Diols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of boric acid with diols.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Reversible reaction equilibrium favoring reactants. | The esterification of boric acid with diols is a reversible reaction where water is a byproduct. Its presence can drive the equilibrium back towards the starting materials.[1][2] | Removing water as it forms will shift the equilibrium towards the product, increasing the yield. |
| Inadequate water removal. | For reactions sensitive to water, employ azeotropic reflux using a Dean-Stark apparatus with a suitable solvent like toluene. This continuously removes water from the reaction mixture.[3][4] | A significant increase in product formation should be observed. |
| Reaction has not reached completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate stain or by spectroscopic methods like ¹H NMR or FTIR. | Confirmation of whether the reaction has stalled or is proceeding slowly, informing the decision to extend the reaction time or modify conditions. |
| Sub-optimal reaction temperature. | Increase the reaction temperature to the reflux temperature of the chosen solvent to increase the reaction rate. | Faster conversion to the desired ester. |
| Incorrect pH. | The rate of esterification is pH-dependent. For many diols, the reaction is favored under neutral to slightly basic conditions (pH 8-10).[5] Adjusting the pH may be necessary, though this can be complex. | An increased rate of ester formation. |
Problem 2: Incomplete Reaction
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient reaction time. | Continue the reaction and monitor its progress at regular intervals using TLC or NMR until no further change is observed. | The reaction proceeds to completion, maximizing the conversion of starting materials. |
| Steric hindrance. | If using a sterically hindered diol, consider increasing the reaction temperature or using a more reactive boronic acid derivative if applicable. | Improved reaction rates and higher conversion. |
| Catalyst inefficiency (if used). | While boric acid itself is the reactant, in some contexts, catalytic promoters are used. Ensure the catalyst is active and used in the correct proportion. | Enhanced reaction kinetics. |
Problem 3: Product Decomposition or Side Reactions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of the boronic ester. | The formed boronic ester can be susceptible to hydrolysis, especially during workup or purification in the presence of water or protic solvents.[1][6] | Minimize contact with water. Use anhydrous solvents and consider purification methods that avoid aqueous workups where possible. |
| Formation of boroxine anhydrides. | Boronic acids can dehydrate to form cyclic trimers called boroxines, which may be less reactive. | Ensure the boric acid is of good quality and stored under dry conditions. |
| Thermal instability. | Some boronic esters may be thermally labile. | If product degradation is observed at high temperatures, attempt the reaction at a lower temperature for a longer duration. |
Problem 4: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of product and starting materials during chromatography. | Optimize the solvent system for column chromatography. A small amount of a polar solvent like methanol in a non-polar eluent can help in separation. Sometimes, treating the silica gel with boric acid can improve separation.[7] | Better separation of the desired ester from impurities. |
| Product is an oil or difficult to crystallize. | If direct crystallization fails, try trituration with a non-polar solvent to induce solidification. Alternatively, purification via column chromatography may be necessary.[7] | Isolation of a pure, solid product. |
| Hydrolysis on silica gel. | Boronic esters can sometimes hydrolyze on standard silica gel. | Use neutral or deactivated silica gel, or consider a rapid purification technique like a short plug filtration.[7][8] |
Frequently Asked Questions (FAQs)
Q1: How can I drive the boric acid esterification reaction to completion?
A1: The most effective method to ensure a high yield is to remove water as it is formed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[3][4]
Q2: What is the optimal pH for boric acid esterification with diols?
A2: The optimal pH can vary depending on the specific diol and boric acid derivative. However, the formation of the boronate ester is often favored in a neutral to slightly basic pH range (around pH 8-10).[5] This is because the tetrahedral borate anion, which is more prevalent at higher pH, is more reactive towards diols.
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a convenient method. Boronic acids and their esters can be visualized on a TLC plate using a specific stain like alizarin, which forms a fluorescent complex with the boron-containing compounds.[9][10] Alternatively, you can take aliquots from the reaction mixture and analyze them by ¹H NMR or FTIR spectroscopy to observe the disappearance of starting material signals and the appearance of product signals.
Q4: My boronic ester product is hydrolyzing during workup. What can I do?
A4: To prevent hydrolysis, minimize the exposure of your product to water.[1][6] Use anhydrous solvents for extraction and washing steps. If an aqueous wash is necessary, use brine to reduce the solubility of the organic product in the aqueous layer and work quickly. Whenever possible, opt for non-aqueous workup procedures.
Q5: I am having trouble purifying my boronic ester by column chromatography. Any tips?
A5: Boronic esters can sometimes be challenging to purify on silica gel due to their polarity and potential for hydrolysis.[7][8] Here are a few suggestions:
-
Solvent System: Carefully select your eluent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) is often effective.
-
Modified Silica: In some cases, pre-treating the silica gel with a boric acid solution can improve the separation.[7]
-
Alternative Stationary Phases: Consider using neutral alumina or a different stationary phase if silica gel proves problematic.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[7]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the esterification of boric acid with common diols. Please note that yields are highly dependent on the specific reaction setup and efficiency of water removal.
Table 1: Esterification with Various Diols
| Diol | Reaction Conditions | Solvent | Yield | Reference(s) |
| Sialic Acid | 50 °C, under N₂ | Anhydrous Methanol | 90% | [11] |
| Quinic Acid | Room Temperature | Methanol | >90% | [2] |
| Malic Acid | Room Temperature, overnight | Methanol | High Yield | [11] |
| 1,4-Phenyldiboronic acid with Dibenzyl-(L)-tartrate | Reflux with Dean-Stark | Toluene | Not specified | [4] |
Experimental Protocols
Protocol 1: General Procedure for Boric Acid Esterification using a Dean-Stark Apparatus
This protocol describes a general method for synthesizing boronic esters with azeotropic removal of water.
Materials:
-
Boric Acid
-
Diol (e.g., ethylene glycol, pinacol)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Set up the glassware: a round-bottom flask fitted with a Dean-Stark trap and a reflux condenser.
-
To the round-bottom flask, add boric acid (1 equivalent) and the diol (1-1.2 equivalents).
-
Add a sufficient volume of toluene to fill the flask to about two-thirds and to fill the Dean-Stark trap.
-
Add a magnetic stir bar to the flask.
-
Begin stirring and heating the mixture to reflux.
-
As the toluene boils, it will form an azeotrope with the water produced in the reaction. The vapor will travel into the condenser, and upon cooling, will collect in the Dean-Stark trap.
-
Because water is denser than toluene, it will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.
-
Continue the reflux until no more water collects in the trap, indicating the reaction is complete.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude boronic ester can then be purified by recrystallization or column chromatography.
Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Alizarin staining solution (1 mM in acetone)
-
UV lamp (366 nm)
Procedure:
-
Prepare the developing chamber by adding the chosen eluent to a depth of about 0.5 cm and covering it to allow the atmosphere to saturate.
-
Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front. Allow the plate to dry completely.
-
Briefly dip the dried TLC plate into the alizarin staining solution.[10]
-
Allow the plate to air dry until it turns pink.[10]
-
Observe the plate under a UV lamp at 366 nm. Boronic acid and boronic ester spots will appear as bright yellow-orange fluorescent spots.[10]
-
Compare the intensity of the starting material and product spots to gauge the progress of the reaction.
Visualizations
Caption: Troubleshooting workflow for low product yield in boric acid esterification.
Caption: General experimental workflow for boric acid esterification with diols.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. Borate esters: Simple catalysts for the sustainable synthesis of complex amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
preventing decomposition of borate esters during purification
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of borate esters during purification.
Troubleshooting Guides
This section addresses common issues encountered during the purification of borate esters.
Issue 1: Low or no yield of the desired borate ester after purification.
-
Question: I am losing my borate ester during column chromatography on silica gel. What is happening and how can I prevent this? Answer: Borate esters are susceptible to hydrolysis on silica gel due to the presence of surface silanol groups and adsorbed water. This leads to the decomposition of the ester back to the corresponding boronic acid and diol, which may remain on the column or elute with different polarities, resulting in low or no yield of the desired product.[1][2][3]
Solutions:
-
Use boric acid-impregnated silica gel: This suppresses the Lewis acidity of the silica surface, reducing the over-adsorption and decomposition of the borate ester.[4][5]
-
Use neutral alumina: For some boronate esters, particularly those sensitive to acidic conditions, neutral alumina can be a suitable alternative to silica gel.[6]
-
Deactivate the silica gel: Slurrying the silica gel with a non-polar solvent containing a small amount of a base like triethylamine can help to neutralize the acidic sites on the surface.[2]
-
Use a non-polar solvent system: Employing less polar eluents can minimize the interaction of the borate ester with the stationary phase.
-
Work quickly: Minimize the time the borate ester is in contact with the silica gel.
-
-
Question: My borate ester seems to be decomposing during distillation. How can I improve the recovery? Answer: Thermal decomposition can occur at elevated temperatures, especially for less stable borate esters.[7] Prolonged heating can lead to the breakdown of the ester.
Solutions:
-
Use vacuum distillation: Lowering the pressure reduces the boiling point of the borate ester, allowing for distillation at a lower temperature.[6][8]
-
Use a short path distillation apparatus: This minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.
-
Use a diluent: Adding a high-boiling, inert solvent can help to control the temperature and minimize thermal degradation during distillation.[9]
-
-
Question: I am observing significant product loss during aqueous workup or extraction. What is the cause and what can I do? Answer: Hydrolysis is a major decomposition pathway for borate esters, especially in the presence of water and under acidic or basic conditions.[10][11] The lone pair of electrons on the oxygen atom in water can attack the electron-deficient boron atom, leading to cleavage of the B-O bond.
Solutions:
-
Control the pH: Maintain a neutral pH during the workup, as both acidic and basic conditions can catalyze hydrolysis.[12]
-
Use brine washes: Washing with a saturated sodium chloride solution can reduce the amount of water in the organic layer.
-
Minimize contact time with aqueous layers: Perform extractions quickly and avoid letting the mixture stand for extended periods.
-
Use a less water-soluble organic solvent: This will minimize the amount of water that partitions into the organic phase.
-
Issue 2: The purified borate ester is still impure.
-
Question: After column chromatography, I still see impurities in my borate ester. How can I improve the separation? Answer: Co-elution of impurities is a common problem. This can be due to the impurities having similar polarities to the product or due to on-column decomposition creating new impurities.
Solutions:
-
Optimize the solvent system: A careful selection of the eluent can improve the separation. Using a gradient elution from a non-polar to a moderately polar solvent can be effective.
-
Consider alternative chromatography techniques:
-
Reverse-phase HPLC: For polar borate esters, reverse-phase chromatography can provide better separation.
-
Size-exclusion chromatography: This can be useful for separating the desired ester from oligomeric byproducts.
-
-
Recrystallization: If the borate ester is a solid, recrystallization is an excellent method for achieving high purity.[1][6] Common solvents for recrystallization include ethanol, ethyl acetate, and mixtures of hexane/ethyl acetate.[6]
-
-
Question: My borate ester is an oil and cannot be recrystallized. What other non-chromatographic purification methods can I use? Answer:
-
Liquid-liquid extraction: A carefully designed extraction procedure can remove impurities with different solubility properties. For example, washing with a dilute acid or base can remove basic or acidic impurities, respectively.
-
Trituration: This involves washing the oily product with a solvent in which it is sparingly soluble, but the impurities are highly soluble.
-
Derivatization: In some cases, the impure borate ester can be converted to a more stable, crystalline derivative (e.g., with diethanolamine) which can be easily purified by recrystallization. The pure derivative can then be converted back to the desired borate ester.[13][14]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main pathways of borate ester decomposition during purification? A1: The primary decomposition pathways are:
-
Hydrolysis: Reaction with water, often catalyzed by acid or base, to yield a boronic acid and an alcohol/diol.[10][11]
-
Transesterification: Reaction with other alcohols or diols present in the mixture, leading to the formation of different borate esters.
-
Thermal Decomposition: Breakdown at elevated temperatures, which can occur during distillation.[7]
-
-
Q2: How does pH affect the stability of borate esters? A2: Borate ester stability is highly pH-dependent. They are generally most stable at neutral pH. Both acidic and basic conditions can catalyze hydrolysis.[12] In a basic environment, the borate network is significantly more susceptible to hydrolysis.[12]
-
Q3: What is the best way to store purified borate esters? A3: To ensure long-term stability, borate esters should be stored in a cool, dry place in a tightly sealed container to protect them from moisture.[15] For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Q4: Can I use silica gel for the purification of all types of borate esters? A4: While silica gel is a common stationary phase, it is not suitable for all borate esters due to its acidic nature and water content, which can cause decomposition.[1][2][3] The stability of the borate ester on silica gel should be assessed by TLC before attempting column chromatography. For sensitive compounds, alternative stationary phases like boric acid-impregnated silica or neutral alumina should be considered.[4][5][6]
Data Presentation
Table 1: Influence of pH on Borate Ester Hydrolysis Rate
| Borate Ester Type | Optimal pH for Stability | General Trend of Hydrolysis Rate | Reference |
| Aryl boronate esters | ~7.0 | Increases at pH < 6 and pH > 8 | [12] |
| Aliphatic borate esters | ~7.0 | Generally more susceptible to hydrolysis than aryl esters | [11] |
| MIDA boronates | Acidic conditions | Hydrolysis is significantly faster under basic conditions |
Table 2: Thermal Decomposition Onset of Selected Boron Compounds
| Compound | Decomposition Onset Temperature (°C) | Notes | Reference |
| Boric Acid | ~150 | Dehydrates to metaboric acid and then boron oxide at higher temperatures. | [16] |
| Hydrated Zinc Borate | 320 - 450 | Liberates water, boric acid, and boron oxide. | [5] |
| Silsesquioxane Boronate Esters | > 300 | Decomposition temperature varies with the specific structure. |
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from a literature procedure to prepare silica gel that is less prone to causing borate ester decomposition during column chromatography.[4]
Materials:
-
Silica gel (for column chromatography)
-
Boric acid
-
Ethanol
-
Buchner funnel and filter flask
-
Oven
Procedure:
-
In a large beaker, prepare a slurry of silica gel in ethanol. For every 100 g of silica gel, use approximately 200 mL of ethanol.
-
Add 5 g of boric acid for every 100 g of silica gel to the slurry.
-
Stir the mixture at room temperature for at least 2 hours to ensure thorough mixing and impregnation.
-
Filter the silica gel using a Buchner funnel.
-
Wash the silica gel cake with three portions of fresh ethanol to remove any excess, un-impregnated boric acid.
-
Dry the silica gel on the filter flask under vacuum for several hours.
-
For final drying, transfer the silica gel to a shallow dish and place it in an oven at 100-110 °C for at least 12 hours before use.
Protocol 2: General Procedure for Recrystallization of a Borate Ester
Recrystallization is a powerful technique for purifying solid borate esters.
Materials:
-
Crude borate ester
-
Recrystallization solvent(s) (e.g., ethanol, ethyl acetate, hexane, or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
In an Erlenmeyer flask, dissolve the crude borate ester in the minimum amount of a suitable hot solvent.
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution heated for a few minutes.
-
If charcoal was used, hot filter the solution to remove it.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the purified borate ester should form.
-
To maximize the yield, place the flask in an ice bath for 30 minutes to an hour.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Protocol 3: General Procedure for Liquid-Liquid Extraction of a Borate Ester
This procedure is useful for separating the desired borate ester from water-soluble or acid/base-soluble impurities.
Materials:
-
Crude borate ester dissolved in an organic solvent
-
Separatory funnel
-
Extraction solvent (e.g., water, dilute acid, dilute base, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Dissolve the crude borate ester in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add the extraction solvent to the separatory funnel. The volume should be roughly equal to the organic phase.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate completely.
-
Drain the lower layer. The layer to be kept depends on the relative densities of the solvents and the location of the desired product.
-
Repeat the extraction with fresh extraction solvent if necessary.
-
Wash the organic layer containing the borate ester with brine to remove residual water.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent.
-
Filter or decant the dried organic solution and remove the solvent under reduced pressure to obtain the purified borate ester.
Mandatory Visualization
Caption: Major decomposition pathways of borate esters.
Caption: Troubleshooting workflow for low borate ester yield.
References
- 1. reddit.com [reddit.com]
- 2. Borate esters: Simple catalysts for the sustainable synthesis of complex amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Borate esters - Wikipedia [en.wikipedia.org]
- 5. Thermal Decomposition and Ceramifying Process of Ceramifiable Silicone Rubber Composite with Hydrated Zinc Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. open.metu.edu.tr [open.metu.edu.tr]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US3086039A - Preparation of alkyl borate esters - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantum-Chemistry Study of the Hydrolysis Reaction Profile in Borate Networks: A Benchmark - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. borax.com [borax.com]
- 16. kiche.or.kr [kiche.or.kr]
Technical Support Center: Boric Acid and Ethylene Glycol Condensation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the condensation reaction between boric acid and ethylene glycol to form borate esters.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of ethylene glycol borate esters.
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction mixture is heated to the optimal temperature (typically 120-160°C) and maintained for a sufficient duration (e.g., 2-4 hours) to drive the reaction to completion. Monitor the removal of water, as its presence can inhibit the forward reaction.[1][2] |
| Unfavorable equilibrium. | The condensation reaction is reversible. To shift the equilibrium towards the product, remove water as it forms. This can be achieved by azeotropic distillation with a suitable solvent like toluene or by performing the reaction under a vacuum. | |
| Suboptimal reactant ratio. | While a 1:1 molar ratio of boric acid to ethylene glycol is stoichiometric for a simple ester, using a slight excess of ethylene glycol can help drive the reaction to completion. However, excessive amounts can complicate purification. | |
| Presence of moisture in reactants or glassware. | Ensure all reactants are anhydrous and glassware is thoroughly dried before use. Moisture can hydrolyze the borate ester product, reducing the yield. | |
| Product is a Viscous, Difficult-to-Handle Mass | Formation of polymeric borate esters. | This can occur at higher temperatures or with prolonged reaction times. Consider reducing the reaction temperature or time. The use of a co-solvent can also help to control viscosity. |
| Incomplete removal of solvent. | Ensure complete removal of any reaction solvent (e.g., toluene) under reduced pressure after the reaction is complete. | |
| Inconsistent Results Between Batches | Variability in reactant quality. | Use high-purity, anhydrous boric acid and ethylene glycol. The presence of impurities can interfere with the reaction. |
| Inconsistent reaction conditions. | Precisely control reaction parameters such as temperature, stirring rate, and reaction time for each batch to ensure reproducibility. | |
| Side Reactions Observed (e.g., discoloration) | Thermal decomposition at excessively high temperatures. | Avoid exceeding the recommended reaction temperature. Monitor the reaction mixture for any signs of charring or discoloration. |
| Oxidation of ethylene glycol. | While less common, at very high temperatures in the presence of oxygen, ethylene glycol can oxidize. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the boric acid and ethylene glycol condensation reaction?
A1: Boric acid, a Lewis acid, reacts with ethylene glycol, a diol, in an esterification reaction. The lone pair of electrons on the oxygen atoms of the ethylene glycol's hydroxyl groups attack the electron-deficient boron atom. This is followed by the elimination of water molecules to form a cyclic borate ester. The reaction is an equilibrium process. The addition of ethylene glycol to an aqueous solution of boric acid increases the acidity of the solution due to the formation of a stable chelate complex, which shifts the equilibrium to favor the formation of the borate ester and release of protons.[3][4]
Q2: How does pH affect the reaction?
A2: The formation of borate esters from boric acid and diols is favored in alkaline or neutral conditions.[5] In an aqueous environment, boric acid exists in equilibrium with the tetrahydroxyborate anion, B(OH)₄⁻. The formation of the stable cyclic borate ester with ethylene glycol effectively removes the borate species from the solution, driving the equilibrium and increasing the apparent acidity.[3][4]
Q3: Can other diols be used in this reaction?
A3: Yes, other polyols, especially those with cis-vicinal diol groups like glycerol and mannitol, can react with boric acid to form stable cyclic esters, often with a more pronounced increase in acidity.[4] The stability of the resulting borate complex is highly dependent on the stereochemistry of the diol.
Q4: What is the role of a catalyst in this reaction?
A4: While the reaction can proceed without a catalyst, particularly at elevated temperatures, an acid or base catalyst can be used. A patent for a similar reaction involving diethylene glycol mentions the use of borax as a flux, which can act as a basic catalyst.[1] Another patent suggests that the reaction can be catalyzed by alkaline catalysts in a transesterification approach.
Q5: How can I accurately determine the yield of my reaction?
A5: Determining the yield requires quantifying the amount of borate ester formed or the amount of unreacted starting material. A common method is to remove the volatile unreacted ethylene glycol and water under vacuum and weigh the resulting product. For a more precise measurement, analytical techniques can be employed. A method for quantifying unreacted boric acid involves selective extraction followed by analysis using Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES).[6] 1H NMR spectroscopy can also be used to determine the conversion by integrating the signals corresponding to the product and starting materials.[7]
Experimental Protocols
High-Yield Synthesis of Polyethylene Glycol Borate Ester
This protocol is adapted from a procedure reporting a 98% yield for the synthesis of polyethylene glycol borate ester.[8]
Materials:
-
Boric Acid (H₃BO₃)
-
Polyethylene Glycol 400 (PEG 400)
-
Toluene
-
Petroleum Ether
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus or equivalent setup for azeotropic water removal
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add boric acid and polyethylene glycol 400 in a 1:1 molar ratio.
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Heat the reaction mixture with vigorous stirring. The temperature should be raised to allow the toluene to reflux, and the water-toluene azeotrope will begin to collect in the Dean-Stark trap.
-
Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction. This typically takes a few hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with petroleum ether to remove any non-polar impurities.
-
Isolate the product layer and remove the solvent (toluene and any residual petroleum ether) under reduced pressure using a rotary evaporator.
-
The final product should be a viscous liquid. The reported yield for a similar procedure is 98%.[8]
Visualizations
References
- 1. US1953741A - Reaction products of glycols and boric acid and method of producing the same - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 7. Towards Advances in Molecular Understanding of Boric Acid Biocatalyzed Ring-Opening (Co)Polymerization of δ-Valerolactone in the Presence of Ethylene Glycol as an Initiator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aml.iaamonline.org [aml.iaamonline.org]
Technical Support Center: Controlling Boric Acid-Diol Complexation Equilibrium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with boric acid-diol complexation.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving the equilibrium of boric acid-diol interactions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Complex Formation | Incorrect pH of the reaction buffer. The complexation is highly pH-dependent. | Adjust the pH of the solution. The optimal pH is typically at or above the pKa of the boronic acid, where the tetrahedral boronate species is favored.[1][2] |
| Inappropriate solvent system. Solvent polarity and protic nature can significantly affect the equilibrium.[3] | If possible, explore different solvent systems. Protic solvents can compete for binding with the boronic acid.[3] | |
| Steric hindrance around the diol or boronic acid. | Consider using a diol or boronic acid with less steric bulk if the specific structures are not critical to the experiment.[4] | |
| Low concentration of reactants. The equilibrium may not favor product formation at very low concentrations. | Increase the concentration of the boronic acid or the diol. | |
| Complex is Unstable and Hydrolyzes Rapidly | The boronic ester formed is inherently unstable. | Use diols that form more stable esters, such as those with pre-organized structures or electron-withdrawing groups. Pinacol esters are known for enhanced stability.[5][6] |
| Presence of excess water leading to hydrolysis. | If the application allows, consider using a less aqueous environment or protecting groups on the boronic acid.[5] | |
| Side Reactions or Degradation of Boronic Acid | Oxidative degradation of the boronic acid. Boronic acids can be susceptible to oxidation, especially at physiological pH.[7][8] | Use boronic acids with enhanced oxidative stability, such as those with intramolecular coordination (e.g., boralactones).[7][8] Work under an inert atmosphere (e.g., nitrogen or argon) if sensitivity is high. |
| Deboronation under harsh reaction conditions. | Avoid strongly acidic or basic conditions and high temperatures unless necessary for the specific protocol. | |
| Inconsistent or Non-Reproducible Binding Constants | Fluctuation in experimental conditions (pH, temperature). | Ensure precise control and consistent reporting of pH and temperature for all experiments. |
| Inaccurate determination of reactant concentrations. | Carefully prepare and verify the concentrations of all stock solutions. | |
| Interference from buffer components. Some buffers may interact with the boronic acid. | Use a non-interfering buffer system, such as phosphate or borate buffers, and maintain consistent buffer composition. |
Frequently Asked Questions (FAQs)
Q1: How does pH affect the boric acid-diol complexation equilibrium?
The pH of the solution is a critical factor. Boric acid is a Lewis acid that exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The tetrahedral form is more reactive towards diols. The complexation equilibrium is most favorable at a pH near or slightly above the pKa of the boronic acid, as this maximizes the concentration of the reactive boronate species.
Q2: What is the role of the diol structure in complex stability?
The structure and stereochemistry of the diol significantly influence the stability of the resulting boronate ester. Key factors include:
-
Dihedral Angle: Diols with a smaller dihedral angle between the hydroxyl groups (i.e., a more cis-like conformation) generally form more stable complexes.
-
Steric Hindrance: Bulky substituents near the hydroxyl groups can hinder complex formation.[4]
-
Acidity of the Diol: More acidic diols tend to form more stable complexes. For example, catechols form significantly more stable complexes than aliphatic diols.[4][9]
Q3: How can I determine the binding constant of a boric acid-diol interaction?
Several methods can be used to determine binding constants:
-
Fluorescence Spectroscopy: A common method involves a competitive binding assay with a fluorescent reporter dye like Alizarin Red S (ARS).[4][9][10] The displacement of ARS from the boronic acid by the diol of interest leads to a change in fluorescence intensity, which can be used to calculate the binding constant.
-
UV-Vis Spectroscopy: Similar to fluorescence spectroscopy, changes in the absorbance spectrum of a reporter dye upon displacement by a diol can be monitored.[3][9]
-
NMR Spectroscopy: 1H or 11B NMR can be used to monitor the chemical shifts of the diol or boronic acid upon complexation, allowing for the determination of the equilibrium constant.[11]
-
pH Depression Methods: This method relies on the change in pH upon esterification, but it has limitations and assumes the boronate ester is more acidic than the free boronic acid.[4][10]
Q4: What solvents are suitable for studying boric acid-diol complexation?
The choice of solvent can impact the equilibrium.[3]
-
Protic Solvents: Water and alcohols are common solvents, but they can compete with the diol for binding to the boronic acid.[3]
-
Aprotic Solvents: Solvents like DMSO or DMF can also be used, and the binding affinities may differ from those in protic media.
It is crucial to report the solvent system used when reporting binding constants, as comparisons between different solvents are not straightforward.[3][11]
Experimental Protocols
Protocol 1: Determination of Boronic Acid-Diol Binding Constant using a Competitive Fluorescence Assay with Alizarin Red S (ARS)
Objective: To determine the association constant (Keq) for the binding of a diol to a boronic acid.
Materials:
-
Boronic acid of interest
-
Diol of interest
-
Alizarin Red S (ARS)
-
Buffer solution (e.g., 0.1 M phosphate buffer at a desired pH)
-
Fluorometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the boronic acid in the chosen buffer.
-
Prepare a stock solution of ARS in the same buffer.
-
Prepare a series of stock solutions of the diol at different concentrations in the same buffer.
-
-
Determination of the Boronic Acid-ARS Association Constant (KARS):
-
To a constant concentration of ARS, titrate increasing concentrations of the boronic acid.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the boronic acid-ARS complex.
-
Plot the change in fluorescence as a function of the boronic acid concentration to determine KARS.[4][10]
-
-
Competitive Binding Assay:
-
Data Analysis:
-
Use the measured fluorescence intensities and the predetermined KARS to calculate the apparent boronic acid-diol association constant (Keq).[10]
-
Visualizations
Caption: Chemical equilibrium of boric acid-diol complexation.
Caption: Workflow for determining binding constants via fluorescence.
Caption: Factors influencing the boric acid-diol equilibrium.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solvent Effects in Boronic Acid-Diol Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
identifying side products in boric acid protection of diols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing boric acid for the protection of diols.
Troubleshooting Guide
Issue: Low Yield of the Desired Boronic Ester
| Possible Cause | Suggestion | Rationale |
| Incomplete Reaction | - Ensure anhydrous conditions by using dry solvents and reagents. - Use a dehydrating agent or a Dean-Stark apparatus to remove water, which is a byproduct of the reaction.[1] | The formation of boronic esters is a reversible condensation reaction. The presence of water can shift the equilibrium back towards the starting materials, reducing the yield of the desired ester. |
| Suboptimal pH | - Adjust the pH of the reaction mixture. The optimal pH for boronate ester formation is often near the pKa of the boric acid.[2] | The reactivity of both the boric acid and the diol are pH-dependent. At very low pH, the diol is fully protonated and less nucleophilic. At very high pH, the formation of the tetrahedral boronate anion can be favored, but this may not be the most reactive species for esterification. |
| Steric Hindrance | - Consider using a less sterically hindered boronic acid if possible. - Increase the reaction time or temperature. | Steric hindrance around the diol or the boronic acid can slow down the rate of reaction. |
| Hydrolysis During Workup | - Minimize exposure to water during extraction and purification steps. - Use aprotic solvents for workup and chromatography where possible.[3] | Boronic esters are susceptible to hydrolysis, especially under acidic or basic aqueous conditions.[4][5] This can lead to the loss of the desired product during purification. |
Issue: Presence of Multiple Products in the Reaction Mixture
| Possible Cause | Suggestion | Rationale |
| Formation of Boroxines | - Use a stoichiometric amount of the diol or a slight excess. - Avoid overly harsh dehydrating conditions. | Boronic acids can self-condense to form cyclic trimeric anhydrides called boroxines, a common side product when using unprotected boronic acids.[6][7] |
| Formation of Di- and Mono-Esters | - Carefully control the stoichiometry of the boric acid and the polyol. | With diols that have multiple hydroxyl groups, it is possible to form various ester species, such as mono-esters and di-esters.[8][9] |
| Incomplete Reaction | - Monitor the reaction progress using techniques like TLC or NMR to ensure full conversion of the starting materials. | Unreacted boric acid and diol will appear as additional spots or signals, complicating the product mixture. |
Issue: Difficulty in Product Purification
| Possible Cause | Suggestion | Rationale |
| Product Streaking on TLC | - Try different solvent systems for TLC analysis. - Consider using a different stationary phase. | Boronic esters can sometimes interact strongly with silica gel, leading to streaking. |
| On-Column Hydrolysis during HPLC | - Use aprotic solvents in the mobile phase if compatible with your separation. - Minimize the amount of water in the mobile phase.[3] | The aqueous environment of reverse-phase HPLC can cause the hydrolysis of the boronic ester on the column, leading to poor peak shape and inaccurate quantification. |
| Co-elution with Side Products | - If boroxine is a suspected side product, consider converting the desired boronic ester to a more stable derivative for purification. | The polarity of the desired product and side products like boroxines can be similar, making chromatographic separation challenging. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the boric acid protection of diols?
A1: The most common side products include:
-
Boroxines: These are cyclic trimeric anhydrides of boric acid that can form under dehydrating conditions.[6][7]
-
Unreacted Starting Materials: Incomplete reactions can leave residual boric acid and diol in the product mixture.
-
Hydrolysis Products: If the boronic ester is exposed to water during workup or purification, it can hydrolyze back to boric acid and the diol.[4][5]
-
Mixed Stoichiometry Esters: When using polyols, it's possible to form a mixture of mono- and di-esters depending on the reaction conditions and stoichiometry.[8][9]
Q2: How can I minimize the formation of boroxines?
A2: To minimize boroxine formation, it is crucial to control the stoichiometry of your reactants. Using the diol as the limiting reagent can favor the formation of the desired boronic ester over the self-condensation of boric acid. Additionally, avoiding excessively harsh dehydrating conditions can also help reduce the formation of these cyclic trimers.[6][7]
Q3: My boronic ester seems to be hydrolyzing during purification on a silica gel column. What can I do?
A3: Hydrolysis on silica gel is a common issue due to the presence of water in the silica and the solvent system. To mitigate this, you can:
-
Use anhydrous solvents for your chromatography.
-
Consider using a less polar stationary phase, such as alumina.
-
If possible, purify the product by crystallization or distillation to avoid chromatography altogether.
-
Work quickly to minimize the time the compound spends on the column.
Q4: What analytical techniques are best for identifying side products?
A4: 11B NMR and 13C NMR spectroscopy are powerful techniques for the characterization of boronic esters and the identification of side products.[8][10] 11B NMR is particularly useful for observing different boron species in solution. Mass spectrometry can also be used to identify the molecular weights of the desired product and any impurities.
Experimental Protocols
General Protocol for Boric Acid Protection of a 1,2-Diol
-
Preparation: Ensure all glassware is oven-dried and cooled under a dry atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reaction Setup: To a solution of the diol (1 equivalent) in a suitable anhydrous solvent (e.g., toluene, THF, or dichloromethane), add boric acid (1 to 1.2 equivalents).
-
Water Removal: For reactions that require the removal of water, set up a Dean-Stark apparatus if using a solvent like toluene that forms an azeotrope with water. Alternatively, add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
-
Reaction: Stir the reaction mixture at the appropriate temperature (this can range from room temperature to reflux, depending on the reactivity of the diol) and monitor the progress by TLC or NMR.
-
Workup: Once the reaction is complete, filter off any drying agents. The workup procedure will vary depending on the properties of the product. An aqueous workup should be approached with caution to avoid hydrolysis. If possible, a non-aqueous workup is preferred. This may involve simply removing the solvent under reduced pressure.
-
Purification: The crude product can be purified by crystallization, distillation, or column chromatography, keeping in mind the potential for hydrolysis on silica gel.
Visualizations
Caption: Reaction pathway for boric acid protection of diols and formation of side products.
Caption: Troubleshooting workflow for boric acid protection of diols.
References
- 1. Boric acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 4. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. process-nmr.com [process-nmr.com]
- 9. researchgate.net [researchgate.net]
- 10. NMR spectroscopic study of the formation of borate esters ascorbic acid and isoascorbic acid | Semantic Scholar [semanticscholar.org]
methods for removing boric acid residues from reaction mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively removing boric acid and its derivatives from reaction mixtures. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a comparative analysis of common removal methods.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I'm struggling to remove the boric acid byproduct. What's the simplest method to try first?
A: For many organic reactions, a simple aqueous workup with a basic solution is the most straightforward initial approach. By increasing the pH of the aqueous phase (e.g., with a saturated sodium bicarbonate or dilute sodium hydroxide solution), boric acid (a weak Lewis acid) is converted to the more polar borate salt, which has significantly higher solubility in water. This allows for its efficient extraction from the organic layer.
Q2: I'm working with a water-soluble organic compound. How can I remove boric acid in this case?
A: When your desired product is water-soluble, an aqueous extraction is not suitable. In this scenario, you have several options:
-
Azeotropic Distillation with Methanol: This is a highly effective method where repeated evaporation with methanol converts boric acid into the volatile trimethyl borate ester, which is removed under reduced pressure.
-
Scavenger Resins: Using a solid-supported scavenger resin, particularly one with N-methyl-D-glucamine functionality, can selectively bind to boric acid. The resin can then be filtered off, leaving your purified compound in solution.
-
Recrystallization: If your compound is a solid, careful selection of a recrystallization solvent can leave the boric acid impurities behind in the mother liquor.
Q3: Are there any safety concerns I should be aware of when using these removal methods?
A: Yes, safety is paramount. When performing azeotropic distillation with methanol, ensure your rotary evaporator and vacuum pump are suitable for flammable solvents and that the process is conducted in a well-ventilated fume hood. When using basic solutions for extraction, be aware of potential exotherms and handle corrosive materials with appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for all chemicals and resins used.
Q4: How can I quantify the removal of boric acid from my sample?
A: Several analytical techniques can be employed to determine the concentration of residual boric acid. A common method is Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) to quantify the boron content. For a less quantitative but often sufficient assessment in a synthetic lab, ¹¹B NMR spectroscopy can be used to monitor the disappearance of the boric acid signal.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of desired product after aqueous basic wash. | Your product may be partially water-soluble or unstable under basic conditions. | - Use a milder base like saturated sodium bicarbonate instead of NaOH.- Minimize the contact time with the aqueous base.- Consider alternative, non-aqueous removal methods like azeotropic distillation or scavenger resins. |
| Emulsion formation during solvent extraction. | The polarity of the solvent system is not ideal, or there are particulates at the interface. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Filter the reaction mixture through a pad of celite before extraction to remove any solids.- Allow the mixture to stand for an extended period to allow for phase separation. |
| Boric acid residue remains even after multiple methanol evaporations. | Insufficient methanol was used, or the evaporations were not carried out to complete dryness. | - Ensure an excess of methanol is used for each evaporation cycle (typically 3-5 times the volume of the crude material).- Ensure the flask is completely dry before adding the next portion of methanol.- For stubborn residues, adding a small amount of a co-solvent like toluene with the methanol can sometimes be beneficial. |
| Scavenger resin shows low efficiency in removing boric acid. | The resin may not have been properly conditioned, or the reaction solvent is incompatible. | - Follow the manufacturer's instructions for pre-swelling or activating the resin.- Ensure the solvent allows for good interaction between the boric acid and the resin. Protic solvents are generally preferred.- Increase the equivalents of resin used and/or the reaction time. |
Comparative Overview of Boric Acid Removal Methods
The following table provides a summary of common methods for removing boric acid residues, allowing for a quick comparison of their applicability and efficiency.
| Method | Principle | Typical Efficiency | Advantages | Disadvantages | Best Suited For |
| Aqueous Workup (Alkaline Extraction) | Conversion of boric acid to water-soluble borate salt at high pH. | >95% | Simple, inexpensive, and fast. | Not suitable for water-soluble or base-sensitive compounds. Can lead to emulsions. | Purification of water-insoluble, base-stable organic compounds. |
| Azeotropic Distillation with Methanol | Formation of volatile trimethyl borate ester. | >98% | Highly effective for a wide range of compounds, including water-soluble ones. No need for aqueous workup. | Can be time-consuming due to multiple evaporations. Requires large volumes of methanol. | Removal of boric acid from both water-soluble and insoluble compounds, especially when avoiding aqueous conditions is desired. |
| Solvent Extraction | Partitioning of boric acid into an immiscible organic phase containing an alcohol extractant. | 80-99% | Can be highly efficient, especially with a salting-out agent. | Requires specific extractants and can involve large volumes of solvents. Potential for co-extraction of desired product. | Large-scale industrial processes or when boric acid needs to be recovered. |
| Scavenger Resins | Selective binding of boric acid to a solid-supported resin. | >99% | High selectivity and efficiency. Simple filtration-based workup. | Resins can be expensive. May require specific solvent conditions for optimal performance. | High-purity applications, parallel synthesis, and removal from sensitive or polar compounds. |
| Recrystallization | Differential solubility of the desired compound and boric acid in a given solvent at different temperatures. | Variable | Can yield highly pure crystalline products. | Dependent on the solubility properties of the desired compound. May result in loss of product in the mother liquor. | Purification of solid organic compounds where a suitable recrystallization solvent can be found. |
| Complexation/ Precipitation | Formation of a stable, often crystalline, complex with a diol or amine (e.g., diethanolamine). | >95% | Can be highly selective and result in easy removal of the precipitated complex by filtration. | Requires an additional reagent. The complexing agent may need to be removed in a subsequent step. | When other methods are not effective or when a non-aqueous, non-distillative method is required. |
Experimental Protocols
Method 1: Azeotropic Distillation with Methanol
This method relies on the reaction of boric acid with methanol to form the volatile trimethyl borate ester, which is then removed by rotary evaporation.
Protocol:
-
Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.
-
To the resulting residue, add a sufficient volume of methanol (e.g., 10-20 mL for a 1 mmol scale reaction).
-
Agitate the mixture to ensure thorough mixing.
-
Remove the methanol by rotary evaporation, ensuring the flask is completely dry.
-
Repeat steps 2-4 for a total of 3-5 cycles. The number of cycles can be adjusted based on the amount of boric acid to be removed.
-
After the final evaporation, the residue should be largely free of boric acid.
Method 2: Solvent Extraction with 2-Ethyl-1-Hexanol
This protocol is based on the liquid-liquid extraction of boric acid into an organic phase containing 2-ethyl-1-hexanol, often enhanced by a salting-out agent.[1]
Protocol:
-
Ensure the reaction mixture is in an aqueous phase. If the reaction was performed in an organic solvent, perform a solvent exchange to water or an appropriate aqueous buffer.
-
Add a salting-out agent, such as magnesium chloride (MgCl₂), to the aqueous phase to a final concentration of 2-4 M. This will increase the distribution coefficient of boric acid into the organic phase.[1]
-
In a separatory funnel, add the organic extraction solution, which consists of 2-ethyl-1-hexanol (typically 50-70% v/v) in an inert diluent like kerosene.
-
Set the phase ratio (Organic:Aqueous) to be between 1:2 and 2:1, depending on the concentration of boric acid.
-
Shake the separatory funnel vigorously for 5-10 minutes to ensure thorough mixing and allow for the extraction to reach equilibrium.
-
Allow the layers to separate. The organic layer containing the extracted boric acid can be removed.
-
For higher efficiency, repeat the extraction (steps 3-6) with fresh organic phase 1-2 more times.
-
The purified aqueous phase can then be further processed to isolate the desired product.
Method 3: Boric Acid Removal using a Scavenger Resin
This method utilizes a resin with N-methyl-D-glucamine functional groups, which are highly selective for boric acid.
Protocol:
-
Choose a commercially available N-methyl-D-glucamine functionalized resin (e.g., Amberlite IRA743 or Purolite S108).
-
Pre-swell the resin in the solvent used for the reaction mixture according to the manufacturer's instructions. This typically involves washing the resin with the solvent.
-
Add the scavenger resin to the crude reaction mixture. A typical starting point is to use 3-5 equivalents of resin relative to the amount of boric acid to be removed.
-
Stir the resulting slurry at room temperature. The required time can range from 1 to 24 hours, depending on the concentration and solvent. Monitor the removal of boric acid by a suitable analytical method (e.g., TLC, LC-MS, or ¹¹B NMR of a small aliquot).
-
Once the removal is complete, filter the mixture to remove the resin.
-
Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
The combined filtrate contains the purified product.
Method 4: Alkaline Aqueous Wash
This is a standard liquid-liquid extraction technique to remove acidic impurities.
Protocol:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH).
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. Drain and discard the aqueous layer containing the borate salt.
-
To ensure complete removal, repeat the wash (steps 3-5) one or two more times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Visualizing the Workflows
The following diagrams illustrate the logical flow of the described boric acid removal methods.
Caption: Workflow for Azeotropic Distillation with Methanol.
Caption: Workflow for Boric Acid Removal using a Scavenger Resin.
Caption: Workflow for Alkaline Aqueous Wash.
References
influence of pH on the stability and formation of boronate esters
This technical support center provides troubleshooting guidance and frequently asked questions regarding the influence of pH on the stability and formation of boronate esters.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of pH in boronate ester formation?
The formation of a boronate ester is a reversible reaction that is highly dependent on pH. Boronic acids (R-B(OH)₂) exist in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[1][2] Generally, the anionic boronate form is more reactive towards diols. Boronate ester formation is favored at a pH that is higher than the pKa of the diol but lower than the pKa of the boronic acid.[3][4]
Q2: My boronate ester is not forming. What are the likely pH-related causes?
If you are experiencing issues with boronate ester formation, consider the following:
-
Incorrect pH: The reaction pH may be too low. Under acidic conditions, the concentration of the more reactive anionic boronate species is low, and the equilibrium favors the starting materials.[1]
-
pKa Mismatch: The pKa of your boronic acid is a critical factor. A standard phenylboronic acid (PBA) has a pKa of approximately 9.[5][6] If the reaction pH is significantly below this value, formation will be inefficient. Similarly, the pKa of the diol plays a role; formation is generally favored when the pH is above the diol's pKa.[3][4]
-
Hydrolysis: In aqueous solutions, boronate esters are susceptible to hydrolysis, especially under acidic conditions.[7][8] If the reaction environment is too acidic, the rate of hydrolysis may exceed the rate of formation.
Q3: How can I improve boronate ester stability at physiological pH (≈7.4)?
Forming stable boronate esters at physiological pH is a common challenge because this pH is often below the pKa of many common boronic acids.[3][4] Strategies to overcome this include:
-
Lowering the Boronic Acid pKa: Use phenylboronic acid derivatives with electron-withdrawing groups or intramolecular coordination features (e.g., an ortho-aminomethyl group) to lower the pKa.[4][9] This increases the population of the reactive anionic boronate at pH 7.4.
-
Using More Acidic Diols: Diols with lower pKa values can facilitate ester formation at a lower pH.[3][4]
-
Steric Shielding: Introducing bulky substituents near the boron atom can sterically hinder the approach of water, thereby slowing down hydrolysis.[10]
Q4: My boronate ester-based drug delivery system shows premature drug release at neutral pH. How can I fix this?
Premature drug release suggests that the boronate ester linkage is not stable enough at neutral pH. To enhance stability:
-
Optimize the Boronic Acid/Diol Pair: As mentioned in Q3, select a boronic acid with a lower pKa or a diol that forms a more stable ester. The anionic tetrahedral boronate ester is more stable than its neutral counterpart.[3][4] Ensuring the ester's pKa is well below 7.4 will favor the more stable anionic form.
-
Increase Cross-linking Density: In hydrogel or nanoparticle systems, increasing the number of boronate ester cross-links can improve the overall stability of the matrix, reducing premature leakage.[11]
Q5: At what pH is a boronate ester most susceptible to hydrolysis?
Boronate esters are most susceptible to hydrolysis under acidic conditions (pH < 7).[7][8][12] This pH-dependent cleavage is the principle behind many pH-responsive drug delivery systems, which are designed to be stable at physiological pH (7.4) but release their cargo in the more acidic microenvironments of tumors or endosomes (pH 4.9-6.1).[8][13]
Troubleshooting Guide
| Issue | Potential Cause (pH-Related) | Recommended Solution |
| Low or No Product Yield | The reaction pH is too low, disfavoring the formation of the reactive boronate anion. | Increase the pH of the reaction mixture to a value closer to, but still below, the pKa of the boronic acid. A common range is pH 8-10 for standard PBAs.[3][4] |
| Product Hydrolyzes During Workup/Purification | The purification conditions (e.g., chromatography mobile phase) are too acidic. | Use neutral or slightly basic buffers for purification. If using reversed-phase HPLC, operate at a neutral pH and lower temperature to minimize on-column hydrolysis.[14] |
| Inconsistent Reaction Kinetics | The buffer system is actively participating in the reaction. Certain buffer anions can act as catalysts. | Be consistent with the type and concentration of buffer used. If catalysis is suspected, screen different buffer systems (e.g., phosphate vs. Tris) to assess their effect on the reaction rate.[15] |
| Hydrogel Fails to Form at Physiological pH | The pKa of the boronic acid is too high (e.g., ≈9 for PBA), resulting in insufficient ester formation at pH 7.4. | Utilize a boronic acid derivative with a lower pKa (e.g., pKa 7-8) to ensure a sufficient concentration of the reactive boronate species at physiological pH.[4][9] |
Quantitative Data Summary
The stability and formation of boronate esters are governed by the pKa of the reactants and the pH of the medium.
| Parameter | Compound/System | Value | pH Conditions | Source |
| pKa | Phenylboronic Acid (PBA) | ~8.7 - 9.0 | Aqueous Solution | [5][6][9] |
| 4-Methoxyphenylboronic Acid | 9.25 | Water | [9] | |
| 3-Pyridinylboronic Acid | ~4.4 | Aqueous Solution | [4] | |
| 4-(Methylcarbamoyl)-PBA | 7.9 | Aqueous Solution | [4] | |
| Binding Constant (Keq) | PBA with Glucose | 4.6 M-1 | pH 7.4 | [4] |
| 4-(Methylcarbamoyl)-PBA with Glucose | 8.8 M-1 | pH 7.4 | [4] | |
| 3-Pyridinylboronic Acid with Glucose | 164.7 M-1 | pH 7.4 | [4] | |
| Drug Release | DOX from MSN-APBA/CS-LA Nanocarriers | ~8.5% in 48h | pH 7.4 | [8] |
| DOX from MSN-APBA/CS-LA Nanocarriers | ~38.8% in 48h | pH 6.1 | [8] | |
| DOX from MSN-APBA/CS-LA Nanocarriers | ~68.8% in 48h | pH 4.9 | [8] |
Experimental Protocols
Protocol 1: Determination of Optimal pH for Boronate Ester Formation via UV-Vis Titration
This protocol allows for the determination of the observed stability constant (Kobs) at various pH values, identifying the optimal pH for ester formation.
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of the boronic acid in a suitable solvent (e.g., DMSO or water).
-
Prepare a 100 mM stock solution of the diol (e.g., 4,5-dihydroxy-1,3-benzenedisulfonate, Tiron, which has a strong UV absorbance change upon binding) in water.
-
Prepare a series of buffers (e.g., phosphate, borate) covering a pH range from 6.0 to 11.0.
-
-
Sample Preparation:
-
In a series of cuvettes, add the boronic acid stock solution to a final concentration of 50 µM.
-
Add the appropriate buffer to each cuvette.
-
Add varying concentrations of the diol stock solution to each cuvette.
-
Ensure the final volume and solvent concentration are identical in all cuvettes.
-
-
Measurement:
-
Record the UV-Vis absorption spectrum for each sample.
-
Monitor the change in absorbance at the wavelength corresponding to the boronate ester complex.
-
-
Data Analysis:
-
Plot the change in absorbance against the diol concentration for each pH value.
-
Fit the data to a suitable binding isotherm (e.g., 1:1 binding model) to calculate the observed stability constant (Kobs) at each pH.
-
Plot Kobs as a function of pH to determine the optimal pH for ester formation.[16]
-
Protocol 2: Assessing Hydrolytic Stability of Boronate Esters
This protocol uses HPLC to monitor the hydrolysis of a boronate ester over time at different pH values.
-
Prepare Solutions:
-
Synthesize and purify the boronate ester of interest.
-
Prepare a 1 mg/mL stock solution of the boronate ester in a water-miscible organic solvent (e.g., acetonitrile).
-
Prepare buffer solutions at various pH values (e.g., pH 5.0, pH 7.4, pH 9.0).
-
-
Hydrolysis Experiment:
-
For each pH condition, mix the boronate ester stock solution with the buffer to achieve a final concentration (e.g., 100 µg/mL). The final percentage of organic solvent should be low to ensure hydrolysis is not inhibited.
-
Incubate the solutions at a constant temperature (e.g., 37 °C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
-
HPLC Analysis:
-
Immediately analyze the aliquots by reversed-phase HPLC.
-
Use a method that can resolve the parent boronate ester from its hydrolysis products (the boronic acid and the diol).
-
Monitor the peak area of the boronate ester at each time point.
-
-
Data Analysis:
Visualizations
Caption: pH equilibrium of boronate ester formation.
References
- 1. aablocks.com [aablocks.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. Boronic_acid [chemeurope.com]
- 7. Boronate ester bond-based core–shell nanocarriers with pH response for anticancer drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Boronate ester bond-based core–shell nanocarriers with pH response for anticancer drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A Water-Stable Boronate Ester Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 13. One-pot construction of boronate ester based pH-responsive micelle for combined cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Internal and External Catalysis in Boronic Ester Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Selection for Efficient Boric Acid-Diol Reactions
Welcome to the technical support center for boric acid-diol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on solvent selection and troubleshoot common issues encountered during the synthesis of boronic esters.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in a boric acid-diol reaction?
A1: The solvent in a boric acid-diol reaction serves several critical functions. Primarily, it solubilizes the boric acid and the diol, facilitating their interaction. The reaction to form a boronic ester is an equilibrium process that releases water. Therefore, the solvent is also crucial for the removal of this water, which drives the reaction towards the product. The choice of solvent can significantly impact reaction rate, yield, and the ease of purification.
Q2: What are the most common solvents used for boric acid-diol reactions?
A2: Toluene is one of the most frequently used solvents, particularly because it forms an azeotrope with water, allowing for efficient water removal using a Dean-Stark apparatus. Other common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and dioxane. The choice often depends on the solubility of the specific reactants and the desired reaction temperature.
Q3: How does water affect the reaction, and how can it be removed?
A3: The formation of a boronic ester from a boric acid and a diol is a condensation reaction that produces water as a byproduct. Since the reaction is reversible, the presence of water can shift the equilibrium back towards the starting materials, reducing the yield of the desired ester. Water can be removed in several ways:
-
Azeotropic distillation: Using a solvent like toluene with a Dean-Stark apparatus is a very effective method for continuously removing water as it is formed.
-
Dehydrating agents: Chemical agents such as anhydrous magnesium sulfate (MgSO₄), calcium hydride (CaH₂), or molecular sieves can be added to the reaction mixture to sequester water.[1]
Q4: Can I run the reaction without a solvent?
A4: In some cases, particularly with phenols and aldehydes, solvent-free condensation with boric acid is possible. This approach can be more environmentally friendly but may not be suitable for all substrates.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Presence of water in the reaction mixture. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Employ a method for water removal, such as a Dean-Stark apparatus with toluene or the addition of a dehydrating agent like molecular sieves. |
| Incomplete reaction. | Increase the reaction time or temperature. If using a dehydrating agent at room temperature, consider switching to refluxing toluene with a Dean-Stark apparatus to more effectively drive the equilibrium. |
| Poor solubility of reactants. | Select a solvent in which both the boric acid and the diol are readily soluble at the reaction temperature. A solvent mixture may be necessary in some cases. |
| Sub-optimal pH (for aqueous reactions). | The optimal pH for boronate ester formation in aqueous solutions is typically between the pKa of the boric acid and the diol. Adjust the pH accordingly. |
Issue 2: Formation of Side Products/Impurities
| Possible Cause | Troubleshooting Step |
| Homocoupling of the boronic acid (in Miyaura borylation). | This is more common in catalyzed reactions. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative side reactions. The choice of base and catalyst is also crucial in these cases. |
| Formation of boroxine. | Boronic acids can dehydrate to form cyclic anhydrides called boroxines. Using the boronic acid as soon as possible after purchase or purification can help. Storing boronic acids in a slightly moist state can sometimes prevent boroxine formation. Using the corresponding boronic ester (e.g., pinacol ester) can also circumvent this issue. |
| Decomposition of starting materials or product. | Some boric acids or diols may be sensitive to high temperatures. If using reflux conditions, consider a lower boiling point solvent or conducting the reaction at room temperature with a chemical dehydrating agent. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Boronic ester is unstable on silica gel. | Boronic esters, particularly pinacol esters, can sometimes hydrolyze or be difficult to separate on standard silica gel. Impregnating the silica gel with boric acid can help to suppress the over-adsorption and degradation of the boronic ester during column chromatography.[2] Alternatively, using a more neutral stationary phase like alumina may be beneficial. |
| Product co-elutes with impurities. | Optimize the solvent system for column chromatography. Sometimes adding a small amount of a modifier like triethylamine or acetic acid to the eluent can improve separation. Recrystallization is another powerful purification technique for solid boronic esters. |
| Residual starting materials. | If the reaction has not gone to completion, consider driving the reaction further or using a different purification strategy. A mild aqueous wash can sometimes remove unreacted boric acid. |
Data Presentation
The efficiency of boronic ester formation is highly dependent on the chosen solvent and the method used for water removal. Below is a summary of common conditions.
| Solvent | Method for Water Removal | Typical Temperature | Reaction Time | Notes |
| Toluene | Dean-Stark Apparatus | Reflux (~110 °C) | 2 - 20 hours | Excellent for driving the equilibrium by azeotropic removal of water.[1] |
| Toluene | Molecular Sieves | Room Temperature | 2 - 5 hours | A milder alternative to refluxing, suitable for temperature-sensitive substrates.[1] |
| THF | Calcium Hydride (CaH₂) | Reflux (~66 °C) | 1 - 3 hours | Good for substrates that may not be stable at the boiling point of toluene.[1] |
| Dichloromethane (DCM) | Molecular Sieves | Room Temperature | Variable | A lower boiling point solvent, useful for reactions at or below room temperature. |
| Diethyl Ether | Magnesium Sulfate (MgSO₄) | Room Temperature | ~24 hours | Often used for the preparation of pinacol esters from the free boronic acid and pinacol. |
Experimental Protocols
Protocol 1: General Procedure for Boronic Ester Synthesis using a Dean-Stark Apparatus in Toluene
This protocol is suitable for the reaction of a generic boric acid with a diol in toluene, using azeotropic removal of water.
Materials:
-
Boric acid (1.0 equiv)
-
Diol (1.0 - 1.2 equiv)
-
Toluene (anhydrous)
-
Dean-Stark apparatus, reflux condenser, round-bottom flask, heating mantle, and magnetic stirrer.
Procedure:
-
Assemble the Dean-Stark apparatus with a reflux condenser and a round-bottom flask. Ensure all glassware is flame-dried or oven-dried before use.
-
To the round-bottom flask, add the boric acid, the diol, and a magnetic stir bar.
-
Add enough anhydrous toluene to fill the flask to about two-thirds of its volume and to fill the Dean-Stark trap.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Continue the reflux until no more water collects in the trap. The reaction progress can be monitored by TLC or other appropriate analytical techniques.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The solvent can be removed under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Boronic Ester Synthesis at Room Temperature with a Dehydrating Agent
This protocol is a milder alternative for temperature-sensitive substrates.
Materials:
-
Boric acid (1.0 equiv)
-
Diol (1.0 - 1.2 equiv)
-
Anhydrous solvent (e.g., Toluene, THF, or DCM)
-
Dehydrating agent (e.g., activated molecular sieves (4 Å) or anhydrous MgSO₄)
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the boric acid and the diol.
-
Add the anhydrous solvent.
-
Add the dehydrating agent (typically 1-2 times the weight of the limiting reagent).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, filter off the dehydrating agent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product as needed.
Mandatory Visualization
Caption: A workflow diagram for selecting an appropriate solvent system for boric acid-diol reactions.
Caption: A decision tree for troubleshooting common issues in boric acid-diol reactions.
References
overcoming challenges in the characterization of borate esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of borate esters.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis and analysis of borate esters.
Issue 1: Product Decomposition During Chromatographic Purification
Question: My borate ester appears to be degrading on the silica gel column during purification, leading to low yields and impure fractions. What can I do to prevent this?
Answer:
The acidic nature of standard silica gel can catalyze the hydrolysis of borate esters. Consider the following alternative purification strategies:
-
Use of Neutral or Deactivated Stationary Phases:
-
Neutral Alumina: For many borate esters, particularly those that are less polar, column chromatography using neutral alumina can be an effective alternative to silica gel.[1]
-
Boric Acid-Impregnated Silica Gel: A facile method to suppress the decomposition of pinacol boronic esters on silica gel is to impregnate the silica gel with boric acid prior to chromatography. This has been shown to be effective for both thin-layer chromatography (TLC) and flash column chromatography.[2]
-
-
Alternative Purification Techniques:
-
Recrystallization: If your borate ester is a solid, recrystallization from an appropriate solvent system (e.g., benzene, dichloroethane, EtOAc) can be a highly effective purification method.[1]
-
Distillation: Borate esters are often volatile and can be purified by distillation, a method also used for the analysis of trace amounts of borate.[3]
-
Derivatization: Impure boronic acids can be converted to their corresponding salts by treatment with a base. The salt can then be separated by solvent extraction and subsequently re-acidified to yield the pure boronic acid.[1]
-
Sorbitol Extraction: This method involves dissolving the boronate ester in a solvent like ether and adding sorbitol to form a diol complex. The free boronic acid will precipitate, leaving the desired ester in solution.[4]
-
Issue 2: Uninterpretable or Complex NMR Spectra
Question: The 1H NMR spectrum of my synthesized aryl boronic acid is broad and difficult to interpret. How can I obtain a clean spectrum for characterization?
Answer:
The complexity in the NMR spectra of boronic acids often arises from the equilibrium between the monomeric acid and its dimeric or trimeric anhydride (boroxine) forms.[5] Here are several approaches to overcome this issue:
-
Solvent Choice: Running the NMR in deuterated methanol (d4-methanol) can help to break up the oligomeric species and provide a clearer spectrum.[5]
-
Derivatization for Analysis:
-
Conversion to Boronate Esters: Reacting the boronic acid with a diol, such as pinacol, to form the corresponding boronate ester often results in a more stable compound with a well-resolved NMR spectrum.[5]
-
Diethanolamine Adduct Formation: The formation of diethanolamine adducts can yield crystalline solids with sharp melting points and clean NMR spectra, although this may not fully represent the purity of the original boronic acid.[5]
-
-
Formation of the Boroxine: Deliberately forming the boroxine trimer by heating the boronic acid under vacuum can sometimes provide a more defined, albeit different, spectrum that can be used for characterization.[5]
-
11B NMR Spectroscopy: This technique is a powerful tool for characterizing boronic acids and their esters.[6] However, be aware of potential challenges:
-
Broad Signals: The quadrupolar nature of the boron nucleus can lead to broad signals.
-
Background Signals: The use of standard borosilicate NMR tubes can introduce a significant background signal. It is highly recommended to use quartz NMR tubes for samples at low concentrations or for those exhibiting broad signals.[7]
-
Issue 3: Hydrolytic Instability of the Borate Ester
Question: My borate ester product is hydrolyzing over time, even when stored under what I believe are anhydrous conditions. How can I assess and improve its hydrolytic stability?
Answer:
The hydrolytic instability of borate esters is a well-documented challenge, stemming from the electron-deficient nature of the boron atom, which makes it susceptible to nucleophilic attack by water.[8][9]
Assessing Hydrolytic Stability:
Several methods can be employed to evaluate the hydrolytic stability of borate esters:
-
Karl Fischer Titration: This method can be used to quantify the extent of hydrolysis by measuring the water content over time.[8][10]
-
Half-Life Method: This involves monitoring the disappearance of the borate ester or the appearance of its hydrolysis products over time, often using techniques like NMR or chromatography.[8][9]
-
Turbidity Measurement: The hydrolysis of borate esters in a non-polar solvent can be monitored by observing the time it takes for the solution to become turbid due to the formation of insoluble boric acid.[9]
Improving Hydrolytic Stability:
-
Steric Hindrance: Introducing bulky substituents around the boron center can sterically hinder the approach of water molecules, thereby increasing hydrolytic stability.
-
Intramolecular Coordination: The formation of an intramolecular dative bond from a nearby nitrogen or oxygen atom to the boron center can significantly enhance hydrolytic stability. This is often achieved by designing molecules that can form a stable five- or six-membered ring involving the boron atom.[11]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in borate ester synthesis?
A1: Common impurities can include unreacted starting materials such as the alcohol and boric acid, as well as byproducts from side reactions. In the case of aryl boronic acids synthesized from Grignard reagents and trialkyl borates, potential impurities include des-halo compounds or dimers of the starting aryl halide.[1] For boronic esters derived from α-haloalkyl boronic esters, impurities such as (α-alkoxyalkyl)boronic esters can arise from competing O/N-rearrangement pathways.[12]
Q2: My borate ester is not UV-active. How can I visualize it on a TLC plate?
A2: For UV-inactive boronic acids and their esters, a curcumin-based stain can be a very effective visualization agent.[5] Additionally, potassium permanganate or vanillin stains can often be used to visualize a wide range of organic compounds that are not UV-active.
Q3: How can I confirm the formation of a borate ester using mass spectrometry?
A3: Electrospray ionization mass spectrometry (ESI-MS) is a valuable technique for the characterization of borate esters.[13][14] It can be used to identify the molecular ion of the borate ester, as well as to study the formation of adducts and ligand exchange products.[15] Both positive and negative ion modes can be employed.
Q4: What is the typical chemical shift range for boronate esters in 11B NMR?
A4: The chemical shift in 11B NMR is sensitive to the coordination environment of the boron atom. Trigonal boronic acids typically appear in the range of δ 27-33 ppm, while tetrahedral boronate anions are found upfield between δ 2-10 ppm. Boronate esters can exhibit a range of chemical shifts depending on their structure and the solvent. For example, borate monoesters and diesters with NAD+ have been observed at 7.80 ppm and 12.56 ppm, respectively.[13]
Quantitative Data Summary
| Parameter | Value/Range | Analytical Technique | Reference |
| 11B NMR Chemical Shift (Boronic Acids) | δ 27-33 ppm | 11B NMR Spectroscopy | [6] |
| 11B NMR Chemical Shift (Boronate Anions) | δ 2-10 ppm | 11B NMR Spectroscopy | [6] |
| 11B NMR Chemical Shift (NAD+-Borate Monoester) | 7.80 ppm | 11B NMR Spectroscopy | [13] |
| 11B NMR Chemical Shift (NAD+-Borate Diester) | 12.56 ppm | 11B NMR Spectroscopy | [13] |
| ESI-MS Limit of Detection (NAD+-Borate Monoester) | 50 µM | ESI-MS | [13] |
Experimental Protocols
Protocol 1: Purification of Pinacol Boronic Esters using Boric Acid-Impregnated Silica Gel
This protocol is adapted from a facile chromatographic method for the purification of pinacol boronic esters.[2]
-
Preparation of Boric Acid-Impregnated Silica Gel:
-
Dissolve boric acid in a suitable polar solvent (e.g., methanol).
-
Add silica gel to the boric acid solution to form a slurry.
-
Remove the solvent under reduced pressure to obtain a free-flowing powder of boric acid-impregnated silica gel.
-
-
Column Packing:
-
Dry-pack or wet-pack a chromatography column with the prepared boric acid-impregnated silica gel using the desired eluent.
-
-
Chromatography:
-
Load the crude pinacol boronic ester onto the column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and analyze by TLC (using boric acid-impregnated TLC plates for best results) and/or another appropriate analytical technique.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pinacol boronic ester.
-
Protocol 2: 11B NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the borate ester in a suitable deuterated solvent (e.g., CDCl3, d4-methanol, or DMSO-d6) in a vial.
-
Transfer the solution to a quartz NMR tube. The use of a quartz tube is critical to avoid background signals from borosilicate glass.[7]
-
-
Instrument Setup:
-
Use a spectrometer equipped with a broadband probe capable of observing the 11B nucleus.
-
Tune the probe specifically to the 11B frequency.
-
-
Data Acquisition:
-
Acquire the 11B NMR spectrum using standard parameters. A wider spectral width may be necessary due to the broad nature of some boron signals.
-
Reference the spectrum to an external standard, such as BF3·OEt2 (δ 0.0 ppm).
-
-
Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication with a line broadening factor) to improve the signal-to-noise ratio of the potentially broad signals.
-
Integrate the signals of interest.
-
Visualizations
Caption: General experimental workflow for borate ester synthesis and characterization.
Caption: Decision pathway for troubleshooting borate ester purification.
Caption: Troubleshooting guide for obtaining clean NMR spectra of borate esters.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Borate esters - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Help for Boron 11 NMR! - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 8. Study on the Hydrolytic Stability of Borate Ester | Scientific.Net [scientific.net]
- 9. Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improvement of hydrolytic stability of Borate Esters used as lubricant additives (Journal Article) | OSTI.GOV [osti.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. bohrium.com [bohrium.com]
- 15. pubs.acs.org [pubs.acs.org]
minimizing water content in borate ester synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing water content during borate ester synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is minimizing water content crucial in borate ester synthesis?
Water actively participates in the reversible esterification reaction between boric acid (or its derivatives) and alcohols. The presence of water shifts the equilibrium back towards the starting materials, thereby reducing the yield of the desired borate ester.[1][2] Excess water can also lead to the hydrolysis of the borate ester product, further diminishing the final yield and potentially complicating purification.[3][4]
Q2: What are the primary sources of water contamination in my reaction?
Water can be introduced from several sources:
-
Reagents: Boric acid, alcohols, and solvents may contain residual water. It is crucial to use anhydrous grade reagents and solvents whenever possible.
-
Atmosphere: The reaction can absorb moisture from the air, especially if left open or not conducted under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Glassware: Improperly dried glassware can be a significant source of water contamination. All glassware should be thoroughly oven-dried or flame-dried before use.[5]
Q3: My borate ester synthesis is giving a low yield. What are the likely causes related to water?
Low yields in borate ester synthesis are frequently linked to the presence of water.[2][6] The primary issue is the unfavorable equilibrium shift caused by water, which prevents the reaction from proceeding to completion.[1] Additionally, water can hydrolyze the newly formed borate ester, converting it back to boric acid and alcohol.[3]
Q4: How can I effectively remove water from my reaction mixture?
Several methods can be employed to remove water during borate ester synthesis:
-
Azeotropic Distillation: This is a highly effective method where a solvent that forms a low-boiling azeotrope with water (e.g., toluene, benzene) is used.[1][7] The water is continuously removed from the reaction mixture as the azeotrope distills off, typically using a Dean-Stark apparatus.[7][8]
-
Chemical Drying Agents: Anhydrous inorganic salts, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), can be added to the reaction mixture to sequester water.[1][9]
-
Molecular Sieves: These are porous materials that can selectively adsorb water from the reaction mixture. They are particularly useful when heating is not desirable.
Q5: What is a Dean-Stark apparatus, and how does it work for water removal?
A Dean-Stark apparatus is a piece of laboratory glassware used to collect water from a reaction mixture via azeotropic distillation.[8] As the solvent-water azeotrope boils and condenses, it drips into the graduated side arm of the apparatus. Since water is typically denser than the organic solvent used, it settles at the bottom of the arm, while the solvent overflows and returns to the reaction flask. This physically separates the water and drives the equilibrium towards product formation.
Q6: Can I use a chemical drying agent instead of azeotropic distillation?
Yes, chemical drying agents like anhydrous magnesium sulfate are a viable alternative, especially for smaller-scale reactions or when the reaction temperature is not high enough for efficient azeotropic distillation.[1][9] However, for larger-scale syntheses, azeotropic distillation is often more efficient for continuous water removal.[8]
Q7: How can I determine the water content in my reagents or final product?
The most common and accurate method for determining water content is Karl Fischer titration. This technique is highly sensitive to trace amounts of water. Other methods include gas chromatography (GC) and non-aqueous capillary electrophoresis (NACE), though the latter is more specialized.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Presence of water in reagents or from the atmosphere. | 1. Use anhydrous grade solvents and reagents. 2. Dry all glassware thoroughly in an oven before use. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Employ a method for continuous water removal, such as azeotropic distillation with a Dean-Stark apparatus.[8] 5. Add a chemical drying agent like anhydrous MgSO₄ to the reaction mixture.[1] |
| Reaction Stalls | Equilibrium has been reached due to water accumulation. | 1. Implement azeotropic distillation to remove the water by-product and drive the reaction forward.[1] 2. If using a drying agent, ensure a sufficient amount is used to sequester all the water produced. |
| Product Hydrolysis | Exposure of the purified borate ester to moisture during workup or storage. | 1. Minimize exposure of the reaction mixture and purified product to atmospheric moisture. 2. Store the final product under an inert atmosphere and in a desiccator. 3. For sensitive boronate esters, consider non-aqueous workup procedures. |
| Inconsistent Results | Variable water content in starting materials. | 1. Standardize the drying procedure for all reagents and solvents. 2. Use Karl Fischer titration to quantify the water content of starting materials before each reaction to ensure consistency. |
Experimental Protocols
Protocol 1: Borate Ester Synthesis using Azeotropic Distillation
This protocol describes a general procedure for the synthesis of a borate ester using a Dean-Stark apparatus to remove water.
Materials:
-
Boric acid
-
Alcohol (e.g., n-butanol)
-
Toluene (or another suitable solvent that forms an azeotrope with water)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Set up the reaction apparatus consisting of a round-bottom flask, Dean-Stark trap, and condenser. Ensure all glassware is oven-dried.
-
To the round-bottom flask, add boric acid (1 equivalent), the alcohol (3 equivalents), and toluene.
-
Add a magnetic stir bar to the flask.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Continue the reaction until no more water is collected in the trap, indicating the reaction is complete.
-
Allow the reaction mixture to cool to room temperature.
-
The solvent can be removed under reduced pressure to yield the crude borate ester, which can then be purified by distillation or other appropriate methods.[10]
Protocol 2: Borate Ester Synthesis with a Chemical Drying Agent
This protocol outlines the synthesis of a borate ester using a chemical drying agent.
Materials:
-
Boronic acid
-
Diol (e.g., pinacol)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen line
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the boronic acid (1 equivalent), the diol (1 equivalent), and anhydrous magnesium sulfate (1.5 equivalents).[9]
-
Add a magnetic stir bar and anhydrous diethyl ether.[9]
-
Stir the suspension at room temperature. The reaction progress can be monitored by techniques such as TLC or GC.
-
Once the reaction is complete, filter off the magnesium sulfate.
-
Wash the solids with additional anhydrous diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude borate ester.
-
The crude product can be further purified if necessary.
Visualizations
Caption: Troubleshooting workflow for low yield in borate ester synthesis.
Caption: Chemical equilibrium in borate ester synthesis.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. quora.com [quora.com]
- 3. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. organic chemistry - How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4057568A - Process for synthesis of boric acid ester - Google Patents [patents.google.com]
- 8. Borate esters: Simple catalysts for the sustainable synthesis of complex amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Borate esters - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Diol Protection: Boric Acid vs. Boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic protection of diol functionalities is a cornerstone of complex molecule synthesis, particularly in carbohydrate chemistry and drug development. The reversible formation of cyclic esters with boron-based reagents offers a powerful tool for this purpose. This guide provides an objective comparison of the efficiency of two key reagents in this class: boric acid and boronic acids, with a focus on phenylboronic acid as a representative boronic acid. This analysis is supported by experimental data and detailed protocols to aid in the selection of the optimal protecting group strategy.
Mechanism of Action: A Shared Pathway
Both boric acid and boronic acids react with 1,2- and 1,3-diols to form five- or six-membered cyclic esters, respectively. This reaction is a reversible process, and the stability of the resulting borate or boronate ester is influenced by several factors, including the structure of the diol, the substituents on the boron atom, and the reaction conditions, particularly pH.
The fundamental mechanism involves the condensation of the diol with the boron-based acid. The boron atom in both boric acid and boronic acids is electron-deficient, making it a Lewis acid. The reaction proceeds through the formation of a tetrahedral intermediate, which then eliminates water to form the cyclic ester.
Figure 1. General reaction pathways for diol protection by boric and boronic acids.
Performance Comparison: Boric Acid vs. Phenylboronic Acid
While both classes of reagents operate via a similar mechanism, there are key differences in their performance regarding efficiency, stability, and substrate scope. Boronic acids, in general, offer greater versatility due to the ability to tune their electronic and steric properties by modifying the organic substituent (R').
| Parameter | Boric Acid | Phenylboronic Acid | Key Considerations |
| Typical Yield | Moderate to Good | Good to Excellent | Yields are highly substrate-dependent. Phenylboronic acid often provides higher yields due to more favorable thermodynamics of ester formation. |
| Reaction Time | Generally longer | Typically faster | The increased Lewis acidity of arylboronic acids can accelerate the rate of esterification. |
| Stability of Protected Diol | Moderate | Good to Excellent | Phenylboronate esters are generally more stable to hydrolysis and chromatography than the corresponding borate esters.[1] Steric hindrance around the boron atom can further enhance stability. |
| Substrate Scope | Primarily for cis-diols in protic solvents | Broad, including carbohydrates, nucleosides, and other polyols. Tolerant of a wider range of functional groups. | The organic substituent on boronic acids allows for fine-tuning of solubility and reactivity. |
| Deprotection Conditions | Mildly acidic or aqueous conditions | Mildly acidic or basic hydrolysis, or transesterification. | Both can generally be deprotected under mild conditions, preserving sensitive functionalities. |
Experimental Protocols
The following are generalized experimental protocols for the protection of a diol using boric acid and phenylboronic acid. Note that specific conditions may need to be optimized for different substrates.
Protection of a Diol using Boric Acid
Figure 2. Experimental workflow for diol protection with boric acid.
Methodology:
-
Reaction Setup: A solution of the diol (1.0 eq) and boric acid (1.1 eq) in pyridine is prepared. Toluene is often added to facilitate the azeotropic removal of water.
-
Reaction Conditions: The mixture is heated to reflux with a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the borate ester.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate aqueous work-up and extraction.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Protection of a Diol using Phenylboronic Acid
Figure 3. Experimental workflow for diol protection with phenylboronic acid.
Methodology:
-
Reaction Setup: The diol (1.0 eq) and phenylboronic acid (1.1 eq) are dissolved in an aprotic solvent such as dichloromethane (DCM) or acetone. A dehydrating agent, such as powdered molecular sieves, is often added.
-
Reaction Conditions: The reaction is typically stirred at room temperature, although gentle heating may be required for less reactive diols.
-
Monitoring: The reaction is monitored by TLC.
-
Work-up: Once the reaction is complete, the molecular sieves are filtered off, and the filtrate is concentrated. The residue is then subjected to a standard aqueous work-up and extraction.
-
Purification: The product is purified by column chromatography or recrystallization.
Conclusion
Both boric acid and boronic acids are effective reagents for the protection of diols. The choice between them depends on the specific requirements of the synthetic route.
-
Boric acid represents a simple, cost-effective option, particularly for large-scale applications where moderate yields are acceptable. Its use in the protection of D-glucose dates back to 1933.[2]
-
Boronic acids , such as phenylboronic acid, offer greater versatility, generally providing higher yields, faster reaction times, and more stable protected intermediates.[1] The ability to modify the organic substituent allows for the fine-tuning of reactivity and physical properties, making them the preferred choice for the synthesis of complex, high-value molecules in research and drug development. The resulting cyclic boronic esters are often stable to various organic transformations and can be deprotected under mild conditions.[3]
References
Validating Diol Binding Constants for Boric Acid Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reversible interaction between boric acids and diols to form boronate esters is a cornerstone of molecular recognition, sensing, and drug delivery systems.[1][2][3][4][5] The stability of these complexes, quantified by the binding constant (Ka) or stability constant (β), is critical for the design and optimization of such applications. This guide provides a comparative overview of common experimental methods for determining these binding constants, presents a compilation of reported values for various boric acid-diol pairs, and details the underlying experimental protocols.
Comparative Analysis of Binding Constants
The binding affinity between a boric acid and a diol is influenced by several factors, including the pKa of both the boric acid and the diol, the pH of the solution, and steric effects.[1][5][6] The following table summarizes experimentally determined binding constants for a selection of boric acid and diol complexes, providing a comparative baseline for researchers. It is crucial to note that experimental conditions, particularly pH and buffer composition, can significantly impact the apparent association constants, making direct comparisons between studies challenging without considering these parameters.[7]
| Boronic Acid | Diol | Binding Constant (Ka, M-1) | Method | Reference |
| 3-Aminophenylboronic acid (APBA) | Fructose | 1800 | Fluorescence Spectroscopy | |
| 3-Aminophenylboronic acid (APBA) | Glucose | 110 | Fluorescence Spectroscopy | [8] |
| 3-Aminophenylboronic acid (APBA) | Catechol | 3.1 x 105 | Fluorescence Spectroscopy | [8] |
| Phenylboronic acid (PBA) | Alizarin Red S (ARS) | 1.5 x 103 (at pH 7.4) | Spectrophotometric Titration | [3] |
| Phenylboronic acid (PBA) | Fructose | 2300 | Fluorescence Spectroscopy | [1] |
| Phenylboronic acid (PBA) | Glucose | 120 | Fluorescence Spectroscopy | [1] |
| 8-Isoquinolinylboronic acid (8-IQBA) | D-Fructose | 287 | Stopped-flow Fluorescence | |
| 8-Isoquinolinylboronic acid (8-IQBA) | D-Glucose | 0.6 | Stopped-flow Fluorescence | [2] |
Experimental Protocols for Determining Binding Constants
Several robust methods are employed to quantify the interaction between boric acids and diols. The choice of method often depends on the spectroscopic properties of the molecules involved and the desired level of precision.
Fluorescence Spectroscopy using a Competitive Binding Assay
This is a widely used method that relies on a fluorescent reporter, typically Alizarin Red S (ARS), which is a catechol.[1][3][5][7] ARS exhibits a change in its fluorescence properties upon binding to a boronic acid.[1][7] The diol of interest then competes with ARS for binding to the boronic acid, leading to a measurable change in fluorescence.[1][5][7]
Experimental Workflow:
References
- 1. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Reactivity Relationships in Boronic Acid-Diol Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. aablocks.com [aablocks.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
A Researcher's Guide to Comparing Diol Binding Affinities Using Fluorescence Spectroscopy
For researchers and professionals in drug development and chemical sensing, understanding the binding affinity between molecules is paramount. Fluorescence spectroscopy offers a highly sensitive and versatile tool for quantifying these interactions.[1][2] This guide provides a comparative overview of using fluorescence-based assays to determine the binding affinities of diols, with a particular focus on boronic acid recognition systems. We present detailed experimental protocols, comparative binding data, and visual workflows to facilitate the application of these methods in your research.
Comparing Diol Binding Affinities: A Quantitative Look
The interaction between boronic acids and diols is a well-established recognition motif used in various sensing applications.[3] The strength of this interaction, or binding affinity, can be quantified by the association constant (Keq). The following tables summarize the binding affinities of different boronic acids with various diols, as determined by fluorescence spectroscopy. These values are crucial for selecting the appropriate boronic acid for a specific diol sensing application, as both the structure of the boronic acid and the diol influence the binding strength.[4]
| Boronic Acid | Diol | Apparent Association Constant (Keq) [M⁻¹] | Reference |
| 3-Methoxycarbonyl-5-nitrophenylboronic acid | Sorbitol | 1,200 | [4] |
| 3-Methoxycarbonyl-5-nitrophenylboronic acid | Fructose | 830 | [4] |
| 3-Methoxycarbonyl-5-nitrophenylboronic acid | Glucose | 30 | [4] |
| 4-Carboxyphenylboronic acid | Sorbitol | 1,100 | [4] |
| 4-Carboxyphenylboronic acid | Fructose | 600 | [4] |
| 4-Carboxyphenylboronic acid | Glucose | 20 | [4] |
| Phenylboronic acid | Glucose | ~5 | [5] |
| 8-IQBA | Fructose | 108 | [5] |
| 5-IQBA | Glucose | 42 | [5] |
| 8-IQBA | Glucose | 46 | [5] |
Table 1: Comparison of Apparent Association Constants (Keq) for Various Boronic Acid-Diol Pairs. The data highlights the differences in binding affinity based on the specific boronic acid and diol.
Experimental Protocols for Determining Diol Binding Affinity
Two common fluorescence-based methods for determining binding affinities are direct fluorescence titration and competitive binding assays.
Direct Fluorescence Titration
This method is applicable when the fluorescence properties of either the host or guest molecule change upon binding. For instance, some novel fluorescent boronic acids exhibit an increase in fluorescence intensity upon binding to a diol.[5]
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorescent boronic acid in a suitable buffer (e.g., phosphate buffer at physiological pH).
-
Prepare a series of stock solutions of the diol of interest at various concentrations in the same buffer.
-
-
Spectrometer Setup:
-
Turn on the fluorescence spectrometer and allow the lamp to stabilize for at least 20 minutes.[6]
-
Set the excitation and emission wavelengths appropriate for the fluorescent boronic acid.
-
-
Titration:
-
Place a known concentration of the fluorescent boronic acid solution in a quartz cuvette.
-
Measure the initial fluorescence intensity.
-
Incrementally add small aliquots of the diol stock solution to the cuvette.
-
After each addition, allow the system to equilibrate (typically 2 minutes) and record the fluorescence intensity.[6]
-
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence intensity as a function of the diol concentration.
-
Fit the data to a suitable binding isotherm (e.g., a 1:1 binding model) to determine the association constant (Keq).
-
Competitive Binding Assay using Alizarin Red S (ARS)
This is an indirect method often employed when the boronic acid-diol interaction itself does not produce a significant fluorescence change.[3][4] It utilizes a fluorescent reporter, Alizarin Red S (ARS), which becomes fluorescent upon binding to a boronic acid.[3][4] The diol then competes with ARS for binding to the boronic acid, causing a decrease in fluorescence.[3][4]
Protocol:
-
Determination of Boronic Acid-ARS Association Constant (K_ARS):
-
Prepare stock solutions of the boronic acid and ARS in the desired buffer.
-
Keep the concentration of ARS constant and titrate with increasing concentrations of the boronic acid.
-
Measure the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the boronic acid-ARS complex.
-
Plot the data to determine K_ARS.[4]
-
-
Competitive Titration:
-
Prepare a solution with constant concentrations of the boronic acid and ARS.
-
Measure the initial fluorescence of the boronic acid-ARS complex.
-
Titrate this solution with increasing concentrations of the diol.
-
Record the decrease in fluorescence intensity after each addition and equilibration.[4]
-
-
Data Analysis:
Visualizing the Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the experimental workflows for both direct titration and the competitive binding assay.
Figure 1: Workflow for Direct Fluorescence Titration.
Figure 2: Workflow for the Competitive Binding Assay.
Signaling Pathway of the ARS Competitive Binding Assay
The underlying principle of the competitive binding assay is a fluorescence "turn-on" and "turn-off" mechanism. This can be visualized as a signaling pathway.
Figure 3: Signaling Pathway of the ARS Assay.
By following the protocols and understanding the principles outlined in this guide, researchers can effectively utilize fluorescence spectroscopy to compare and quantify diol binding affinities, aiding in the development of novel sensors and therapeutics.
References
- 1. Four Gold Standards for Measuring Ligand-Binding Affinity [findlight.net]
- 2. Fluorescence Techniques in Analysis of Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: Boric Acid-Diol Esters vs. Acetal Protecting Groups in Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision that can significantly impact the success of a synthetic strategy. This guide provides an objective comparison of the stability of two commonly employed diol protecting groups: boric acid-diol esters and acetals, supported by experimental data and detailed protocols.
The reversible nature of both boric acid-diol esters and acetals makes them valuable tools for the temporary masking of diol functionalities. However, their stability profiles under various pH conditions differ significantly, influencing their suitability for specific applications. This comparison aims to provide a clear, data-driven overview to inform the rational selection of these protecting groups.
At a Glance: Comparative Stability
The stability of both boric acid-diol esters and acetals is highly dependent on the pH of the reaction medium and the specific structure of the protecting group and the diol. Generally, acetals exhibit high stability in neutral to basic conditions, while they are readily cleaved under acidic conditions. Conversely, the stability of boric acid-diol esters is more nuanced and highly sensitive to pH, with hydrolysis often occurring under both acidic and neutral aqueous conditions.
| Protecting Group | General Stability Profile | Factors Influencing Stability |
| Boric Acid-Diol Esters | Generally lower hydrolytic stability, sensitive to pH. | pH, pKa of the boronic acid, pKa of the diol, steric hindrance around the boron center, diol structure (cyclic vs. acyclic, cis vs. trans). |
| Acetal Protecting Groups | Stable in neutral to strongly basic media; labile in acidic conditions. | pH, structure of the aldehyde/ketone precursor, structure of the diol (cyclic acetals are more stable than acyclic).[1] |
Quantitative Stability Data
The following tables summarize available quantitative data on the hydrolysis of representative boric acid-diol esters and acetal protecting groups under specified pH conditions. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; therefore, the data is presented for each class of protecting group.
Table 1: Hydrolysis of Phenylboronic Pinacol Esters [2][3]
| Compound | Condition | Half-life (t½) |
| Phenylboronic acid pinacol ester | Water | ~ 60 min |
| Phenylboronic acid pinacol ester | 50 mM Sodium Phosphate Buffer (pH 7.4) | ~ 20 min |
| 4-Methylphenylboronic acid pinacol ester | 50 mM Sodium Phosphate Buffer (pH 7.4) | ~ 30 min |
| 4-Methoxyphenylboronic acid pinacol ester | 50 mM Sodium Phosphate Buffer (pH 7.4) | ~ 45 min |
| 4-Chlorophenylboronic acid pinacol ester | 50 mM Sodium Phosphate Buffer (pH 7.4) | ~ 15 min |
Table 2: Hydrolysis of Acetal Protecting Groups
| Compound | pH | Half-life (t½) | Reference |
| 2-(cyclohexyloxy)propan-2-yl protected 2'-deoxythymidine | 4.94 | < 1 min | [4] |
| 2-isopropoxypropan-2-yl protected 2'-deoxythymidine | 4.94 | ~ 1 min | [4] |
| 2-methoxypropan-2-yl protected 2'-deoxythymidine | 4.94 | ~ 10 min | [4] |
| 2-(benzyloxy)propan-2-yl protected 2'-deoxythymidine | 4.94 | ~ 20 min | [4] |
| 2-(2,2,2-trifluoroethoxy)propan-2-yl protected 2'-deoxythymidine | 4.94 | > 100 min | [4] |
| Benzylidene acetal | 5.0 | Varies (minutes to hours depending on substituents) |
Experimental Protocols
Detailed methodologies for the formation and cleavage of both boric acid-diol esters and acetal protecting groups are crucial for their successful implementation in a synthetic workflow.
Boric Acid-Diol Ester: Pinacol Ester Protection and Deprotection
Protection of a Diol with Pinacol Borane:
-
Materials: Diol, pinacol borane, anhydrous solvent (e.g., dichloromethane or THF), and a mild base (e.g., triethylamine, optional).
-
Procedure:
-
Dissolve the diol (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add pinacol borane (1.1 eq).
-
If the diol is part of a molecule with acidic protons, a mild base can be added to facilitate the reaction.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Deprotection of a Pinacol Boronate Ester:
-
Materials: Pinacol boronate ester, a diol scavenger (e.g., phenylboronic acid or a resin-bound boronic acid), a suitable solvent system (e.g., acetone/water or THF/water), and an acid or base catalyst (optional).
-
Procedure:
-
Dissolve the pinacol boronate ester in the chosen solvent system.
-
Add the diol scavenger in excess.
-
The hydrolysis can be accelerated by the addition of a catalytic amount of acid (e.g., HCl) or base (e.g., NaOH).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, the mixture is worked up by extraction. The aqueous layer will contain the free diol, while the pinacol scavenger complex can be removed by filtration or extraction.
-
Acetal Protecting Group: Benzylidene Acetal Protection and Deprotection
Protection of a Diol with Benzaldehyde Dimethyl Acetal: [5]
-
Materials: Diol (1 mmol), acetonitrile (10 mL), benzaldehyde dimethyl acetal (1.2 mmol), and copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05–0.1 mmol).
-
Procedure:
-
To a solution of the diol in acetonitrile, add benzaldehyde dimethyl acetal.
-
Add the catalytic amount of Cu(OTf)₂ to the mixture.
-
Stir the reaction at room temperature. The reaction is typically complete within 1 hour.[5]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the catalyst by adding triethylamine (0.2 mmol).[5]
-
The product can be purified by silica gel column chromatography.
-
Deprotection of a Benzylidene Acetal: [6][7]
-
Acidic Hydrolysis:
-
Materials: Benzylidene acetal, a protic acid (e.g., acetic acid, trifluoroacetic acid, or hydrochloric acid), and a suitable solvent (e.g., THF/water).
-
Procedure:
-
Dissolve the benzylidene acetal in the solvent mixture.
-
Add the acid catalyst.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the deprotection by TLC.
-
Upon completion, neutralize the acid with a base (e.g., sodium bicarbonate solution) and extract the product.
-
-
-
-
Materials: Benzylidene acetal, palladium on carbon (Pd/C), and a hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent like triethylsilane) in a suitable solvent (e.g., methanol or ethanol).[6][8]
-
Procedure:
-
Dissolve the benzylidene acetal in the solvent.
-
Add the Pd/C catalyst.
-
Introduce the hydrogen source.
-
Stir the reaction under a hydrogen atmosphere or at room temperature for transfer hydrogenation.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the catalyst and concentrate the filtrate to obtain the deprotected diol.
-
-
Visualizing the Chemistry
The following diagrams, generated using Graphviz, illustrate the chemical structures and the protection/deprotection workflows for both boric acid-diol esters and acetals.
Conclusion
The choice between boric acid-diol esters and acetals as protecting groups for diols is a strategic one, dictated by the specific requirements of the synthetic route. Acetals offer robust protection under basic and neutral conditions, making them ideal for reactions involving strong bases or nucleophiles, with a straightforward deprotection strategy using acid. Boric acid-diol esters, while generally more labile, offer a dynamic protection that is sensitive to pH. This sensitivity can be exploited in applications requiring stimuli-responsive release or in dynamic combinatorial chemistry. The quantitative data and experimental protocols provided in this guide are intended to empower researchers to make informed decisions, optimizing their synthetic strategies for efficiency and success.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 4. BJOC - Tuning the stability of alkoxyisopropyl protection groups [beilstein-journals.org]
- 5. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Lewis Acids for Catalyzing Diol Esterification
For Researchers, Scientists, and Drug Development Professionals
The esterification of diols is a fundamental transformation in organic synthesis, crucial for the production of a wide array of molecules, including polyesters, pharmaceuticals, and fine chemicals. While traditional Brønsted acid catalysis is widely used, it can suffer from drawbacks such as harsh reaction conditions and side reactions.[1] Lewis acids have emerged as a milder and often more selective alternative, offering improved yields and compatibility with sensitive functional groups.[1][2] This guide provides an objective comparison of different Lewis acids for catalyzing diol esterification, supported by experimental data to aid in catalyst selection and methods development.
Performance Comparison of Lewis Acid Catalysts
The choice of Lewis acid catalyst can significantly impact the efficiency of diol esterification. The following table summarizes the performance of various Lewis acids in the esterification of diols with carboxylic acids or their anhydrides, based on reported experimental data.
| Catalyst | Diol | Acylating Agent | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Al(OTf)₃ | 1,6-Hexanediol | Succinic Anhydride | 0.1 | 80 | 24 | 98 | [3] |
| Sn(OTf)₂ | 1,6-Hexanediol | Succinic Anhydride | 0.1 | 80 | 24 | 96 | [3] |
| Sm(OTf)₃ | 1,6-Hexanediol | Succinic Anhydride | 0.1 | 80 | 24 | 99 | [3] |
| Bi(OTf)₃ | 1,6-Hexanediol | Succinic Anhydride | 0.1 | 80 | 24 | — | [3] |
| Hf(OTf)₄ | 1,6-Hexanediol | Succinic Anhydride | 0.1 | 80 | 24 | 96 | [3] |
| Sc(OTf)₃ | 1,6-Hexanediol | Succinic Anhydride | 0.1 | 80 | 24 | 98 | [3] |
| ZnCl₂ | Isoamyl alcohol | Acetic Acid | 2g per 1:1 molar ratio of reactants | Reflux | 20 | <100 | [4] |
| AlCl₃ | Isoamyl alcohol | Acetic Acid | 2g per 1:1 molar ratio of reactants | Reflux | 20 | <100 | [4] |
| HZSM-5 | Isoamyl alcohol* | Acetic Acid | 2g per 1:1 molar ratio of reactants | Reflux | 20 | 100 | [4] |
Note: Data for isoamyl alcohol (a mono-ol) is included to provide a broader comparison of Lewis acid performance in esterification, as direct comparative data for a wide range of Lewis acids with diols is limited in single studies.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for Lewis acid-catalyzed diol esterification.
General Procedure for Metal Triflate-Catalyzed Polycondensation of a Diol with an Anhydride[3]
-
Reactant Preparation: In a reaction vessel, equimolar amounts of the diol (e.g., 1,6-hexanediol) and the anhydride (e.g., succinic anhydride) are combined.
-
Catalyst Addition: The metal triflate catalyst (e.g., Al(OTf)₃) is added at a loading of 0.1 mol% relative to the diol.
-
Reaction Conditions: The reaction mixture is heated to 80°C and stirred for 24 hours under a nitrogen atmosphere.
-
Work-up and Product Isolation: The resulting polyester is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol). The purified polymer is then dried under vacuum.
General Procedure for ZnCl₂ or AlCl₃-Catalyzed Esterification[4]
-
Reactant and Catalyst Mixing: A 1:1 molar ratio of the alcohol (e.g., isoamyl alcohol) and carboxylic acid (e.g., glacial acetic acid) are mixed with the Lewis acid catalyst (e.g., anhydrous ZnCl₂ or AlCl₃). The catalyst amount is typically a significant weight percentage of the reactants.
-
Reaction Conditions: The mixture is refluxed for a specified period (e.g., 20 hours).
-
Product Analysis: The reaction progress and product yield are determined by gas chromatography.
Visualizing the Experimental Workflow
A general workflow for a Lewis acid-catalyzed diol esterification experiment is depicted below. This process highlights the key steps from reactant preparation to product analysis.
Caption: General workflow for Lewis acid-catalyzed diol esterification.
Mechanism of Catalysis
Lewis acids catalyze esterification by activating the carbonyl group of the carboxylic acid or its derivative.[5][6] The electron-deficient Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[6] This enhanced electrophilicity facilitates the nucleophilic attack by the hydroxyl group of the diol, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a water molecule (in the case of a carboxylic acid) or the leaving group (in the case of an anhydride or acid chloride) yields the ester product.[5] The catalyst is regenerated at the end of the cycle.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Lewis Acids as Highly Efficient Catalysts for the Decarboxylative Esterification of Carboxylic Acids with Dialkyl Dicarbonates [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
structural comparison of boric acid vs. arylboronic acid-diol adducts
A comprehensive guide for researchers, scientists, and drug development professionals on the key structural differences between boric acid and its versatile arylboronic acid-diol adducts, supported by experimental data and detailed protocols.
The seemingly simple boric acid molecule undergoes a profound structural transformation upon reaction with diols, forming cyclic arylboronic acid-diol adducts, also known as boronate esters. This reversible covalent interaction is the cornerstone of their wide-ranging applications, from glucose sensing to drug delivery. Understanding the nuanced structural differences between the planar boric acid and the tetrahedral diol adduct is critical for designing and optimizing molecules for these applications. This guide provides a detailed structural comparison, supported by experimental data and protocols, to aid researchers in harnessing the unique properties of these boron-containing compounds.
At a Glance: Key Structural Differences
| Feature | Boric Acid (B(OH)₃) | Arylboronic Acid-Diol Adduct |
| Boron Hybridization | sp² | sp³ |
| Geometry around Boron | Trigonal Planar | Tetrahedral |
| O-B-O Bond Angle | ~120° | ~104° - 114° |
| B-O Bond Length | ~1.36 Å | ~1.46 Å (endocyclic), ~1.35 Å (exocyclic OH, if present) |
| Overall Structure | Planar molecule, forms layered structures via hydrogen bonding | Cyclic, three-dimensional structure |
Delving into the Structures
Boric acid is a planar molecule characterized by a central boron atom with sp² hybridization, resulting in a trigonal planar geometry with O-B-O bond angles of approximately 120°.[1][2] The B-O bond lengths are typically around 1.36 Å.[3] In the solid state, boric acid molecules are arranged in layers held together by an extensive network of hydrogen bonds.[3]
The reaction of an arylboronic acid with a diol, such as ethylene glycol, leads to the formation of a cyclic boronate ester. This reaction induces a change in the hybridization of the boron atom from sp² to sp³, resulting in a tetrahedral geometry around the boron center.[4] This structural shift is the most significant difference between the two forms. The O-B-O bond angles within the newly formed ring are constrained by the cyclic structure and are typically in the range of 104-114°, deviating from the ideal tetrahedral angle of 109.5°. The endocyclic B-O bond lengths in the adduct are generally longer (~1.46 Å) than the B-O bonds in boric acid, while any remaining exocyclic B-OH bond may be shorter.[5]
Visualizing the Structural Transformation
The following diagrams, generated using the DOT language, illustrate the fundamental structural differences.
Caption: From Planar to Tetrahedral.
Experimental Characterization
The structural elucidation of boric acid and its adducts relies heavily on single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and characterization of an arylboronic acid-diol adduct.
References
- 1. books.rsc.org [books.rsc.org]
- 2. 2-phenyl-1,3,2-dioxaborolane - 4406-72-8 - Structure, Synthesis, Properties [organoborons.com]
- 3. researchgate.net [researchgate.net]
- 4. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
A Researcher's Guide to Reversible Diol Protection: Evaluating Alternatives to Boric Acid
In the intricate world of multi-step organic synthesis, particularly in the fields of carbohydrate chemistry, natural product synthesis, and drug development, the selective and reversible protection of diol functionalities is a critical strategic consideration. For decades, boric acid and its derivatives have served as a straightforward means to mask the reactivity of cis-diols. However, the landscape of protecting group chemistry has evolved, offering a diverse toolkit of reagents that provide greater stability, orthogonality, and milder conditions for both protection and deprotection.
This guide provides an objective comparison of the primary alternatives to boric acid for reversible diol protection: boronic acids, silyl ethers, acetals (including ketals), and cyclic carbonates. The performance of these alternatives is evaluated based on experimental data from peer-reviewed literature, focusing on reaction efficiency, selectivity, stability under various conditions, and the ease of removal.
Head-to-Head Comparison of Diol Protecting Groups
The choice of a diol protecting group is dictated by the specific requirements of the synthetic route, including the stability of the substrate to acidic or basic conditions, the presence of other functional groups, and the desired regioselectivity. The following tables summarize quantitative data for the protection and deprotection of diols using various methods. It is important to note that the data presented is compiled from different sources and reaction conditions may vary.
Table 1: Comparison of Diol Protection Methods
| Protecting Group | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Boronic Ester | Phenylboronic acid | Toluene | Reflux | 2 | >95 | Generic 1,2-diol |
| Silyl Ether (TBS) | TBS-Cl, Imidazole | DMF | RT | 1-4 | 85-95 | Primary alcohol of a diol |
| Acetonide | 2,2-DMP, p-TsOH | Acetone | RT | 0.5-2 | >90 | Generic 1,2-diol |
| Cyclic Carbonate | N,N'-CDI | THF | RT | 1-3 | >90 | Vicinal diol |
Table 2: Comparison of Deprotection Methods
| Protecting Group | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Boronic Ester | H₂O or 1,3-Propanediol | Acetone | RT | 0.5-2 | >95 |
| Silyl Ether (TBS) | TBAF | THF | RT | 0.5-2 | >95 |
| Acetonide | 80% Acetic Acid | H₂O | RT | 1-4 | >90 |
| Cyclic Carbonate | K₂CO₃ | MeOH/H₂O | RT | 1-3 | >90 |
In-Depth Analysis of Alternatives
Boronic Acids and Their Esters
Boronic acids (R-B(OH)₂) react readily with 1,2- and 1,3-diols to form cyclic boronate esters. This protection strategy is particularly prevalent in carbohydrate chemistry where cis-diol moieties are common.
Advantages:
-
High Selectivity for cis-Diols: Boronic acids show a strong preference for the formation of five- and six-membered rings with cis-diols.
-
Mild Protection and Deprotection: Protection is often achieved by simple azeotropic distillation with the diol, and deprotection can be accomplished by hydrolysis or transesterification with a volatile diol.
-
Tunable Properties: The organic substituent on the boron atom can be modified to alter the stability and reactivity of the boronate ester. For instance, electron-withdrawing groups can increase the Lewis acidity of the boron, facilitating ester formation.
Disadvantages:
-
Limited Stability: Simple phenylboronate esters can be sensitive to chromatography on silica gel.
-
Potential for Racemization: In some cases, the acidic nature of boronic acids can lead to epimerization at adjacent stereocenters.
Silyl Ethers
Silyl ethers are one of the most widely used protecting groups for alcohols, and they can be effectively employed for the protection of diols. Common silylating agents include tert-butyldimethylsilyl chloride (TBS-Cl) and triisopropylsilyl chloride (TIPS-Cl).
Advantages:
-
Tunable Stability: A wide range of silyl groups are available, each offering a different level of steric bulk and stability towards acidic and basic conditions. This allows for orthogonal protection strategies.
-
Mild Deprotection: Fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), provide a very mild and efficient method for silyl ether cleavage.
-
Regioselectivity: Sterically hindered silylating agents will preferentially react with the less sterically hindered hydroxyl group of a diol.
Disadvantages:
-
Lack of Diol Specificity: Silylating agents will react with any available hydroxyl group, requiring careful control of stoichiometry for selective monoprotection of a diol.
-
Potential for Migration: Silyl groups can sometimes migrate between adjacent hydroxyl groups under certain conditions.
Acetals and Ketals
Cyclic acetals and ketals are formed by the reaction of a diol with an aldehyde or a ketone, respectively, under acidic catalysis. The most common example is the formation of an acetonide from a 1,2- or 1,3-diol with acetone.
Advantages:
-
High Stability: Acetals and ketals are very stable to a wide range of reaction conditions, including strongly basic and organometallic reagents.
-
Ease of Formation: Protection is often straightforward and high-yielding.
Disadvantages:
-
Acidic Deprotection: Removal of acetals and ketals typically requires acidic conditions, which may not be compatible with other acid-sensitive functional groups in the molecule.
-
Formation of Diastereomers: If the aldehyde or ketone used for protection is prochiral, a new stereocenter is formed, leading to a mixture of diastereomers.
Cyclic Carbonates
Vicinal diols can be protected as cyclic carbonates through reaction with phosgene or a phosgene equivalent, such as N,N'-carbonyldiimidazole (CDI).
Advantages:
-
Mild Deprotection: Cyclic carbonates can be cleaved under very mild basic conditions, such as treatment with potassium carbonate in methanol.
-
Stability: They are generally stable to acidic conditions and many oxidizing and reducing agents.
Disadvantages:
-
Harsh Protection Conditions: The use of phosgene is hazardous, although safer alternatives like CDI are available.
-
Limited to Vicinal Diols: This method is primarily applicable to the protection of 1,2-diols.
Experimental Protocols
Protocol 1: Protection of a 1,2-Diol as a Phenylboronate Ester
-
To a solution of the diol (1.0 mmol) in toluene (20 mL) is added phenylboronic acid (1.1 mmol).
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC until the starting material is consumed (typically 1-3 hours).
-
The solvent is removed under reduced pressure to yield the crude phenylboronate ester, which can often be used in the next step without further purification.
Protocol 2: Deprotection of a Phenylboronate Ester
-
The phenylboronate ester (1.0 mmol) is dissolved in a mixture of acetone (10 mL) and water (1 mL).
-
The solution is stirred at room temperature for 30 minutes.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the deprotected diol.
Protocol 3: Protection of a Primary Alcohol in a Diol as a TBS Ether
-
To a solution of the diol (1.0 mmol) and imidazole (2.5 mmol) in anhydrous DMF (5 mL) at 0 °C is added tert-butyldimethylsilyl chloride (1.1 mmol) in one portion.
-
The reaction mixture is stirred at room temperature and monitored by TLC (typically 2-6 hours).
-
The reaction is quenched by the addition of water (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
Protocol 4: Deprotection of a TBS Ether
-
To a solution of the TBS-protected diol (1.0 mmol) in THF (10 mL) is added a 1.0 M solution of tetrabutylammonium fluoride in THF (1.2 mL, 1.2 mmol).
-
The reaction is stirred at room temperature until TLC analysis indicates complete consumption of the starting material (typically 30-60 minutes).
-
The reaction mixture is concentrated, and the residue is purified by flash column chromatography.
Protocol 5: Formation of an Acetonide from a 1,2-Diol
-
To a solution of the diol (1.0 mmol) in anhydrous acetone (10 mL) is added 2,2-dimethoxypropane (1.5 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 mmol).
-
The reaction is stirred at room temperature for 30-60 minutes.
-
The reaction is quenched with triethylamine (0.1 mL) and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate. The organic layer is washed with brine, dried, and concentrated to give the acetonide.
Protocol 6: Deprotection of an Acetonide
-
The acetonide (1.0 mmol) is dissolved in a mixture of acetic acid and water (8:2, 10 mL).
-
The solution is stirred at room temperature for 1-4 hours until the reaction is complete as monitored by TLC.
-
The reaction mixture is carefully neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated to afford the diol.
Protocol 7: Formation of a Cyclic Carbonate from a Vicinal Diol
-
To a solution of the vicinal diol (1.0 mmol) in anhydrous THF (10 mL) is added N,N'-carbonyldiimidazole (1.2 mmol).
-
The reaction mixture is stirred at room temperature for 1-3 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the cyclic carbonate.
Protocol 8: Deprotection of a Cyclic Carbonate
-
The cyclic carbonate (1.0 mmol) is dissolved in a mixture of methanol (9 mL) and water (1 mL).
-
Potassium carbonate (1.5 mmol) is added, and the mixture is stirred at room temperature for 1-3 hours.
-
The reaction is neutralized with Amberlyst-15 resin, filtered, and the filtrate is concentrated.
-
The residue is purified by flash column chromatography to give the diol.
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate a typical experimental workflow for diol protection and deprotection and a logical flow for selecting an appropriate protecting group.
Conclusion
While boric acid offers a simple method for the protection of cis-diols, its application is often limited. The alternatives presented here—boronic acids, silyl ethers, acetals, and cyclic carbonates—provide a much broader and more versatile set of tools for the modern synthetic chemist. The choice of protecting group should be made after careful consideration of the diol's structure, the overall synthetic strategy, and the stability of the substrate to the conditions required for protection and deprotection. By leveraging the unique properties of each class of protecting group, researchers can design more efficient and robust synthetic routes to complex molecules.
A Comparative Guide to the Cross-Reactivity of Boric Acid with Various Polyols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of boric acid with a range of polyols, supported by experimental data. The interaction between boric acid and polyols, particularly those with 1,2- or 1,3-diol functionalities, is a well-established phenomenon involving the formation of dynamic covalent boronate esters.[1][2] This reversible reaction is highly dependent on pH and the stereochemistry of the polyol, making it a versatile tool in biomaterials, drug delivery, and sensing applications.
Quantitative Comparison of Boric Acid-Polyol Interactions
The stability of the complex formed between boric acid and a polyol is a key indicator of their cross-reactivity. This is often quantified by the stability constant (β), where a higher value indicates a more stable complex. The following table summarizes the stability constants for the 1:1 complexes of boric acid with several common polyols, as determined by potentiometric titration at 298.15K.
| Polyol | Stability Constant (β₁) | Reference |
| D-Fructose | 57.54 | [3][4][5] |
| D-Sorbitol | 43.65 | [3][4][5] |
| D-Mannitol | 37.15 | [3][4][5] |
| D-Galactose | 11.48 | [3][4][5] |
| D-Glucose | 9.12 | [3][4][5] |
The data clearly indicates that D-fructose forms the most stable complex with boric acid among the tested polyols, followed by the sugar alcohols sorbitol and mannitol. This enhanced stability with certain polyols is attributed to the favorable spatial arrangement of their hydroxyl groups for chelation with the borate ion.[3][5] Specifically, the furanose form of fructose presents vicinal cis-diols in an orientation that is highly amenable to the formation of a stable five-membered ring with the borate ion. In contrast, the pyranose forms of glucose and galactose are less favorable for this interaction, resulting in lower stability constants.[3]
Experimental Protocols
Accurate assessment of boric acid-polyol cross-reactivity relies on robust experimental methodologies. The following sections detail two common techniques used to quantify these interactions.
Potentiometric Titration
This classical method is used to determine the stability constants of the borate-polyol complexes by monitoring changes in pH.[3][4][6][7] The formation of a boronate ester from boric acid and a polyol results in the release of a proton, leading to a decrease in the solution's pH.[6][7] By titrating this acidic complex with a strong base, the stability constant can be calculated.
Materials:
-
pH meter with a glass electrode
-
Burette
-
Stirrer
-
Thermostated water bath
-
Boric acid solution of known concentration
-
Polyol solution of known concentration
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (for maintaining constant ionic strength)
-
Deionized water
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
In a thermostated titration vessel, place a known volume of boric acid solution and KCl solution.
-
Add a known volume of the polyol solution to the vessel.
-
Allow the mixture to equilibrate while stirring.
-
Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added to obtain a titration curve.
-
The stability constants (β₁ and β₂) for the 1:1 and 1:2 borate-polyol complexes can be determined from the titration data using appropriate mathematical models, such as the method proposed by Verchere and Hlaibi.[3][4]
Alizarin Red S (ARS) Fluorescence Assay
This spectrophotometric method provides a sensitive means to study the competitive binding between a fluorescent dye (Alizarin Red S) and a polyol for boric acid.[1][8][9][10][11] ARS, a catechol-containing dye, forms a fluorescent complex with boronic acids.[1][9][11] The addition of a competing polyol displaces the ARS from the boronic acid, resulting in a decrease in fluorescence intensity, which can be used to determine the binding affinity of the polyol.[1][11]
Materials:
-
Fluorometer
-
Cuvettes
-
Boric acid solution
-
Alizarin Red S (ARS) solution
-
Polyol solutions of varying concentrations
-
Buffer solution (e.g., phosphate buffer at a specific pH)
Procedure:
-
Prepare a solution containing a fixed concentration of boric acid and ARS in the buffer.
-
Measure the initial fluorescence intensity of the boric acid-ARS complex.
-
Add increasing concentrations of the polyol solution to the boric acid-ARS mixture.
-
After each addition, allow the solution to equilibrate and then measure the fluorescence intensity.
-
A decrease in fluorescence indicates the displacement of ARS by the polyol.
-
The binding constant for the boric acid-polyol interaction can be calculated by analyzing the change in fluorescence as a function of the polyol concentration, often using a competitive binding model.[1][11]
Visualizing the Interactions and Workflows
To better understand the underlying processes, the following diagrams illustrate the chemical reaction and experimental workflows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Stability Constants and Thermodynamic Parameters of Borate - Carbohydrate Complexes by pH Measurements | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. metrohm.com [metrohm.com]
- 7. scribd.com [scribd.com]
- 8. d-nb.info [d-nb.info]
- 9. Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Boric Acid-Diol Dance: A Guide to Computational and Experimental Validation
For researchers, scientists, and drug development professionals, understanding the intricate dance between boric acid and diols is paramount for applications ranging from drug delivery to materials science. This guide provides a comparative overview of computational and experimental approaches used to validate the mechanisms of this fundamental interaction, supported by experimental data and detailed protocols.
The reversible covalent interaction between boric acid and diols to form boronate esters is a cornerstone of dynamic chemical systems. The ability to computationally predict and experimentally validate the kinetics and thermodynamics of this interaction is crucial for the rational design of novel materials and therapeutics. This guide delves into the methodologies employed to elucidate these mechanisms, offering a direct comparison of computational predictions with experimental outcomes.
At a Glance: Comparing Computational and Experimental Data
The following table summarizes key quantitative data from both computational and experimental studies, providing a comparative look at the binding affinities and reaction energetics of boric acid-diol interactions.
| Boronic Acid/Boric Acid | Diol | Method | Parameter | Value |
| Boric Acid | 2(R),4(S)-pentanediol | Computational (M06-2X/aug-cc-pvtz) | Gibbs Energy of Activation (First Esterification Step) | 31.5 kJ mol⁻¹[1] |
| Boric Acid | 2(R),4(S)-pentanediol | Computational (M06-2X/aug-cc-pvtz) | Gibbs Energy of Activation (Tetrahedral/Trigonal Exchange) | 35.6 kJ mol⁻¹[1] |
| Phenylboronic Acid (PBA) | Alizarin Red S (ARS) | Experimental (Fluorescence Spectroscopy) | pKa of HBL | 2.00[2] |
| 3-Nitrophenylboronic Acid | Alizarin Red S (ARS) | Experimental (Fluorescence Spectroscopy) | pKa of HBL | 2.77[2] |
| 2,4-Difluorophenylboronic Acid | Chromotropic Acid | Experimental (Fluorescence Spectroscopy) | pKa of HBL | 2.30[2] |
| 8-IQBA | D-Fructose | Experimental (Stopped-Flow Kinetics) | kon | 287 M⁻¹s⁻¹[3] |
| 4-IQBA | D-Glucose | Experimental (Stopped-Flow Kinetics) | kon | 0.2 M⁻¹s⁻¹[3] |
Note: Direct comparison between computational Gibbs energies and experimental pKa or kinetic values should be done with caution as they represent different aspects of the reaction mechanism and are determined under varying conditions.
The Reaction Pathway: A Step-by-Step Look
The esterification of boric acid with a diol is a multi-step process. Computational studies have been instrumental in mapping out the reaction coordinates and identifying key transition states. The generally accepted mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of a water molecule to form the cyclic boronate ester.
Caption: Boric acid-diol esterification pathway.
Validating the Interaction: Experimental and Computational Workflows
The validation of the boric acid-diol interaction mechanism relies on a synergistic relationship between computational modeling and experimental verification. Below are graphical representations of typical workflows for each approach.
A Glimpse into the Lab: Experimental Validation Workflow
Experimental validation typically involves synthesizing the boronic acid and diol components, followed by characterization of their interaction using various spectroscopic and kinetic techniques.
Caption: A typical experimental workflow.
The Digital Laboratory: Computational Validation Workflow
Computational validation begins with building molecular models and then employing quantum mechanical or molecular mechanics methods to simulate the interaction and calculate energetic and structural properties.
References
- 1. Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02999B [pubs.rsc.org]
- 2. Universal reaction mechanism of boronic acids with diols in aqueous solution: kinetics and the basic concept of a conditional formation constant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermodynamic and Kinetic Stability of Boronate Esters
For Researchers, Scientists, and Drug Development Professionals
Boronate esters are pivotal intermediates and functional motifs in a wide array of chemical and biomedical applications, from Suzuki-Miyaura cross-coupling reactions to drug delivery systems and chemical sensors. Their utility, however, is intrinsically linked to their stability. Understanding the thermodynamic and kinetic parameters that govern the formation and cleavage of the boronate ester bond is paramount for designing robust synthetic routes and effective therapeutic agents. This guide provides a comparative analysis of the stability of different boronate esters, supported by experimental data and detailed methodologies.
Factors Influencing Boronate Ester Stability
The stability of a boronate ester is not an intrinsic property but rather a function of several interconnected factors:
-
Steric Hindrance: Bulky substituents on both the boronic acid and the diol can significantly enhance kinetic stability by sterically shielding the boron center from nucleophilic attack, including hydrolysis.[1]
-
Electronic Effects: Electron-withdrawing groups on the boronic acid moiety increase its Lewis acidity, which can influence the equilibrium of ester formation. Conversely, electron-donating groups can decrease the Lewis acidity of the boron atom, slowing down hydrolysis.[2]
-
Ring Strain: The size of the dioxaborolane (five-membered) or dioxaborinane (six-membered) ring plays a crucial role. Six-membered rings are generally thermodynamically more stable than their five-membered counterparts.[3]
-
Chelation and Intramolecular Coordination: The presence of additional coordinating atoms (e.g., nitrogen) in the diol backbone can lead to the formation of intramolecular dative bonds with the boron atom, significantly enhancing the stability of the resulting boronate ester.[3]
-
pH of the Medium: The hydrolysis of boronate esters is pH-dependent. At pH values above the pKa of the corresponding boronic acid, the resulting boronate anion is tetrahedral and generally more stable towards hydrolysis.[2][4]
Quantitative Comparison of Boronate Ester Stability
The stability of boronate esters is typically assessed through two primary experimental approaches: hydrolytic stability assays and transesterification competition experiments. The data presented below is a synthesis of findings from multiple studies and aims to provide a comparative overview.
Hydrolytic Stability
Hydrolytic stability is a critical parameter, especially in drug development and biological applications. It is often evaluated by monitoring the rate of hydrolysis of the boronate ester to the corresponding boronic acid and diol in an aqueous environment using techniques like ¹H NMR or reverse-phase high-performance liquid chromatography (RP-HPLC).
| Boronate Ester Diol | Boronic Acid | % Hydrolysis (Time) | Conditions | Reference |
| Pinacol | Phenylboronic Acid | Prone to rapid hydrolysis | Neutral aqueous conditions | [5] |
| Pinanediol | Phenylboronic Acid | Highly stable | Neutral aqueous conditions | [1] |
| (1,1'-bicyclohexyl)-1,1'-diol | Phenylboronic Acid | Most stable among those examined | Neutral aqueous conditions | [1] |
| Ethylene Glycol | Phenylboronic Acid | Less stable than six-membered rings | - | [3] |
| Catechol | Phenylboronic Acid | Thermodynamically favored formation | Chloroform | [6] |
Transesterification Studies
Transesterification experiments provide valuable insights into the relative thermodynamic stability of different boronate esters. In these experiments, a boronate ester is exposed to a competing diol, and the extent of exchange is monitored over time, typically by ¹H or ¹¹B NMR.
| Initial Boronate Ester | Competing Diol | % Exchange (Time) | Conditions | Reference |
| 2-phenyl-1,3,2-dioxaborolane | cis-1,2-cyclopentanediol | Instantaneous | - | [3] |
| 2-phenyl-1,3,2-dioxaborolane | trans-1,2-cyclopentanediol | No reaction | - | [3] |
| Xanthopinacol boronate (Bxpin) | Pinacol | No exchange (>100 h) | acetone-d₆ | [7] |
| Xanthopinacol boronate (Bxpin) | Pinanediol | 6% exchange | acetone-d₆ | [7] |
Experimental Protocols
Reproducible and reliable data are the cornerstones of scientific research. Below are detailed methodologies for the key experiments used to assess boronate ester stability.
Protocol 1: Determination of Hydrolytic Stability by ¹H NMR Spectroscopy
This method allows for the direct monitoring of the disappearance of the boronate ester and the appearance of the corresponding boronic acid and diol over time.
Materials:
-
Boronate ester of interest
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Internal standard (e.g., mesitylene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the boronate ester in the chosen deuterated solvent at a known concentration (e.g., 10 mM).
-
Add a known amount of the internal standard to the stock solution.
-
Transfer an aliquot of the solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Introduce a controlled amount of D₂O to initiate hydrolysis.
-
Acquire ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Integrate the signals corresponding to a characteristic proton of the boronate ester and the corresponding proton of the formed boronic acid or diol, relative to the internal standard.
-
Calculate the percentage of hydrolysis at each time point.
Protocol 2: Analysis of Boronate Ester Stability by RP-HPLC
RP-HPLC is a sensitive technique for quantifying the extent of hydrolysis, particularly for less soluble boronate esters.
Materials:
-
Boronate ester of interest
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Buffers (e.g., phosphate, acetate)
-
Formic acid (optional, for pH adjustment)
-
RP-HPLC column (e.g., C18 with low silanol activity like XTerra MS C18 to minimize on-column hydrolysis)[8][9][10][11]
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of the boronate ester in an appropriate organic solvent (e.g., ACN).
-
Prepare a reaction buffer at the desired pH.
-
Initiate the hydrolysis reaction by diluting an aliquot of the boronate ester stock solution into the aqueous buffer to a final desired concentration.
-
At specific time points, withdraw an aliquot of the reaction mixture and quench the reaction by diluting it in a solvent that stops the hydrolysis (e.g., pure ACN).
-
Analyze the samples by RP-HPLC. The mobile phase composition (e.g., ACN/water gradient) and column temperature should be optimized to achieve good separation between the boronate ester, boronic acid, and diol.
-
Monitor the elution profile using a UV detector at a wavelength where the compounds of interest have strong absorbance.
-
Quantify the peak areas to determine the concentration of the boronate ester remaining and the amount of boronic acid formed over time.
Visualizing Stability Concepts
To further elucidate the concepts discussed, the following diagrams illustrate key relationships and workflows.
Caption: Key factors determining the stability of boronate esters.
Caption: Workflow for NMR-based hydrolytic stability assessment.
Caption: Distinction between thermodynamic and kinetic stability.
References
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
A Researcher's Guide to Structure-Reactivity Relationships in Boronic Acid-Diol Complexation
For Researchers, Scientists, and Drug Development Professionals
The reversible covalent interaction between boronic acids and diols is a cornerstone of molecular recognition, with wide-ranging applications in saccharide sensing, drug delivery, and the development of self-healing materials. Understanding the structure-reactivity relationships that govern this complexation is paramount for designing tailored systems with optimal binding affinity and selectivity. This guide provides a comparative analysis of various boronic acids, presenting key experimental data, detailed protocols, and a visual representation of the influential factors to aid researchers in this field.
Data Presentation: A Comparative Analysis of Boronic Acid-Diol Binding
The binding affinity of a boronic acid for a diol is quantified by the association constant (Keq), where a higher value indicates a stronger interaction. This binding is significantly influenced by the electronic and steric properties of the boronic acid, the structure of the diol, and the pH of the medium. The following table summarizes the pKa values of various substituted phenylboronic acids and their corresponding association constants with fructose, glucose, and sorbitol at physiological pH (7.4).
| Boronic Acid | Substituent | pKa | Association Constant (Keq) at pH 7.4 (M⁻¹) |
| Fructose | |||
| Phenylboronic acid | -H | 8.8 | 1,300 |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | 9.0 | 980 |
| 4-Fluorophenylboronic acid | 4-F | 8.6 | 1,800 |
| 4-Chlorophenylboronic acid | 4-Cl | 8.4 | 2,100 |
| 4-Bromophenylboronic acid | 4-Br | 8.4 | 2,200 |
| 4-Iodophenylboronic acid | 4-I | 8.4 | 2,300 |
| 4-Nitrophenylboronic acid | 4-NO₂ | 7.1 | 7,800 |
| 3-Nitrophenylboronic acid | 3-NO₂ | 7.3 | 6,500 |
Data compiled from Brooks et al., ACS Omega 2018, 3, 12, 17863-17870.[1][2][3]
Key Structure-Reactivity Relationships
The data consistently demonstrates several key principles governing boronic acid-diol complexation:
-
Electronic Effects: Electron-withdrawing substituents on the phenyl ring of the boronic acid decrease its pKa.[4] This increased acidity leads to a higher concentration of the more reactive tetrahedral boronate species at a given pH, resulting in a stronger binding affinity for diols.[1][2] This trend is evident in the significantly higher association constants observed for the nitro-substituted phenylboronic acids compared to the unsubstituted or electron-donating substituted counterparts.
-
Steric Hindrance: While electronic effects are a primary driver, steric hindrance around the boronic acid moiety can negatively impact diol binding. Bulky substituents can impede the approach of the diol, reducing the association constant even if the boronic acid is electronically activated.
-
Diol Structure: The stereochemistry and arrangement of the hydroxyl groups on the diol are critical for stable complex formation. Fructose generally exhibits the highest binding affinity among common monosaccharides due to its ability to form a stable five-membered cyclic boronate ester with its furanose isomer.[5] Glucose and sorbitol, which primarily form six-membered rings or have less favorable diol arrangements, show weaker binding.[1][2]
-
pH Dependence: The complexation is highly pH-dependent. Optimal binding is typically observed at a pH value that is between the pKa of the boronic acid and the pKa of the diol.[4] At pH values below the boronic acid's pKa, the less reactive trigonal form predominates. Conversely, at very high pH, competition from hydroxide ions for binding to the boron center can reduce the diol complexation.
Visualization of Structure-Reactivity Relationships
The following diagram illustrates the interplay of key factors influencing the equilibrium of boronic acid-diol complexation.
Caption: Key factors influencing boronic acid-diol complexation.
Experimental Protocols
Accurate and reproducible data are essential for comparing the performance of different boronic acids. The following are detailed methodologies for key experiments in this field.
Determination of Boronic Acid pKa by Spectroscopic Titration
This method relies on the change in the UV-Vis absorbance spectrum of the boronic acid as a function of pH.
Materials:
-
Substituted phenylboronic acid
-
Phosphate buffer solutions (0.1 M) at various pH values (e.g., from pH 5 to 11)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
pH meter
Procedure:
-
Prepare a stock solution of the boronic acid (e.g., 1 mM) in a suitable solvent (e.g., methanol or DMSO).
-
For each pH measurement, add a small aliquot of the boronic acid stock solution to a cuvette containing the phosphate buffer of a specific pH to achieve a final concentration of approximately 50 µM.
-
Record the UV-Vis absorbance spectrum of the solution from 200 to 400 nm.
-
Repeat the measurement for the entire range of pH buffers.
-
Plot the absorbance at a wavelength that shows a significant change upon ionization (e.g., around 250-280 nm) against the pH.
-
Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value.
Determination of Binding Constants by Competitive Fluorescence Assay with Alizarin Red S (ARS)
This assay utilizes the fluorescent dye Alizarin Red S (ARS), which forms a fluorescent complex with boronic acids. A competing diol will displace ARS, leading to a decrease in fluorescence, which can be used to calculate the binding constant.[1][2]
Materials:
-
Boronic acid
-
Alizarin Red S (ARS)
-
Diol (e.g., fructose, glucose, sorbitol)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Fluorescence spectrophotometer
-
Fluorimeter cuvettes
Procedure:
-
Determine the Boronic Acid-ARS Binding Constant (K_ARS):
-
Prepare a solution of ARS (e.g., 10 µM) in the phosphate buffer.
-
Titrate this solution with increasing concentrations of the boronic acid.
-
Measure the fluorescence emission of ARS (excitation typically around 460 nm, emission around 570 nm) after each addition of the boronic acid.
-
Plot the change in fluorescence intensity against the boronic acid concentration and fit the data to a suitable binding isotherm to determine K_ARS.
-
-
Competitive Binding Assay:
-
Prepare a solution containing a fixed concentration of the boronic acid and ARS (concentrations should be chosen to ensure a significant portion of ARS is bound, based on the K_ARS value).
-
Titrate this solution with increasing concentrations of the diol.
-
Measure the fluorescence intensity after each addition of the diol. The fluorescence will decrease as the diol displaces ARS from the boronic acid.
-
Plot the fluorescence intensity against the diol concentration.
-
The association constant (Keq) for the boronic acid-diol complex can be calculated using the following equation, derived from the competitive binding equilibrium: I₀ / (I₀ - I) = 1 + 1 / (Keq * [Diol]) where I₀ is the initial fluorescence intensity (boronic acid + ARS) and I is the fluorescence intensity at a given diol concentration [Diol]. A plot of I₀ / (I₀ - I) versus 1 / [Diol] will yield a straight line with a slope of 1 / Keq.
-
Determination of Binding Constants by ¹¹B NMR Spectroscopy
¹¹B NMR spectroscopy is a powerful tool to directly observe the equilibrium between the trigonal boronic acid and the tetrahedral boronate ester formed upon diol complexation.
Materials:
-
Boronic acid
-
Diol
-
Deuterated buffer solution (e.g., phosphate buffer in D₂O, pH adjusted)
-
NMR spectrometer equipped with a boron probe
Procedure:
-
Prepare a series of NMR tubes containing a fixed concentration of the boronic acid in the deuterated buffer.
-
Add increasing concentrations of the diol to each tube.
-
Acquire the ¹¹B NMR spectrum for each sample. The trigonal boronic acid will have a chemical shift around 30 ppm, while the tetrahedral boronate ester will be upfield, typically between 5 and 15 ppm.
-
Integrate the signals corresponding to the free boronic acid and the boronate ester in each spectrum.
-
The association constant (Keq) can be calculated from the ratio of the integrated signals and the known concentrations of the boronic acid and diol using the following equation: Keq = [Boronate Ester] / ([Boronic Acid] * [Diol])
By employing these standardized protocols and considering the fundamental structure-reactivity relationships outlined in this guide, researchers can effectively compare and select the most suitable boronic acids for their specific applications, accelerating innovation in fields ranging from diagnostics to therapeutics.
References
- 1. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Reactivity Relationships in Boronic Acid-Diol Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.ru [2024.sci-hub.ru]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Guide to the Safe Disposal of Boric Acid and Ethane-1,2-diol in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Proper disposal of laboratory chemicals is not only a matter of regulatory compliance but also a critical component of a safe and environmentally responsible research environment. This guide provides essential safety and logistical information for the proper disposal of boric acid, ethane-1,2-diol, and their mixtures, ensuring the well-being of laboratory personnel and the protection of our ecosystem.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific guidelines and to always wear the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (nitrile, neoprene, butyl, or Viton) are essential to prevent skin contact.[1]
-
Eye Protection: Safety goggles or a face shield should be worn to protect from splashes or dust.[2]
-
Lab Coat: A fully buttoned lab coat provides a barrier against accidental spills.[1]
Disposal of Boric Acid
Boric acid, a weak acid, requires careful consideration of its concentration and local regulations for proper disposal. Improper disposal can lead to environmental damage by affecting aquatic life and ecosystems.[2]
Quantitative Disposal Parameters for Boric Acid
| Parameter | Guideline | Citation |
| Hazardous Waste Threshold | A solution with a boric acid concentration of 10% or greater must be managed as dangerous waste. | [1] |
| Non-Hazardous Waste | For small amounts of pure boric acid, and if approved by local regulations, it may be dissolved in large volumes of water and flushed down the drain. | [2] |
| pH for Drain Disposal | If the solution has a pH between 6 and 9 and a concentration of less than 10%, it may be permissible for drain disposal, pending local regulations and a toxicity assessment. | [1] |
For boric acid solutions that do not meet the criteria for direct drain disposal, neutralization is a recommended step to render the waste less hazardous. This procedure should be performed in a well-ventilated area, such as a chemical fume hood.[2]
Materials:
-
Boric acid waste solution
-
Sodium bicarbonate (baking soda) or other mild base
-
pH meter or pH strips
-
Stir bar and stir plate
-
Appropriate waste container
Procedure:
-
Preparation: Place the boric acid waste solution in a suitable container within a chemical fume hood.
-
Slow Addition of Base: Gradually add sodium bicarbonate to the boric acid solution while continuously stirring.[3] The reaction is a gentle neutralization that produces borate salts and water.[3]
-
pH Monitoring: Regularly monitor the pH of the solution using a pH meter or pH strips.[3]
-
Endpoint: Continue adding the base until the pH of the solution is between 6.0 and 9.0.
-
Final Disposal: Once neutralized, the solution may be eligible for drain disposal if permitted by local regulations. If not, it should be collected in a properly labeled hazardous waste container.
Disposal of Ethane-1,2-diol (Ethylene Glycol)
Ethane-1,2-diol, commonly known as ethylene glycol, is a colorless, odorless liquid. While it has low volatility, it is harmful if swallowed and can cause organ damage through prolonged or repeated exposure.
Key Disposal Considerations for Ethane-1,2-diol:
-
Drain Disposal: Never pour ethane-1,2-diol down the drain or into the sewer system.[4][5] This can contaminate groundwater and harm aquatic life.[4]
-
Hazardous Waste: Used or contaminated ethane-1,2-diol, especially from sources like antifreeze, may contain heavy metals and should be treated as hazardous waste.[4][5]
-
Collection: Collect waste ethane-1,2-diol in a dedicated, sealed, and clearly labeled container.[4]
-
Professional Disposal: Large quantities of ethane-1,2-diol waste should be managed by a licensed hazardous waste disposal company.[5]
Disposal of Boric Acid and Ethane-1,2-diol Mixtures
It is a critical safety rule to never mix different chemical waste streams unless explicitly instructed by a qualified professional.[2] The disposal procedure for a mixture of boric acid and ethane-1,2-diol will depend on the final characteristics of the waste.
Recommended Steps for Mixture Disposal:
-
Waste Characterization: The first step is to determine if the mixture is a hazardous waste. This assessment should consider the concentration of boric acid and any potential contaminants from the ethane-1,2-diol.
-
Consult EHS: Present the composition of the waste mixture to your institution's EHS department for guidance on the appropriate disposal method.
-
Segregated Collection: The mixture should be collected in its own dedicated, properly labeled hazardous waste container. The label should clearly indicate all components of the mixture.
-
Professional Disposal: It is highly probable that the mixture will need to be disposed of through a certified hazardous waste facility.
Waste Container and Storage Guidelines
Proper containment and storage of chemical waste are crucial to prevent leaks and accidental exposures.
Container Selection and Labeling:
-
Material Compatibility: High-density polyethylene (HDPE) or borosilicate glass containers are generally suitable for storing boric acid and ethane-1,2-diol waste.[1][6]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.[5]
-
Closure: Containers must be kept tightly sealed except when adding waste.
Storage:
-
Segregation: Store waste containers in a designated and properly ventilated satellite accumulation area, segregated from incompatible materials.
-
Secondary Containment: Use secondary containment, such as a spill tray, to capture any potential leaks.
Disposal Decision Workflow
The following diagram outlines the logical steps for determining the proper disposal procedure for boric acid, ethane-1,2-diol, and their mixtures.
Caption: Disposal decision workflow for boric acid and ethane-1,2-diol.
References
Essential Safety and Handling Protocols for Boric Acid and Ethane-1,2-diol Mixtures
Researchers, scientists, and drug development professionals require immediate and precise safety information when handling chemical compounds. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for mixtures of boric acid and ethane-1,2-diol (ethylene glycol). Adherence to these protocols is critical to ensure personal safety and environmental compliance.
Personal Protective Equipment (PPE) Requirements
When handling boric acid, ethane-1,2-diol, or their mixture, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE, compiled from safety data sheets and chemical handling guidelines.
| Protection Type | Boric Acid | Ethane-1,2-diol (Ethylene Glycol) | Boric Acid / Ethane-1,2-diol Mixture |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1] | Safety glasses or chemical splash goggles. | Chemical splash goggles are required to protect against potential splashes of the liquid mixture. |
| Hand Protection | Nitrile, neoprene, butyl, or Viton gloves are recommended.[2] | Neoprene gloves are a suitable option.[3] | Neoprene or butyl gloves should be worn to protect against skin contact with the solution. |
| Skin and Body Protection | A fully buttoned laboratory coat is essential.[1] | Coveralls are recommended to prevent skin contact.[3] | A laboratory coat worn over personal clothing, with full-length pants and closed-toe shoes, is the minimum requirement. For larger quantities or splash potential, chemical-resistant coveralls should be considered. |
| Respiratory Protection | For dusty conditions, an N100 or P3 particulate respirator is advised.[4] | If vapors are present, a respirator with an organic vapor cartridge is necessary.[5] | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. If ventilation is inadequate, a combination organic vapor/particulate respirator should be used. |
Operational and Handling Plan
Safe handling of a boric acid and ethane-1,2-diol mixture requires careful planning and execution. The following step-by-step protocol outlines the necessary procedures from preparation to cleanup.
1. Preparation:
-
Designated Area: All work with boric acid and its solutions should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[1][2]
-
Review Safety Data Sheets (SDS): Before beginning any work, thoroughly review the SDS for both boric acid and ethane-1,2-diol.[1]
-
Assemble PPE: Don all required personal protective equipment as detailed in the table above.[1][3]
-
Gather Materials: Ensure all necessary equipment (e.g., glassware, stir plates, spill kits) is clean, in good condition, and readily accessible within the designated workspace.
2. Handling and Experimental Procedure:
-
Ventilation: Ensure adequate ventilation, preferably by working within a certified chemical fume hood.[1]
-
Dispensing: When weighing solid boric acid, do so in a manner that minimizes dust generation.[6] Slowly add the boric acid to the ethane-1,2-diol to prevent splashing.
-
Mixing: If heating is required to dissolve the boric acid, be aware that this can increase the vapor pressure of the ethylene glycol.[7] Use a heating mantle with a stirrer and monitor the temperature closely.
-
Containment: Always use secondary containment, such as a tray, to contain any potential spills.[2]
-
Transport: When moving the solution, use a sealed and clearly labeled container within a secondary, non-breakable carrier.[2]
3. Spill and Emergency Procedures:
-
Small Spills: For minor spills contained within the fume hood, absorb the liquid with an inert material (e.g., vermiculite, sand).[2] Carefully sweep up the absorbed material and place it in a sealed container for disposal.[2]
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert others. If there is an immediate danger, call emergency services. Otherwise, contact your institution's Environmental Health and Safety (EHS) department for guidance.[2]
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][8] Remove contaminated clothing.[2]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1][8] Seek medical attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[4][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][9]
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing boric acid and ethane-1,2-diol in a clearly labeled, sealed, and compatible container.[2]
-
Waste Segregation: Do not mix this waste stream with other incompatible chemicals.[10]
-
Hazardous Waste Determination: Due to the presence of ethylene glycol and the reproductive toxicity of boric acid, this mixture will likely be classified as hazardous waste.[5][11]
-
Disposal: Consult your institution's EHS department or a certified hazardous waste disposal company for specific disposal procedures.[5][10] Do not pour this mixture down the drain.[4]
Workflow for Safe Handling of Boric Acid and Ethane-1,2-diol
Caption: Workflow for handling boric acid and ethane-1,2-diol.
References
- 1. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. chemfax.com [chemfax.com]
- 4. americanborate.com [americanborate.com]
- 5. nj.gov [nj.gov]
- 6. orimckenney.faculty.ucdavis.edu [orimckenney.faculty.ucdavis.edu]
- 7. How to determine fire hazard of heating ethylene glycol to dissolve borax and boric acid - ECHEMI [echemi.com]
- 8. laballey.com [laballey.com]
- 9. chemos.de [chemos.de]
- 10. laballey.com [laballey.com]
- 11. wilsonsalt.com [wilsonsalt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
